Moxifloxacin
描述
This compound is a synthetic fluoroquinolone antibiotic agent. Bayer AG developed the drug (initially called BAY 12-8039) and it is marketed worldwide (as the hydrochloride) under the brand name Avelox (in some countries also Avalox) for oral treatment.
This compound is a Fluoroquinolone Antibacterial.
This compound is a fourth generation fluoroquinolone with expanded activity against gram-positive bacteria as well as atypical pathogens. This compound has been linked to mild ALT elevations during therapy and to rare instances of idiosyncratic acute liver injury with symptoms and jaundice.
This compound has been reported in Aspergillus austroafricanus with data available.
This compound is a fluoroquinolone antibiotic with antibacterial activity. This compound binds to and inhibits the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, resulting in inhibition of DNA replication and repair and cell death in sensitive bacterial species.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 7 approved and 82 investigational indications. This drug has a black box warning from the FDA.
A fluoroquinolone that acts as an inhibitor of DNA TOPOISOMERASE II and is used as a broad-spectrum antibacterial agent.
See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...
属性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048491 | |
| Record name | Moxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moxifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-01 g/L | |
| Record name | Moxifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
151096-09-2, 354812-41-2 | |
| Record name | Moxifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151096-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxifloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151096092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U188XYD42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moxifloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Moxifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238-242 °C, 208-209 °C (decomposes), 238 - 242 °C | |
| Record name | Moxifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxifloxacin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Moxifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Moxifloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action involves the dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits in most Gram-positives). By stabilizing the covalent complex between these enzymes and bacterial DNA, this compound induces double-strand DNA breaks, ultimately leading to the cessation of DNA replication and transcription and subsequent cell death. This guide provides an in-depth technical overview of the molecular interactions, quantitative inhibitory activity, and cellular consequences of this compound's action in Gram-positive pathogens. Detailed experimental protocols for assessing enzyme inhibition and a summary of the downstream SOS response are also presented.
Introduction
The rise of antibiotic resistance in Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Streptococcus pyogenes, necessitates a thorough understanding of the mechanisms of action of effective antimicrobial agents. This compound distinguishes itself from earlier fluoroquinolones through its enhanced activity against these pathogens, which is attributed to its balanced, potent inhibition of both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting capability is crucial for its efficacy and may contribute to a lower propensity for the development of resistance.[3][4] This document serves as a comprehensive resource for professionals engaged in antimicrobial research and development, offering detailed insights into the molecular basis of this compound's activity.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
This compound functions by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for managing DNA topology during replication, transcription, and repair.[5][6] In Gram-positive bacteria, topoisomerase IV is often the primary target, responsible for decatenating interlinked daughter chromosomes following DNA replication.[1][7] DNA gyrase, on the other hand, is the primary enzyme responsible for introducing negative supercoils into the DNA, a process essential for the initiation of replication and transcription.[8]
This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[6] This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6] These breaks trigger a cascade of cellular responses, including the SOS response, and ultimately result in bacterial cell death.[9][10]
Below is a diagram illustrating the core mechanism of this compound's action on its primary targets.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Activation of the SOS response increases the frequency of small colony variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete and SOS-Mediated Response of Staphylococcus aureus to the Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Moxifloxacin's Dual Assault on Bacterial DNA Replication: A Technical Guide to the Inhibition of DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underpinning the antibacterial activity of moxifloxacin, a fourth-generation fluoroquinolone. It focuses on its potent inhibitory action against two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the drug-target interactions, quantitative inhibitory data, detailed experimental protocols for assessing enzymatic inhibition, and a visual representation of the key pathways and processes.
Core Mechanism of Action: Trapping the Cleavable Complex
This compound, like other fluoroquinolones, exerts its bactericidal effect by interrupting the DNA replication process.[1] Its primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair.[2] These enzymes function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[1]
This compound binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[1] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks.[1] The presence of these breaks triggers a cascade of events, including the induction of the SOS response and ultimately, cell death.
A key feature of this compound is its dual-targeting capability. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more susceptible.[3] However, this compound often exhibits a more balanced activity against both enzymes compared to older fluoroquinolones.[4][5] This dual action is significant as it can reduce the likelihood of resistance emerging from a single-point mutation in one of the target enzymes.[3]
The interaction between this compound and its targets is mediated by a magnesium ion-water bridge, which facilitates the binding of the drug to specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[6][7]
Quantitative Inhibition Data
The potency of this compound against DNA gyrase and topoisomerase IV has been quantified through various in vitro assays, primarily by determining the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound against DNA Gyrase and Topoisomerase IV
| Bacterial Species | Enzyme | IC50 (µM) | Reference |
| Escherichia coli | DNA Gyrase | 1.6 | [1] |
| Escherichia coli | Topoisomerase IV | 20 | [1] |
| Streptococcus pneumoniae | DNA Gyrase | 10 | [1] |
| Streptococcus pneumoniae | Topoisomerase IV | 2.5 | [1] |
| Staphylococcus aureus | DNA Gyrase | 27.5 | [8] |
| Staphylococcus aureus | Topoisomerase IV | 1.0 | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain Type | MIC (mg/L) | Reference |
| Streptococcus pneumoniae | Fluoroquinolone-susceptible | ≤ 0.25 | [2] |
| Streptococcus pneumoniae | ParC mutant | 0.25 | [2] |
| Streptococcus pneumoniae | GyrA and ParC double mutant | 2.0 | [2] |
| Staphylococcus aureus | Wild-type | - | [9] |
| Staphylococcus aureus | gyrA mutant | - | [9] |
| Staphylococcus aureus | Topoisomerase IV mutant | - | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the inhibitory activity of this compound against DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Enzyme: Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.
-
Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).
-
Ethidium Bromide Staining Solution: 1 µg/mL in water.
Procedure:
-
On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound (or solvent control) to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, which is the amount of enzyme required to fully supercoil 0.5 µg of relaxed DNA in 30 minutes at 37°C).
-
Incubate the reactions at 37°C for 30-60 minutes.[10]
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide solution for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA to determine the IC50 value.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Enzyme: Purified topoisomerase IV (e.g., from E. coli or S. aureus)
-
DNA Substrate: Kinetoplast DNA (kDNA) (200 ng/µL)
-
Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 625 mM NaCl, 2.5 M Potassium Glutamate, 50 mM Mg(OAc)₂, and 5 mM ATP.[2][11]
-
Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 1 mM EDTA, 150 mM Potassium Glutamate, and 40% glycerol.[2]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.
-
Agarose Gel: 1% (w/v) agarose in TAE buffer.
-
Ethidium Bromide Staining Solution: 1 µg/mL in water.
Procedure:
-
On ice, prepare a reaction mixture containing the 5x assay buffer, kDNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound (or solvent control) to the respective tubes.
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IV.
-
Incubate the reactions at 37°C for 30 minutes.[12]
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.[1]
-
Stain and visualize the gel as described for the supercoiling assay.
-
The inhibition is determined by the reduction in the amount of decatenated minicircles.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of this compound's bactericidal action.
Caption: Experimental workflow for inhibition assays.
References
- 1. inspiralis.com [inspiralis.com]
- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. ebiohippo.com [ebiohippo.com]
- 9. Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay [profoldin.com]
- 10. profoldin.com [profoldin.com]
- 11. Topoisomerase IV Assay Buffer - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. inspiralis.com [inspiralis.com]
In Vitro Spectrum of Activity of Moxifloxacin Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of moxifloxacin against a broad spectrum of anaerobic bacteria. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data on minimum inhibitory concentrations (MICs), standardized experimental protocols, and a visual representation of the susceptibility testing workflow.
Introduction
This compound, an 8-methoxyquinolone, has demonstrated a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its utility in treating mixed infections, particularly those involving anaerobic pathogens, has been a subject of ongoing research. This guide synthesizes in vitro susceptibility data to provide a clear understanding of this compound's potency against clinically relevant anaerobic isolates. The interpretation of this data is crucial, especially in light of evolving resistance patterns and differing susceptibility breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
In Vitro Susceptibility Data
The in vitro activity of this compound against a wide array of anaerobic bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, have been compiled from various studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Gram-Negative Anaerobic Bacilli
The Bacteroides fragilis group represents a significant component of anaerobic infections. While this compound has historically shown good activity, recent studies indicate an increasing trend in resistance.[2][4]
| Bacterial Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | 110 | Not Specified | Not Specified | 8 | [1] |
| Bacteroides fragilis group | 363 | Not Specified | Not Specified | Not Specified | [5] |
| Bacteroides spp. | 27 | Not Specified | 1 | >16 | [2] |
| Bacteroides thetaiotaomicron | 90 | Not Specified | Not Specified | Not Specified | [1][6] |
| Other Bacteroides spp. | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Prevotella spp. | Not Specified | ≤1 | Not Specified | Not Specified | [7] |
| Porphyromonas spp. | Not Specified | ≤1 | Not Specified | Not Specified | [7] |
| Fusobacterium spp. | Not Specified | ≤1 | Not Specified | Not Specified | [7] |
Gram-Positive Anaerobic Bacteria
This compound generally exhibits potent activity against many Gram-positive anaerobic bacteria, including Clostridium species and anaerobic cocci.[7] However, resistance has been observed, particularly in certain Clostridium species.[1][6]
| Bacterial Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |
| Clostridium difficile | 50 | Not Specified | 4 | 4 | [8] |
| Clostridium difficile | 72 | Not Specified | 1 | ≥32 | [9] |
| Clostridium perfringens | Not Specified | ≤2 (most isolates) | Not Specified | Not Specified | [10] |
| Clostridium ramosum | Not Specified | ≤2 (all isolates) | Not Specified | Not Specified | [10] |
| Clostridium innocuum | Not Specified | ≤2 (96% of isolates) | Not Specified | Not Specified | [10] |
| Clostridium clostridioforme | Not Specified | Generally resistant | Not Specified | Not Specified | [10] |
| Clostridium symbiosum | Not Specified | Generally resistant | Not Specified | Not Specified | [10] |
| Gram-Positive Anaerobic Cocci | Not Specified | ≤1 | Not Specified | Not Specified | [7] |
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to this compound is predominantly performed using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M11-A6.[6][10][11]
Reference Agar Dilution Method (CLSI M11-A6)
This method is considered the reference standard for susceptibility testing of anaerobic bacteria.[11]
-
Media Preparation : Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.[10] A series of agar plates containing doubling dilutions of this compound are prepared.
-
Inoculum Preparation : A suspension of the anaerobic isolate is prepared in a suitable broth, such as Brucella broth, to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot on the agar plate.
-
Inoculation : The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint replicator. A growth control plate (without antibiotic) is also inoculated.
-
Incubation : The inoculated plates are incubated in an anaerobic atmosphere (typically 80-90% N2, 5-10% H2, and 5-10% CO2) at 35-37°C for 42-48 hours.
-
Endpoint Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control.
Quality Control
For quality control, reference strains with known MIC values are tested concurrently. These include Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.[12]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the in vitro susceptibility of anaerobic bacteria to this compound using the agar dilution method.
Caption: Workflow for this compound Anaerobic Susceptibility Testing.
Mechanisms of Action and Resistance
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Resistance to this compound in anaerobic bacteria can arise through several mechanisms:
-
Target Site Mutations : Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of resistance.[13][14]
-
Efflux Pumps : Active efflux systems can pump the drug out of the bacterial cell, reducing its intracellular concentration and thereby its effectiveness.[15]
-
Plasmid-Mediated Resistance : The acquisition of resistance genes on mobile genetic elements can also contribute to reduced susceptibility.
Conclusion
This compound continues to be an important antimicrobial agent with significant in vitro activity against a wide range of anaerobic bacteria. However, the emergence of resistance, particularly among Bacteroides species, underscores the importance of ongoing surveillance and susceptibility testing to guide appropriate clinical use.[2] The standardized methodologies outlined in this guide are essential for generating reliable and comparable data to inform therapeutic decisions and future drug development efforts. The discrepancies in breakpoints between CLSI and EUCAST also highlight the need for a harmonized approach to interpreting in vitro susceptibility results.[3]
References
- 1. In Vitro Activity of this compound against 923 Anaerobes Isolated from Human Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Different breakpoints interpretation yielded distinct resistance rates to this compound of clinically significant anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of this compound against 923 anaerobes isolated from human intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antianaerobic activity of this compound compared with that of ofloxacin, ciprofloxacin, clindamycin, metronidazole and beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of Brazilian Clostridium difficile strains determined by agar dilution and disk diffusion | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 9. Resistance to this compound in Toxigenic Clostridium difficile Isolates Is Associated with Mutations in gyrA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. In Vitro Activities of this compound against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 14. Frequencies and mechanisms of resistance to this compound in nosocomial isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multidrug Efflux Systems in Microaerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Moxifloxacin's Activity Against Atypical Pathogens: A Technical Guide Focused on Mycoplasma Species
1.0 Executive Summary
Moxifloxacin, a fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against atypical pathogens, particularly species of the Mycoplasma genus, which lack a cell wall and are intrinsically resistant to many common antibiotics. This document provides a comprehensive technical overview of this compound's efficacy, mechanism of action, and the methodologies used to evaluate its activity. It consolidates in vitro susceptibility data, clinical efficacy rates, and the molecular basis of resistance. Key data are presented in structured tables for comparative analysis. Furthermore, this guide details the experimental protocols for susceptibility testing and illustrates critical biological and procedural pathways using Graphviz diagrams, tailored for researchers and drug development professionals. The evidence underscores this compound's critical role in treating Mycoplasma infections, especially those caused by macrolide-resistant strains, while also highlighting the emerging challenge of fluoroquinolone resistance.
2.0 Introduction
Atypical pathogens, including Mycoplasma pneumoniae, Mycoplasma genitalium, and Mycoplasma hominis, are significant causes of respiratory and urogenital tract infections. Their lack of a peptidoglycan cell wall renders them resistant to beta-lactam antibiotics. Fluoroquinolones are a cornerstone of therapy against these organisms due to their unique mechanism of action and excellent tissue penetration[1]. This compound is distinguished within this class by its enhanced activity against Gram-positive and atypical bacteria[1][2]. This guide explores the core scientific principles and data defining this compound's potent anti-mycoplasmal properties.
3.0 Mechanism of Action
This compound's bactericidal effect is achieved by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[3][4][5].
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is vital for the separation (decatenation) of interlinked daughter chromosomes following DNA replication, enabling proper cell division.
By binding to and stabilizing the enzyme-DNA complex, this compound blocks the re-ligation of cleaved DNA strands[5]. This leads to an accumulation of double-strand breaks, which halts DNA replication and repair, ultimately triggering bacterial cell death[5][6]. This mechanism is distinct from that of macrolides and tetracyclines, making this compound a valuable option for infections resistant to these classes[1].
4.0 In Vitro Activity of this compound against Mycoplasma Species
Extensive in vitro studies have established the high potency of this compound against various Mycoplasma species. Its activity, measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is often superior to that of other fluoroquinolones like ciprofloxacin and levofloxacin.
Table 1: In Vitro Activity of this compound and Comparators against Mycoplasma pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| This compound | 0.15 | 0.3 | 0.15 | 0.3 | [2][7][8] |
| Sparfloxacin | 0.3 | 1.25 | 0.6 | 2.5 | [2] |
| Levofloxacin | 1.25 | 2.5 | 2.5 | 5.0 | [2] |
| Ciprofloxacin | 5.0 | 5.0 | 5.0 | 5.0 | [2] |
Data derived from a study of 105 isolates of M. pneumoniae.[2]
Table 2: In Vitro Activity of this compound against Urogenital Mycoplasma Species
| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| M. genitalium | 0.03 - 0.5 | N/A | 0.125 | [9][10][11] |
| M. hominis | N/A | N/A | ≤1.0 | [12] |
| Ureaplasma spp. | N/A | N/A | ≤1.0 |[12] |
5.0 Clinical Efficacy and Therapeutic Applications
The potent in vitro activity of this compound translates to high clinical efficacy in the treatment of infections caused by Mycoplasma.
-
Mycoplasma pneumoniae : As a cause of community-acquired pneumonia (CAP), M. pneumoniae infections respond well to this compound. Clinical studies demonstrate high success rates, often comparable or superior to combination therapies[13].
-
Mycoplasma genitalium : this compound is a crucial second-line agent for M. genitalium infections, particularly in cases of treatment failure with first-line macrolides like azithromycin[3][14]. However, a decline in its cure rate has been observed over the last decade, signaling the rise of resistance[14].
Table 3: Clinical Efficacy of this compound in Mycoplasma Infections
| Infection | Treatment Regimen | Efficacy/Cure Rate | Notes | Reference |
|---|---|---|---|---|
| M. pneumoniae (CAP) | 400 mg, once daily | 96% clinical success | Pooled data from four CAP studies. | [3] |
| M. pneumoniae (CAP) | 400 mg, once daily | 96.4% efficacy rate | Compared to 90.0% for azithromycin + ceftriaxone. | [13] |
| M. genitalium | Second-line therapy | 96% pooled microbial cure | Meta-analysis data. | [14] |
| M. genitalium | Second-line therapy | 89% pooled microbial cure | For studies with sample collection from 2010 onwards. |[14] |
6.0 Mechanisms of Resistance
Fluoroquinolone resistance in Mycoplasma is primarily mediated by specific mutations in the drug's target genes.
-
Target Site Mutations: The most common mechanism involves point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes[15][16]. These mutations alter the amino acid sequence of DNA gyrase or topoisomerase IV, reducing the binding affinity of this compound to its target[17]. For instance, mutations in parC have been linked to initial resistance, while additional mutations in gyrA can confer higher levels of resistance[15][17][18].
-
Efflux Pumps: Active transport systems, such as ATP-binding cassette (ABC) transporters, may also contribute to resistance by actively pumping fluoroquinolones out of the bacterial cell, although this mechanism is considered secondary[16].
7.0 Experimental Protocols for Susceptibility Testing
The determination of MIC and MBC values is fundamental to assessing antimicrobial activity. The broth microdilution method is a standard protocol for Mycoplasma susceptibility testing.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent:
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add a standardized volume of the diluted Mycoplasma inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Seal the plate and incubate at 37°C[9][10]. Incubation time varies by species (e.g., 2-5 days for M. pneumoniae, up to 4 weeks for M. genitalium[10]).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits a visible color change (due to pH alteration from metabolism) or visible growth compared to the control well.
-
-
MBC Determination:
-
To determine the MBC, take a small aliquot (e.g., 20 µL) from all wells showing no visible growth (i.e., at and above the MIC).
-
Plate these aliquots onto antibiotic-free agar or into fresh broth.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activities of this compound and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro activities of this compound and other fluoroquinolones against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibilities of Mycoplasma genitalium Strains Examined by Broth Dilution and Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of this compound against the urogenital mycoplasmas Ureaplasma spp., Mycoplasma hominis and Mycoplasma genitalium and Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Meta-analysis of the efficacy of this compound in treating Mycoplasma genitalium infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of fluoroquinolones resistance in Mycoplasma hominis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MOLECULAR BACKGROUND OF FLUOROQUINOLONE RESISTANCE IN PATHOGENIC HUMAN MYCOPLASMAS - Vaganova - Russian Journal of Infection and Immunity [iimmun.ru]
- 17. [PDF] Resistance Mechanism Against Fluoroquinolones in Mycoplasma hyopneumoniae Field Isolates | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Moxifloxacin's Post-Antibiotic Effect on Streptococcus pneumoniae: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the post-antibiotic effect (PAE) of moxifloxacin on Streptococcus pneumoniae, a key pathogen in respiratory tract infections. The document summarizes quantitative data on this compound's activity, details experimental protocols for PAE determination, and visualizes complex biological and experimental processes.
Introduction to this compound and the Post-Antibiotic Effect
This compound is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including many penicillin- and macrolide-resistant strains of Streptococcus pneumoniae.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3] This dual-targeting mechanism contributes to its potent bactericidal activity and a reduced likelihood of resistance development compared to earlier fluoroquinolones.[1]
A crucial pharmacodynamic parameter of antimicrobial agents is the post-antibiotic effect (PAE), defined as the suppression of bacterial growth that persists after a brief exposure to an antibiotic. The PAE of this compound against S. pneumoniae is a significant factor in its clinical efficacy, allowing for less frequent dosing intervals. Studies have consistently demonstrated that this compound exhibits a concentration-dependent PAE against S. pneumoniae.[4][5]
Quantitative Assessment of this compound's In Vitro Activity against Streptococcus pneumoniae
The in vitro potency of this compound against S. pneumoniae has been extensively documented. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, highlighting its efficacy against both susceptible and resistant strains.
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Penicillin-Susceptible S. pneumoniae | 200 | 0.06 - 0.25 | - | 0.25 | [6] |
| Penicillin-Intermediate Resistant S. pneumoniae | 26 | 0.06 - 0.25 | - | 0.25 | [6] |
| Penicillin-Resistant S. pneumoniae | 88 | - | - | 0.25 | [1] |
| Macrolide-Resistant S. pneumoniae | 26 | - | - | 0.25 | [7] |
| Multi-drug Resistant S. pneumoniae | 31 | - | - | 0.25 | [7] |
| General S. pneumoniae Isolates | 900 | - | - | 0.12 | [8] |
| General S. pneumoniae Isolates | 100 | 0.064 - 1.5 | 0.012 | 0.012 | |
| Wild-type and Mutant S. pneumoniae | 6 | 0.008 - 3.6 | - | - | [6] |
While direct quantitative data for the PAE duration of this compound against S. pneumoniae is not consistently presented in a tabular format in the reviewed literature, studies confirm a significant and concentration-dependent effect. The PAE of this compound is noted to be similar to that of other fluoroquinolones, with the effect increasing as the concentration of the drug increases.[4][5]
Experimental Protocol: Determination of Post-Antibiotic Effect
The following is a detailed methodology for determining the in vitro PAE of this compound against Streptococcus pneumoniae, synthesized from established protocols.
3.1. Materials
-
Streptococcus pneumoniae isolates (logarithmic growth phase)
-
This compound hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood
-
Tryptic Soy Agar (TSA) plates with 5% sheep blood
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge
-
Spectrophotometer
-
Incubator (37°C with 5% CO2)
-
Shaking water bath or incubator
-
Vortex mixer
-
Pipettes and sterile consumables
3.2. Procedure
-
Inoculum Preparation:
-
Culture S. pneumoniae isolates on TSA plates overnight at 37°C in a 5% CO2 atmosphere.
-
Inoculate colonies into pre-warmed CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an optical density of 0.3-0.4 at 600 nm, corresponding to approximately 108 CFU/mL).
-
Adjust the bacterial suspension to a final concentration of approximately 106 CFU/mL in fresh, pre-warmed CAMHB.
-
-
Antibiotic Exposure:
-
Prepare stock solutions of this compound.
-
Add this compound to the bacterial suspensions at desired concentrations (e.g., 2x, 4x, 8x MIC).
-
Include a control culture without any antibiotic.
-
Incubate all cultures for a defined period (typically 1-2 hours) at 37°C with shaking.
-
-
Antibiotic Removal:
-
To remove the antibiotic, centrifuge the cultures at a speed sufficient to pellet the bacteria (e.g., 4000 x g for 10 minutes).
-
Discard the supernatant and wash the bacterial pellet twice with sterile PBS or pre-warmed antibiotic-free CAMHB to remove any residual drug.
-
Resuspend the final pellet in pre-warmed, antibiotic-free CAMHB to the original volume.
-
-
PAE Measurement:
-
Take samples for viable counts (colony-forming units, CFU/mL) immediately after antibiotic removal (T0) and at regular intervals (e.g., every 1-2 hours) thereafter from both the test and control cultures.
-
Perform serial dilutions of the samples in sterile PBS and plate onto TSA plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 atmosphere.
-
Count the colonies to determine the CFU/mL at each time point.
-
3.3. Calculation of PAE
The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL above its initial count.
Visualizations
Experimental Workflow for PAE Determination
Caption: Experimental workflow for determining the post-antibiotic effect (PAE).
Mechanism of Action of this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. Penicillin-resistant streptococcus pneumoniae: review of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of BAY 12-8039, a new fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal properties of this compound and post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Activities of this compound against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and this compound [jornaldepneumologia.com.br]
The Structural-Activity Relationship of 8-Methoxy Fluoroquinolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the continued development of novel antimicrobial agents. Fluoroquinolones have long been a cornerstone of antibacterial therapy, and structural modifications to the core quinolone scaffold have yielded compounds with improved efficacy and safety profiles. Among these, the 8-methoxy substituted fluoroquinolones have demonstrated significant advantages, including enhanced activity against Gram-positive bacteria and a reduced potential for phototoxicity. This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of 8-methoxy fluoroquinolones, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
Core Principles of 8-Methoxy Fluoroquinolone Activity
The bactericidal action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.[4][5][6]
The introduction of a methoxy group at the C-8 position of the fluoroquinolone nucleus has been shown to confer several beneficial properties:
-
Enhanced Antibacterial Potency: The 8-methoxy group often leads to increased activity, particularly against Gram-positive organisms and atypical pathogens.[7][8]
-
Dual-Targeting Properties: Some 8-methoxy fluoroquinolones exhibit a more balanced inhibitory activity against both DNA gyrase and topoisomerase IV. This dual-targeting mechanism is thought to lower the frequency of resistance development.[9][10]
-
Reduced Phototoxicity: Compared to halogen substitutions at the C-8 position, the methoxy group is associated with a significantly lower risk of phototoxic reactions.[11]
-
Lower Propensity for Resistance: The enhanced activity and dual-targeting nature of 8-methoxy fluoroquinolones can contribute to a reduced likelihood of selecting for resistant mutants.[9][12][13]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of prominent 8-methoxy fluoroquinolones against a range of clinically relevant bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity (MIC90, µg/mL) of 8-Methoxy Fluoroquinolones and Comparators Against Gram-Positive Bacteria
| Organism | Gatifloxacin | Moxifloxacin | Ciprofloxacin | Levofloxacin |
| Staphylococcus aureus (MSSA) | ≤1 | 0.094 | 2 | 1 |
| Staphylococcus aureus (MRSA) | 4 | 1 | >4 | >4 |
| Streptococcus pneumoniae | ≤1 | 0.25 | 2 | 1 |
| Enterococcus faecalis | ≤1 | 2 | 4 | 2 |
| Enterococcus faecium | 4 | 2 | >4 | >4 |
Data compiled from multiple sources.[7][8][14][15][16]
Table 2: In Vitro Activity (MIC90, µg/mL) of 8-Methoxy Fluoroquinolones and Comparators Against Gram-Negative Bacteria
| Organism | Gatifloxacin | This compound | Ciprofloxacin | Levofloxacin |
| Escherichia coli | 0.06-0.5 | 0.5 | 0.015 | 0.03 |
| Klebsiella pneumoniae | 0.5 | 0.5 | 0.125 | 0.25 |
| Pseudomonas aeruginosa | 4 | 2 | 0.25 | 1 |
| Haemophilus influenzae | 0.03-0.06 | ≤0.06 | ≤0.03 | ≤0.06 |
Data compiled from multiple sources.[7][14][15][16][17]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a fluoroquinolone is a fundamental measure of its antibacterial potency. The following are standardized methods for its determination.[18][19][20][21][22]
1. Broth Microdilution Method
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland turbidity, stock solution of the test fluoroquinolone.
-
Protocol:
-
Prepare serial two-fold dilutions of the fluoroquinolone in MHB in the wells of the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
2. Agar Dilution Method
-
Materials: Mueller-Hinton Agar (MHA), sterile petri dishes, bacterial inoculum standardized to 0.5 McFarland turbidity, stock solution of the test fluoroquinolone.
-
Protocol:
-
Prepare a series of MHA plates containing serial two-fold dilutions of the fluoroquinolone.
-
Spot-inoculate the surface of each plate with the standardized bacterial suspension.
-
Include a control plate with no antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of fluoroquinolones against their target enzymes.[23][24][25]
1. DNA Supercoiling Inhibition Assay (DNA Gyrase)
-
Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Protocol:
-
Incubate relaxed plasmid DNA (e.g., pBR322) with purified DNA gyrase in the presence of various concentrations of the test fluoroquinolone and ATP.
-
Stop the reaction and deproteinize the samples.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 (the concentration required to inhibit 50% of the enzyme activity) can then be determined.
-
2. Decatenation Assay (Topoisomerase IV)
-
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.
-
Protocol:
-
Incubate kDNA with purified topoisomerase IV in the presence of various concentrations of the test fluoroquinolone and ATP.
-
Stop the reaction and deproteinize the samples.
-
Analyze the DNA by agarose gel electrophoresis.
-
Inhibition of decatenation is observed as the persistence of the kDNA network at the origin of the gel, while in the control, decatenated minicircles migrate into the gel. The IC50 can be determined.
-
In Vitro Phototoxicity Assessment
The potential for a fluoroquinolone to cause phototoxicity can be evaluated using cell-based assays.[11][26][27][28][29]
1. 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
-
Principle: This assay assesses the cytotoxicity of a compound in the presence and absence of UV-A light using the Balb/c 3T3 fibroblast cell line.
-
Protocol:
-
Seed 3T3 cells in two 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test fluoroquinolone.
-
Irradiate one plate with UV-A light, while the other plate is kept in the dark.
-
After incubation, assess cell viability by measuring the uptake of the vital dye Neutral Red.
-
A significant difference in cytotoxicity between the irradiated and non-irradiated plates indicates a phototoxic potential.
-
Visualizing the Molecular Landscape
Signaling Pathway of 8-Methoxy Fluoroquinolone Action
Caption: Mechanism of action of 8-methoxy fluoroquinolones.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for SAR studies.
Conclusion
The 8-methoxy fluoroquinolones represent a significant advancement in the development of this important class of antibiotics. The strategic placement of a methoxy group at the C-8 position confers a range of desirable properties, including enhanced antibacterial activity, a lower propensity for resistance development, and an improved safety profile with respect to phototoxicity. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further refine and optimize this promising class of antimicrobial agents. A thorough understanding of the structure-activity relationships is paramount to the rational design of the next generation of fluoroquinolone antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone this compound and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, this compound and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro method for prediction of the phototoxic potentials of fluoroquinolones [ouci.dntb.gov.ua]
- 28. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways | MDPI [mdpi.com]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
Moxifloxacin Uptake and Efflux Mechanisms in Bacteria: A Technical Guide
Abstract: Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic critical in treating a variety of bacterial infections. Its efficacy is fundamentally dependent on achieving a sufficient intracellular concentration to inhibit its targets, DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth examination of the two primary processes governing this concentration: the uptake of this compound into the bacterial cell and its active efflux back into the extracellular environment. We will explore the molecular pathways of entry, detail the families of efflux pumps responsible for its extrusion, present quantitative data on transport kinetics, and outline key experimental protocols for studying these phenomena. This document is intended for researchers, scientists, and drug development professionals working to understand and overcome bacterial resistance to fluoroquinolones.
This compound Uptake Mechanisms
The entry of this compound into a bacterial cell is a crucial first step for its antimicrobial activity. Unlike many other antibiotics, its transport across the bacterial cell envelope is primarily governed by passive processes, influenced by the physicochemical properties of the drug and the composition of the bacterial membranes.
Passive Diffusion through the Lipid Bilayer
The primary route of entry for this compound is believed to be passive diffusion across the lipid portions of the bacterial cell membranes.[3][4] Compared to earlier fluoroquinolones like norfloxacin, this compound is more hydrophobic.[3][5] This characteristic allows it to partition more readily into the lipid bilayer, facilitating its passage through both the outer and inner membranes without the absolute requirement for protein channels. This diffusion-based entry is a key reason for its potent activity against a wide range of bacteria, including those where porin expression is low.[3]
Porin-Mediated Entry
Porins are water-filled channels in the outer membrane of Gram-negative bacteria and mycobacteria that allow the passage of small, hydrophilic molecules.[6] While essential for the uptake of more hydrophilic fluoroquinolones, the role of porins in this compound uptake is less pronounced.[3] Studies in Mycobacterium smegmatis have shown that while the absence of Msp porins significantly reduces the uptake of hydrophilic fluoroquinolones, the highly effective growth inhibition by the more hydrophobic this compound suggests it relies more on diffusing through the lipid membrane.[3][5] Nevertheless, porins may still contribute to a minor extent to this compound uptake, particularly in Gram-negative bacteria.
This compound Efflux Mechanisms
The most significant factor limiting the intracellular accumulation of this compound is active efflux, a primary mechanism of intrinsic and acquired antibiotic resistance.[1][7] Bacteria utilize a diverse array of transmembrane efflux pumps that recognize and expel a wide range of substrates, including this compound. These pumps are categorized into several superfamilies based on their structure, energy source, and sequence homology.
Resistance-Nodulation-Division (RND) Superfamily
The RND superfamily is the most clinically significant class of efflux pumps in Gram-negative bacteria, contributing to high levels of multidrug resistance.[8][9][10] These are complex tripartite systems that span the entire cell envelope, consisting of an inner membrane protein (the RND transporter), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF).[11][12][13] This assembly actively transports substrates from the cytoplasm or periplasm directly to the extracellular medium.
-
Examples: The AcrAB-TolC system in Escherichia coli and the MexAB-OprM, MexCD-OprJ, and MexXY systems in Pseudomonas aeruginosa are well-characterized RND pumps known to extrude fluoroquinolones, including this compound.[12][14][15] Overexpression of these pumps is a common cause of clinical resistance.
ATP-Binding Cassette (ABC) Superfamily
ABC transporters constitute one of the largest protein families and are found in all domains of life.[16][17] They utilize the energy from ATP hydrolysis to drive the transport of substrates across membranes.[8][16] In bacteria, ABC efflux pumps contribute to antibiotic resistance. Prolonged exposure of cells to a drug can induce the overexpression of these transporters.[18][19] In Pseudomonas aeruginosa, an ATP-binding component of an ABC transporter has been implicated in resistance to fluoroquinolones.[20]
Multidrug and Toxic Compound Extrusion (MATE) Family
MATE family transporters are energized by a proton or sodium ion gradient.[8][21] They are involved in the extrusion of a variety of cationic drugs and toxic compounds. Interestingly, in addition to being a potential substrate, this compound has been identified as a potent inhibitor of certain MATE transporters, such as MATE1 and MATE2K.[22][23] This inhibitory action could lead to complex drug-drug interactions.
Major Facilitator Superfamily (MFS) and Small Multidrug Resistance (SMR) Family
MFS transporters are a large and diverse group of secondary carriers that also utilize the proton motive force.[8][13] While some MFS pumps, like NorA in Staphylococcus aureus, are known to extrude hydrophilic fluoroquinolones, this compound is generally not a preferred substrate.[24] The SMR family consists of small membrane proteins that also function as proton-dependent efflux pumps.[8]
Quantitative Analysis of this compound Transport
The interplay between uptake and efflux can be quantified through various experimental measurements. The following tables summarize key data from the literature, providing a quantitative basis for understanding this compound transport.
Table 1: Minimum Inhibitory Concentrations (MICs) for this compound
This table shows the MIC values that define whether a bacterial strain is susceptible, intermediate, or resistant to this compound, as established by the FDA for Streptococcus pneumoniae.[1]
| Pathogen | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |
| Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
Table 2: this compound Accumulation in Eukaryotic Cells
This table presents the cellular-to-extracellular concentration ratio (C/E), indicating how effectively different cell types accumulate this compound.
| Cell Type | Extracellular Conc. (mg/L) | Incubation Time | C/E Ratio (Mean ± SD) | Reference |
| Human Neutrophils (PMN) | 5 | 20 min | 10.9 ± 1.0 | [25] |
| McCoy Cells (epithelial) | 5 | 20 min | 8.7 ± 1.0 | [25] |
| THP-1 Cells (uninfected) | 0.2 - 32 | Equilibrium | 4.36 ± 0.39 | [26] |
| THP-1 Cells (S. aureus infected) | 0.2 - 32 | Equilibrium | 6.25 ± 0.41 | [26] |
Table 3: Kinetic Parameters of this compound Transport in J774 Macrophages
This table compares the influx and efflux rates of this compound and ciprofloxacin, highlighting the faster transport kinetics of this compound.[27]
| Quinolone | Parameter | Value |
| This compound | Influx Rate | ~3 to 4-fold faster than ciprofloxacin |
| Efflux Half-life | 0.27 min (unaffected by probenecid) | |
| Ciprofloxacin | Influx Rate | Slower, shows some saturation |
| Efflux Half-life | 1.6 min (slowed to 7.2 min by probenecid) |
Table 4: Inhibitory Concentrations (IC₅₀) of this compound against MATE Transporters
This table shows the concentration of this compound required to inhibit 50% of the activity of human MATE transporters, demonstrating its potent inhibitory effect.[22][23]
| Transporter | Substrate | This compound IC₅₀ (µM) [95% CI] |
| MATE1 | Metformin | 12 [5.1 to 29] |
| MATE2K | Metformin | 7.6 [0.2 to 242] |
| MATE1 | Ethambutol | 12 [3.4 to 43] |
Experimental Protocols for Studying this compound Transport
Accurate measurement of antibiotic uptake and efflux is essential for research and drug development.[8][28][29] The following are detailed methodologies for key experiments.
Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antibiotic against a bacterial isolate.[30]
-
Preparation: Prepare a series of twofold serial dilutions of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50-100 µL.
-
Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Drug Accumulation (Uptake) Assay
This protocol measures the total amount of drug associated with the bacterial cells over time. Quantification is often performed using High-Performance Liquid Chromatography (HPLC).[26][31]
-
Cell Growth: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the pellet to a defined optical density (e.g., OD₆₀₀ of 1.0).
-
Initiation of Uptake: Add this compound to the cell suspension to a final desired concentration. The experiment should be performed at 37°C to measure active processes and can be compared with a control at 4°C, where active transport is inhibited.[27]
-
Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take aliquots (e.g., 1 mL) of the suspension.
-
Separation: Rapidly separate the bacterial cells from the drug-containing medium. This is typically done by centrifugation through a layer of silicone oil, which separates the aqueous medium from the cell pellet.
-
Cell Lysis and Extraction: Remove the supernatant and the oil layer. Lyse the bacterial pellet (e.g., with a lysis buffer or by sonication) to release the intracellular drug.
-
Quantification: Quantify the concentration of this compound in the cell lysate using a validated HPLC method with fluorescence detection.[31]
-
Calculation: Determine the intracellular concentration based on the measured amount of drug and the estimated intracellular volume. Express the results as a cellular-to-extracellular (C/E) ratio.
Real-Time Efflux Assay
This method directly measures the extrusion of a fluorescent substrate from pre-loaded, energy-depleted bacterial cells upon re-energization.[8][28][32]
-
Cell Preparation: Grow and harvest bacteria as described for the uptake assay. Resuspend the cells in buffer containing an energy source depletor (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) and a fluorescent efflux pump substrate (e.g., ethidium bromide or Hoechst 33342).
-
Substrate Loading: Incubate the suspension to allow the fluorescent substrate to load into the cells until a stable fluorescence signal is achieved. During this phase, efflux is inhibited.
-
Removal of Extracellular Substrate: Wash the cells with ice-cold buffer to remove the CCCP and any extracellular fluorescent substrate.
-
Initiation of Efflux: Resuspend the cells in buffer and place them in a fluorometer. Add an energy source (e.g., glucose) to re-energize the cells and initiate active efflux.
-
Measurement: Record the decrease in fluorescence over time in real-time. A rapid decrease in fluorescence corresponds to active efflux of the substrate.
-
Inhibitor Control: To confirm the role of specific pumps, the assay can be repeated in the presence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).[32] An active EPI will slow the rate of fluorescence decrease.
Visualizing Transport Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in this compound transport and the methods used to study them.
Caption: Overview of this compound uptake and efflux in Gram-negative bacteria.
Caption: Schematic of a tripartite RND efflux pump spanning the bacterial cell envelope.
Caption: Steps for measuring this compound accumulation in bacterial cells.
Caption: Protocol for directly measuring bacterial efflux pump activity.
Conclusion
The clinical success of this compound is a delicate balance between its efficient entry into bacteria and the cell's ability to actively expel it. While its favorable hydrophobic properties facilitate uptake via passive diffusion, the overexpression of multidrug efflux pumps, particularly those of the RND family in Gram-negative bacteria, remains a formidable challenge and a primary driver of resistance. A thorough understanding of these transport dynamics, supported by robust quantitative data and standardized experimental protocols, is paramount. This knowledge is crucial for interpreting susceptibility data, predicting clinical outcomes, and guiding the development of next-generation antibiotics or adjunct therapies, such as efflux pump inhibitors, designed to restore the potency of existing drugs against resistant pathogens.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Porins for Uptake of Antibiotics by Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of porins for uptake of antibiotics by Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance-nodulation-cell division superfamily - Wikipedia [en.wikipedia.org]
- 10. Structural and functional diversity of RND transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of RND Efflux Pumps in Drug Resistance of Cystic Fibrosis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The ins and outs of RND efflux pumps in Escherichia coli [frontiersin.org]
- 14. Interaction of antibacterial compounds with RND efflux pumps in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An antibiotic that inhibits the ATPase activity of an ABC transporter by binding to a remote extracellular site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the expression of ABC transporters in murine (J774) macrophages exposed to large concentrations of the fluoroquinolone antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An important role of a "probable ATP-binding component of ABC transporter" during the process of Pseudomonas aeruginosa resistance to fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MATE TRANSPORTERS: INVOLVEMENT IN DRUG PHARMACOKINETICS AND DRUG-DRUG INTERACTIONS - Evteev - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 22. This compound Is a Potent In Vitro Inhibitor of OCT- and MATE-Mediated Transport of Metformin and Ethambutol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Is a Potent In Vitro Inhibitor of OCT- and MATE-Mediated Transport of Metformin and Ethambutol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Uptake and Intracellular Activity of this compound in Human Neutrophils and Tissue-Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discrepancy between Uptake and Intracellular Activity of this compound in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of Efflux Transporters on the Accumulation and Efflux of Four Quinolones (Ciprofloxacin, Levofloxacin, Garenoxacin, and this compound) in J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Penetration of this compound into Peripheral Compartments in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Intracellular Concentration and Activity of Moxifloxacin in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular pharmacokinetics and pharmacodynamics of moxifloxacin in macrophages. It is designed to be a resource for researchers in infectious diseases, pharmacology, and drug development, offering detailed data, experimental protocols, and visual representations of key processes. This compound, a fourth-generation fluoroquinolone, is known for its broad-spectrum activity and its ability to penetrate host cells, a crucial attribute for combating intracellular pathogens. Understanding its behavior within macrophages—key players in both hosting and clearing infections—is paramount for optimizing its therapeutic use.
Quantitative Data: this compound Accumulation in Macrophages
The accumulation of this compound within macrophages is a critical determinant of its efficacy against intracellular bacteria. This accumulation is typically expressed as the cellular-to-extracellular concentration ratio (C/E). The following tables summarize quantitative data from various studies, showcasing the extent of this compound uptake in different macrophage cell lines and conditions.
Table 1: Intracellular Accumulation of this compound in J774 Murine Macrophages
| Extracellular Concentration (mg/L) | Incubation Time | Temperature | C/E Ratio (approximate) | Efflux Pump Inhibitors | Reference |
| 4 | 30-60 min | 37°C | 16 | None | [1] |
| Not Specified | Not Specified | 37°C | 16-20 | ATP depletion, probenecid, gemfibrozil, MK571 | [1][2] |
| Not Specified | 2 hours | 4°C | Almost identical to 37°C | None | [1] |
| 4 | 5 hours | 37°C | Not specified (Concentration in ng/mg protein) | Probenecid (no significant effect) | [3] |
Table 2: Intracellular Accumulation of this compound in Human THP-1 Monocytes/Macrophages
| Cell State | Extracellular Concentration (mg/L) | Incubation Time | C/E Ratio (approximate) | Reference |
| Uninfected | 0.2 - 32 | Equilibrium (≥ 5 min) | 4.4 ± 0.4 | [4] |
| Infected with S. aureus | 0.2 - 32 | Equilibrium | 6.3 ± 0.4 | [4] |
| Uninfected | Not Specified | Not Specified | > 6 | [5][6][7] |
| Infected with M. tuberculosis | 5 | 24 hours | 5.4 | [8] |
Table 3: Intracellular Accumulation of this compound in Other Phagocytic Cells
| Cell Type | Extracellular Concentration (mg/L) | Incubation Time | C/E Ratio (approximate) | Reference |
| Human Neutrophils (PMN) | 5 | 20 min | 10.9 ± 1.0 | [9] |
| Human Neutrophils (PMN) | 1 - 50 | Not Specified | Non-saturable uptake | [9] |
Key Experimental Protocols
Accurate determination of intracellular drug concentrations and activity is fundamental. Below are detailed methodologies for key experiments cited in the literature.
Protocol for Quantification of Intracellular this compound by Fluorometric Assay
This method leverages the natural fluorescence of fluoroquinolones.
Materials:
-
Macrophage cell culture (e.g., J774, THP-1)
-
Culture medium (e.g., RPMI 1640, DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Silicone oil (density ~1.02-1.03 g/cm³)
-
Microcentrifuge tubes
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in distilled water)
-
Fluorometer with appropriate excitation/emission filters (e.g., Ex: 296 nm, Em: 505 nm)
Procedure:
-
Cell Preparation: Culture macrophages to the desired confluence in appropriate culture plates. On the day of the experiment, wash the cells with pre-warmed HBSS.
-
Drug Incubation: Add HBSS containing the desired extracellular concentration of this compound (e.g., 1 to 50 mg/L) to the cells.[9] Incubate at 37°C for the specified duration (e.g., 5 min to 24 hours).
-
Separation of Cells: To separate cells from the extracellular drug, layer 500 µL of the cell suspension over 500 µL of silicone oil in a microcentrifuge tube.
-
Centrifugation: Centrifuge immediately at 12,000 x g for 2 minutes. The cells will form a pellet below the oil layer, while the aqueous extracellular medium remains on top.
-
Cell Lysis: Aspirate the top aqueous layer and the silicone oil. Freeze-thaw the tube to facilitate lysis or add a cell lysis buffer directly to the pellet.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer.
-
Quantification: Create a standard curve using known concentrations of this compound in the same lysis buffer. Calculate the intracellular concentration based on the standard curve.
-
Data Normalization: Determine the protein content (e.g., using a BCA assay) or cell number in a parallel sample to normalize the drug concentration (e.g., ng of this compound per mg of cell protein or per 10⁶ cells).
-
C/E Ratio Calculation: The C/E ratio is calculated by dividing the intracellular concentration by the known extracellular concentration.
Protocol for Quantification of Intracellular this compound by HPLC
High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity for drug quantification.
Materials:
-
Same as for fluorometric assay, plus:
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
HPLC buffer (e.g., phosphate buffer, formic acid)[3]
-
Orthophosphoric acid
-
Solid-phase extraction (SPE) columns (optional, for sample cleanup)
-
HPLC system with a C18 column and UV or fluorescence detector.
Procedure:
-
Cell Preparation, Incubation, and Separation: Follow steps 1-4 from the fluorometric assay protocol.
-
Drug Extraction:
-
To the cell pellet, add a precipitation/extraction solvent (e.g., ice-cold methanol or acetonitrile).
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the extracted drug to a new tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M formic acid or phosphate buffer) and an organic solvent like methanol or acetonitrile.[3] The exact ratio depends on the column and specific method.
-
Chromatography: Inject the reconstituted sample into the HPLC system. Separation is achieved on a C18 column.
-
Detection: Detect this compound using a UV detector (e.g., at 293 nm) or a fluorescence detector for higher sensitivity.[5][10]
-
-
Quantification and Normalization: Quantify the this compound peak by comparing its area to a standard curve prepared with known concentrations. Normalize the data to cell protein or cell number as described previously.
Protocol for Assessing Intracellular Bactericidal Activity
This assay determines the effectiveness of this compound against bacteria residing within macrophages.
Materials:
-
Macrophage cell culture
-
Bacterial culture (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)
-
Opsonizing agent (e.g., pooled human serum)
-
Antibiotic-free culture medium
-
This compound solution
-
Sterile distilled water or lysis buffer (e.g., 0.1% saponin)
-
Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar, Middlebrook 7H10)
Procedure:
-
Macrophage Preparation: Seed macrophages in 24-well or 48-well plates and allow them to adhere overnight.
-
Bacterial Opsonization: Incubate the bacterial suspension with pooled human serum (e.g., 10-50%) for 15-30 minutes at 37°C to opsonize the bacteria.
-
Infection: Remove the culture medium from the macrophages and add the opsonized bacterial suspension at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).
-
Phagocytosis: Incubate for a defined period (e.g., 40-60 minutes) to allow phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells thoroughly (3-4 times) with pre-warmed PBS or culture medium to remove non-phagocytosed bacteria. Some protocols may include a short incubation with an antibiotic like gentamicin that does not readily penetrate eukaryotic cells to kill remaining extracellular bacteria.
-
Drug Exposure: Add fresh culture medium containing the desired concentrations of this compound to the infected macrophages. Include a drug-free control.
-
Incubation: Incubate for the desired time points (e.g., 2, 4, 24, 48 hours).
-
Cell Lysis and Enumeration:
-
At each time point, wash the cells to remove the extracellular drug.
-
Lyse the macrophages by adding sterile, cold distilled water or a gentle lysis buffer.
-
Collect the lysate, perform serial dilutions in sterile saline or PBS, and plate onto appropriate agar plates.
-
-
Data Analysis: Incubate the plates until colonies are visible, then count the colony-forming units (CFU). The intracellular activity is expressed as the change in log₁₀ CFU per well or per mg of cell protein compared to the initial inoculum or the drug-free control.
Visualizing Key Pathways and Workflows
Experimental Workflow for Intracellular Concentration Measurement
The following diagram outlines the general experimental procedure for determining the intracellular concentration of this compound in macrophages.
This compound's Influence on Macrophage Inflammatory Signaling
This compound has been shown to modulate the inflammatory response in macrophages. One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria.
Discussion and Core Insights
-
High Intracellular Accumulation: this compound consistently demonstrates high accumulation in macrophages, with C/E ratios often exceeding 10.[9] This is significantly higher than some other fluoroquinolones like ciprofloxacin, a difference attributed in part to this compound not being a significant substrate for MRP-mediated efflux pumps.[1][2]
-
Discrepancy Between Concentration and Activity: A critical finding is that high intracellular concentrations do not always translate to potent bactericidal activity.[4][5] Studies with S. aureus show that despite accumulating to levels many times the MIC, this compound's intracellular activity is markedly reduced compared to its activity in broth.[6][7]
-
Impact of the Phagolysosomal Environment: The reduced intracellular efficacy is substantially related to the harsh environment of the phagolysosome.[5] The acidic pH and specific ionic composition within this compartment can impair the activity of this compound.[6][7] Indeed, alkalinization of phagolysosomes has been shown to significantly enhance the intracellular killing of S. aureus by this compound.[5][6][7]
-
Immunomodulatory Effects: Beyond its direct antibacterial action, this compound exerts immunomodulatory effects. It can suppress the pro-inflammatory response in LPS-stimulated macrophages by inhibiting the TLR4 signaling pathway, leading to reduced expression of NF-κB and downstream cytokines like TNF-α and IL-6.[2] This anti-inflammatory property could be beneficial in preventing excessive inflammation-mediated tissue damage during infection.
Conclusion
This compound's ability to achieve high concentrations within macrophages makes it a valuable agent for treating infections caused by intracellular pathogens. However, its efficacy is a complex interplay of drug accumulation, the local subcellular environment, and immunomodulatory activities. The reduced bactericidal effect observed in the acidic phagolysosome highlights the importance of considering the host cell environment in drug development and evaluation. The protocols and data presented in this guide offer a foundational resource for further research into optimizing the therapeutic potential of this compound and developing novel strategies to overcome the challenges of intracellular infections.
References
- 1. Bidirectional effects of this compound on the pro‑inflammatory response in lipopolysaccharide‑stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bidirectional effects of this compound on the pro-inflammatory response in lipopolysaccharide-stimulated mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijopp.org [ijopp.org]
- 6. High Throughput Fluorometric Technique for Assessment of Macrophage Phagocytosis and Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Uptake and Intracellular Activity of this compound in Human Neutrophils and Tissue-Cultured Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrepancy between Uptake and Intracellular Activity of this compound in a Staphylococcus aureus-Human THP-1 Monocytic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Early-stage discovery and synthesis of moxifloxacin hydrochloride
An In-depth Technical Guide to the Early-Stage Discovery and Synthesis of Moxifloxacin Hydrochloride
Introduction
This compound is a fourth-generation synthetic fluoroquinolone antibiotic, distinguished by its broad spectrum of activity against Gram-positive and Gram-negative bacteria, anaerobes, and atypical pathogens.[1][2][3] Developed by Bayer A.G. and patented in the late 1980s and early 1990s, it was approved for use in the United States in 1999.[1] This technical guide provides a detailed overview of the foundational aspects of this compound hydrochloride, including its mechanism of action, key synthetic pathways, structure-activity relationships, and physicochemical properties, intended for researchers and professionals in drug development.
Discovery and Rationale for Development
The development of this compound was driven by the need to overcome the limitations of earlier-generation fluoroquinolones.[4] While older agents like ciprofloxacin showed excellent potency against Gram-negative bacteria, their activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, was limited.[4] The primary goal was to design a molecule with an enhanced Gram-positive spectrum while retaining potent Gram-negative activity and improving upon the safety profile of its predecessors. This led to systematic modifications of the core fluoroquinolone structure, focusing on the C-7 and C-8 positions, culminating in the unique chemical architecture of this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, repair, and transcription.[6]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for initiating replication.
-
Topoisomerase IV: This enzyme is essential for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells. It is the preferred target in many Gram-positive bacteria.[2]
This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[6][7] This leads to the accumulation of double-strand breaks, which triggers a cascade of events culminating in rapid bacterial cell death.[6]
Quantitative Inhibition Data
The inhibitory activity of this compound against its target enzymes has been quantified, demonstrating its potency.
| Target Enzyme | Organism | IC50 (μM) |
| DNA Gyrase | E. coli | 1.6 |
| Topoisomerase IV | E. coli | 20 |
| DNA Gyrase | S. pneumoniae | 10 |
| Topoisomerase IV | S. pneumoniae | 2.5 |
| Table 1: Half-maximal inhibitory concentrations (IC50) of this compound against bacterial topoisomerases.[6] |
Synthesis of this compound Hydrochloride
The synthesis of this compound involves the coupling of a functionalized quinolone carboxylic acid core with a chiral bicyclic amine side chain.[1][8] The key starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane (also known as (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine).[9][10] The final step involves salt formation with hydrochloric acid to produce the stable hydrochloride salt.[11]
Experimental Protocols
Method 1: Direct Condensation [9]
-
Reaction Setup: In a reaction vessel, add 50 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid to 600 mL of dimethyl sulfoxide (DMSO).
-
Addition of Amine: Add 25.70 mL of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the mixture.
-
Condensation: Heat the reaction mixture to 65-70 °C and stir for 6-8 hours. The reaction progress is monitored by HPLC.
-
Isolation of Base: Upon completion, cool the mixture to 25-30 °C. Add 100 mL of water and continue stirring for 2 hours to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with 100 mL of water, and dry under vacuum at 75 °C to yield this compound base.
Method 2: Synthesis via Borate Intermediate [12][13]
-
Formation of Borate Complex: Heat 200.0 g of propionic anhydride to 80-85 °C. Add 30.0 g of boric acid and reflux for 2 hours. Cool to 70 °C and add 100 g of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate. Raise the temperature to 100 °C and maintain for 4 hours. Cool to 0 °C, slowly add 1000 mL of purified water, and stir for 1 hour. Filter and dry the resulting product to obtain the borate complex intermediate.[12]
-
Condensation: Suspend 100.0 g of the borate complex in 500.0 mL of n-butanol. Slowly add a solution of 29.0 g of (S,S)-2,8-diazabicyclo[4.3.0]nonane in 100.0 mL of n-butanol at 10-15 °C.
-
Reaction: Heat the contents to 100 °C and maintain for 3 hours.[12]
-
Salification: Cool the reaction mass to 25-30 °C and add 200.0 mL of methanol. Adjust the pH to 1.0-2.0 using methanolic hydrochloric acid and stir for 2 hours.[12]
-
Isolation of Hydrochloride: Distill the reaction mass to residue. The resulting solid is this compound hydrochloride.
Synthesis Yield Comparison
Different synthetic strategies report varying overall yields.
| Synthesis Method | Reported Yield | Reference |
| "One Pot" Method | > 80% (this compound HCl) | [14] |
| Direct Condensation | 89.7% (this compound Base) | [9] |
| Borate Intermediate | 260g HCl salt from 100g nonane | [13][15] |
| Prior Art (for comparison) | 187g HCl salt from 100g nonane | [13][15] |
| Table 2: Comparison of reported yields for various this compound synthesis methods. |
Structure-Activity Relationship (SAR)
The clinical efficacy and safety profile of this compound are direct consequences of its specific structural features. The core quinolone structure is essential for inhibiting DNA gyrase, while substituents at key positions modulate its spectrum of activity, potency, and pharmacokinetics.[4][6]
-
C-7 Position: The bulky and basic (S,S)-diazabicyclononyl side chain is a defining feature. It significantly enhances activity against Gram-positive and atypical pathogens compared to older fluoroquinolones.[6]
-
C-8 Position: The methoxy (-OCH₃) group at this position further boosts activity against anaerobic and Gram-positive bacteria and is believed to reduce the potential for phototoxicity, a side effect associated with other fluoroquinolones.[6]
-
N-1 Position: The cyclopropyl group is crucial for potent inhibition of DNA gyrase and overall antibacterial activity.[4]
Physicochemical Properties
The hydrochloride salt form of this compound is used for clinical preparations due to its improved stability and solubility.
| Property | Value |
| Chemical Formula | C₂₁H₂₄FN₃O₄ · HCl |
| Molecular Weight | 437.89 g/mol [16] |
| Appearance | Slightly yellow to yellow crystalline substance[1] |
| Melting Point | 324-325 °C[17] |
| Solubility (Water) | Soluble (2.4 g/100 ml)[17] |
| Solubility (Other) | Soluble in DMSO; ≥25.4 mg/mL in H₂O with gentle warming[16] |
| Table 3: Physicochemical properties of this compound Hydrochloride. |
Conclusion
The early-stage development of this compound represents a successful application of medicinal chemistry principles to enhance the clinical utility of the fluoroquinolone class. Through strategic molecular modifications, specifically the addition of a C-8 methoxy group and a bulky C-7 bicyclic amine side chain, researchers created an agent with a highly desirable broad spectrum of activity, encompassing difficult-to-treat Gram-positive and anaerobic pathogens. The synthetic routes, while complex, have been refined to produce the chiral molecule with high purity and yield. This guide has outlined the fundamental mechanism, synthesis, and structure-activity relationships that underpin this compound's role as a potent antibacterial agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ues.pku.edu.cn [ues.pku.edu.cn]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Process for the synthesis of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP2474547A2 - Process for the Synthesis of this compound Hydrochloride - Google Patents [patents.google.com]
- 14. Method for preparing this compound and this compound hydrochloride - Patent 1832587 [data.epo.org]
- 15. WO2008059223A2 - Process for the synthesis of this compound hydrochloride - Google Patents [patents.google.com]
- 16. apexbt.com [apexbt.com]
- 17. This compound Hydrochloride - LKT Labs [lktlabs.com]
Preclinical Evaluation of Moxifloxacin in Animal Infection Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of moxifloxacin in various animal infection models. The data presented is collated from a range of studies, offering insights into the efficacy and experimental protocols of this broad-spectrum fluoroquinolone antibiotic.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound in different animal infection models.
Table 1: Efficacy of this compound in Animal Models of Endocarditis
| Animal Model | Bacterial Strain | This compound Dosing Regimen | Comparator Dosing Regimen | Key Efficacy Endpoints | Reference |
| Rabbit | Methicillin-resistant Staphylococcus aureus (MRSA) | 20 mg/kg IV bid for 4 or 5 days | Vancomycin 30 mg/kg IV bid for 4 days | Significant reduction in bacterial load in vegetations (P < 0.001 vs. controls). 100% sterile vegetations with 5-day treatment.[1] | [1] |
| Rabbit | Streptococcus oralis | Prophylaxis: 15 mg/kg IV single dose | Ampicillin 40 mg/kg IV two doses | Prevention of endocarditis in 80% of animals (P < 0.001 vs. controls).[2] | [2] |
| Rat | Ciprofloxacin-susceptible MRSA | 12-hour treatment | Ciprofloxacin, Vancomycin | Cured 91% of rats, compared to 62% for ciprofloxacin and 54.5% for vancomycin.[3] | [3] |
Table 2: Efficacy of this compound in Animal Models of Pneumonia
| Animal Model | Bacterial Strain | This compound Dosing Regimen | Comparator Dosing Regimen | Key Efficacy Endpoints | Reference |
| Mouse | Streptococcus pneumoniae | Not specified | Levofloxacin | Better protection and greater bacterial clearance than levofloxacin, independent of disease severity.[4][5][6] | [4][5][6] |
| Mouse | Streptococcus pneumoniae, Pseudomonas aeruginosa | Pre-treatment for 2 days | Saline | Reduced numbers of total immune cells, neutrophils, and inflammatory mediators in the lungs.[7] | [7] |
Table 3: Efficacy of this compound in Animal Models of Meningitis
| Animal Model | Bacterial Strain | This compound Dosing Regimen | Comparator Dosing Regimen | Key Efficacy Endpoints | Reference |
| Rabbit | Streptococcus pneumoniae (penicillin-resistant) | Two 40 mg/kg doses | Ceftriaxone, Vancomycin | As effective as comparators in reducing CSF bacterial concentrations. Significantly higher reduction than vancomycin within 3 hours (P < 0.05).[8][9] | [8][9] |
| Rabbit | Streptococcus pneumoniae type 3 | 10 mg/kg/h | Ceftriaxone | Reduced bacterial titers in CSF almost as rapidly as ceftriaxone.[10][11] | [10][11] |
| Rabbit | Escherichia coli | Single doses of 10, 20, 40 mg/kg or divided doses | Ceftriaxone, Meropenem | Dose-dependent bactericidal activity.[12] | [12] |
Table 4: Efficacy of this compound in Animal Models of Skin and Soft Tissue Infections
| Animal Model | Infection Type | Bacterial Strain | This compound Dosing Regimen | Key Efficacy Endpoints | Reference |
| Mouse | Systemic infection | Methicillin-sensitive S. aureus (MSSA) | SC: ED50 0.6-1.7 mg/kg, ED90 1.0-2.3 mg/kg. Oral: ED50 3.2 mg/kg, ED90 9.6 mg/kg. | Dose-dependent survival rates.[13] | [13] |
| Porcine | Wound infection | MRSA, P. aeruginosa | Topical application | Efficient reduction of bacterial counts.[14] | [14] |
| Rat | Burn infection | MRSA, P. aeruginosa | Topical application | Efficient reduction of bacterial counts and promotion of wound healing.[14] | [14] |
Table 5: Efficacy of this compound in Other Animal Infection Models
| Animal Model | Infection Type | Bacterial Strain | This compound Dosing Regimen | Comparator Dosing Regimen | Key Efficacy Endpoints | Reference |
| Rabbit | Arthritis | MSSA, MRSA | Oral | Cloxacillin, Vancomycin | Similar in vivo efficacy to reference antibiotics after 7 days of treatment.[15] | [15] |
| Rat | Osteomyelitis | MSSA | 10 mg/kg IP bid | Vancomycin 15 mg/kg IP bid | Significantly more effective in reducing bacterial colony counts in femoral bone.[13] | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Rabbit Model of Aortic Valve Endocarditis
-
Animal Model: New Zealand White rabbits.
-
Induction of Endocarditis: Non-bacterial thrombotic endocarditis is induced by inserting a polyethylene catheter through the right carotid artery and positioning it across the aortic valve.[1][2]
-
Inoculation: 24 hours after catheterization, animals are inoculated intravenously with a bacterial suspension (e.g., 10^7 CFU of Streptococcus oralis or a specified concentration of MRSA).[1][2]
-
Treatment: Intravenous administration of this compound, vancomycin, or ampicillin is initiated at specified time points post-inoculation.[1][2]
-
Efficacy Assessment: Animals are euthanized, and the aortic valve vegetations are excised, weighed, homogenized, and quantitatively cultured to determine the bacterial load (CFU/g of vegetation).[1] Sterility of the vegetations is also assessed.[1]
Murine Model of Pneumococcal Pneumonia
-
Animal Model: Mice (e.g., BALB/c).
-
Induction of Pneumonia: Mice are intranasally infected with a suspension of Streptococcus pneumoniae.[4][5][7]
-
Monitoring Disease Severity: Surface temperature is measured using an infrared thermometer. A decrease in temperature is correlated with increased disease severity, with a temperature of 30°C or less being a predictor of death.[4][5]
-
Treatment: this compound or a comparator antibiotic is administered at a specified time post-infection.
-
Efficacy Assessment: Clinical outcomes are assessed by monitoring temperature changes. Bacteriological outcomes are determined by quantifying viable bacterial counts in the lungs of euthanized animals.[4][5]
Rabbit Model of Pneumococcal Meningitis
-
Animal Model: New Zealand White rabbits.
-
Induction of Meningitis: Meningitis is induced by the intracisternal injection of a bacterial suspension (e.g., Streptococcus pneumoniae).[8][9][10]
-
Treatment: Intravenous infusion of this compound or comparator antibiotics is initiated after a specified period of infection.[8][9]
-
Efficacy Assessment: Cerebrospinal fluid (CSF) is sampled at various time points to determine bacterial titers (CFU/mL).[10] Pharmacokinetic analysis of this compound concentrations in the CSF is also performed.[8][10]
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the described animal infection models.
Discussion
The preclinical data consistently demonstrate the potent in vivo efficacy of this compound against a range of clinically relevant pathogens in various animal infection models. In models of severe infections such as endocarditis and meningitis, this compound often shows efficacy comparable or superior to standard-of-care antibiotics like vancomycin and ceftriaxone.[1][8][9] Its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and penicillin-resistant S. pneumoniae, underscores its broad-spectrum activity.[1][8][9][16]
The murine pneumonia model highlights this compound's superior bacterial clearance compared to levofloxacin.[4][5] Furthermore, studies have indicated that this compound may possess immunomodulatory properties, reducing inflammation in the lungs during bacterial pneumonia.[7] In skin and soft tissue infection models, both systemic and topical this compound have proven effective in reducing bacterial burden and promoting healing.[13][14] The rabbit arthritis and rat osteomyelitis models further extend the evidence for this compound's efficacy in deep-seated infections.[13][15]
The experimental protocols described provide a foundation for researchers to design and execute similar preclinical studies. The use of well-established animal models allows for the reproducible evaluation of antimicrobial efficacy and pharmacodynamics. The endpoints measured, such as bacterial load in target tissues and survival rates, are critical for assessing the potential clinical utility of new antimicrobial agents.
References
- 1. Successful treatment with this compound of experimental aortic valve endocarditis due to methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful this compound prophylaxis against experimental streptococcal aortic valve endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacies of this compound, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Murine Model of Pneumococcal Pneumonia: Use of Temperature as a Measure of Disease Severity To Compare the Efficacies of this compound and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel murine model of pneumococcal pneumonia: use of temperature as a measure of disease severity to compare the efficacies of this compound and levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound modulates inflammation during murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Evaluation of this compound, a new 8-methoxyquinolone, for treatment of meningitis caused by a penicillin-resistant pneumococcus in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the therapy of experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in the Therapy of Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics and Bactericidal Activity of this compound in Experimental Escherichia coli Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vivo Efficacy of this compound Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. entomoljournal.com [entomoljournal.com]
Methodological & Application
Determining Moxifloxacin's Potency: An Application Note and Protocol for Broth Microdilution MIC Assays
For Immediate Release
This document provides a detailed application note and protocol for determining the Minimum Inhibitory Concentration (MIC) of moxifloxacin using the broth microdilution method. This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. The protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Determining the MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a cornerstone of antimicrobial research and development. The broth microdilution method is a standardized and widely accepted technique for generating reliable and reproducible MIC data.[1][2][3] This application note provides a comprehensive protocol for this compound MIC determination, including quality control parameters and data interpretation.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits bacterial growth.[3]
Materials and Reagents
-
This compound hydrochloride powder (analytical grade)
-
96-well, sterile, U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]
-
For fastidious organisms, Mueller-Hinton Broth with 5% lysed horse blood and 20 mg/L β-NAD (MH-F broth)[5]
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial strains (test organisms and quality control strains)
-
McFarland turbidity standards (0.5 standard is critical)
-
Spectrophotometer or turbidity meter
-
Incubator (35 ± 2°C)
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
Quality Control
Adherence to rigorous quality control procedures is essential for accurate and reproducible MIC results. This involves the regular testing of well-characterized reference strains with known this compound MIC values. The following table summarizes the acceptable quality control MIC ranges for this compound against common reference strains as specified by CLSI and EUCAST.
| Quality Control Strain | Organization | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | CLSI | 0.03 - 0.12 |
| EUCAST | 0.03 - 0.12 | |
| Enterococcus faecalis ATCC® 29212™ | CLSI | 0.12 - 0.5 |
| EUCAST | 0.12 - 0.5 | |
| Streptococcus pneumoniae ATCC® 49619™ | CLSI | 0.06 - 0.25 |
| EUCAST | 0.06 - 0.25 | |
| Haemophilus influenzae ATCC® 49247™ | CLSI | 0.008 - 0.03 |
| EUCAST | 0.008 - 0.03 | |
| Escherichia coli ATCC® 25922™ | CLSI | 0.008 - 0.03 |
| EUCAST | 0.008 - 0.03 | |
| Pseudomonas aeruginosa ATCC® 27853™ | CLSI | 0.5 - 2 |
| EUCAST | 0.25 - 1 |
Note: Ranges are subject to change. Always refer to the latest CLSI M100 and EUCAST QC tables for the most current information.[6][7][8][9][10][11][12][13]
Experimental Protocol
The following protocol details the steps for performing the broth microdilution assay for this compound.
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO).
-
Bring the solution to the final desired stock concentration with sterile CAMHB or MH-F broth. The stock solution should be prepared at a concentration that is a multiple of the highest concentration to be tested.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB or MH-F broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for the assay.
Preparation of the Microtiter Plate
-
Aseptically add 100 µL of sterile CAMHB or MH-F broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the wells of the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).
Inoculation and Incubation
-
Inoculate each well (from column 1 to 11) with 10 µL of the standardized bacterial suspension (prepared in step 5.2). This will result in a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
The final concentration of this compound in the wells will be half of the initial concentration in each well before inoculation.
-
Seal the plates with an adhesive lid or place them in a container with a lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
Reading and Interpreting Results
-
After incubation, examine the plates for visible bacterial growth. A button or turbidity in the bottom of the well indicates growth.
-
The sterility control well (column 12) should show no growth.
-
The growth control well (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution MIC determination workflow.
Caption: Workflow for this compound MIC Determination by Broth Microdilution.
Conclusion
The broth microdilution method is a robust and reliable technique for determining the MIC of this compound. Strict adherence to standardized protocols, including the use of appropriate quality control strains and careful preparation of reagents and inocula, is paramount for generating accurate and reproducible data. This information is critical for understanding the efficacy of this compound and for its continued application in research and clinical settings.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. scribd.com [scribd.com]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 8. darvashco.com [darvashco.com]
- 9. iacld.com [iacld.com]
- 10. szu.gov.cz [szu.gov.cz]
- 11. pid-el.com [pid-el.com]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. EUCAST: Updated QC-tables [eucast.org]
Application Note & Protocol: Moxifloxacin Time-Kill Assay for Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of moxifloxacin against Staphylococcus aureus. The included methodologies, data presentation guidelines, and workflow diagrams are intended to ensure reproducible and accurate assessment of antibiotic efficacy over time.
Introduction
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. Unlike static measurements such as the Minimum Inhibitory Concentration (MIC), which only determines the concentration required to inhibit growth, the time-kill assay provides insights into the rate and extent of bacterial killing over a specified period. This is crucial for understanding the bactericidal or bacteriostatic nature of an antibiotic. This compound, a fourth-generation fluoroquinolone, is known for its broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus. This protocol outlines the standardized procedure for evaluating its efficacy.
Experimental Protocol
This protocol is based on established methodologies for time-kill analysis.
Materials
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
This compound hydrochloride (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile 0.9% saline solution
-
Sterile culture tubes and flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C), preferably with shaking capabilities
-
Spiral plater or materials for manual spread plating
-
Colony counter
Inoculum Preparation
-
From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm (OD600).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum concentration of approximately 5 x 10^5 to 1 x 10^6 Colony Forming Units (CFU)/mL in the final test flasks.[1]
This compound Concentration Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer).
-
From the stock solution, prepare working solutions in CAMHB to achieve the desired final concentrations in the test flasks. Common concentrations to test include multiples of the predetermined MIC for the specific S. aureus strain (e.g., 1x, 2x, 4x, and 8x MIC).[2]
Time-Kill Assay Procedure
-
Dispense the prepared bacterial inoculum into sterile flasks.
-
Add the appropriate volume of the this compound working solutions to the flasks to achieve the target concentrations.
-
Include a growth control flask containing the bacterial inoculum without any antibiotic.
-
Incubate all flasks at 37°C with constant agitation (e.g., 120 rpm).[3]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.[1][4]
-
Perform serial ten-fold dilutions of each aliquot in sterile 0.9% saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.
Data Analysis
-
Calculate the mean CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum at a specific time point.[5]
-
Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable.[2][5]
Data Presentation
Quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different this compound concentrations.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC this compound) | Log10 CFU/mL (4x MIC this compound) | Log10 CFU/mL (8x MIC this compound) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Models of Infection in Moxifloxacin Pharmacodynamic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][3][4] Understanding the pharmacodynamic (PD) properties of this compound is essential for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. In vitro infection models are invaluable tools for these studies, allowing for the controlled investigation of the relationship between drug exposure and antibacterial effect.
These application notes provide detailed protocols for two commonly used in vitro models for studying this compound pharmacodynamics: the Hollow-Fiber Infection Model (HFIM) and Static Time-Kill Assays.
Key In Vitro Models for this compound Pharmacodynamic Studies
Two primary in vitro models are widely employed to investigate the pharmacodynamics of this compound:
-
Hollow-Fiber Infection Model (HFIM): This dynamic model simulates human pharmacokinetic profiles of this compound over several days.[5][6][7] It consists of a central reservoir and a peripheral compartment containing hollow fibers where bacteria are cultured. This setup allows for the continuous supply of fresh medium and the removal of waste products, maintaining a stable bacterial population and enabling the study of drug effects over extended periods. The HFIM is particularly useful for examining the impact of different dosing regimens on both bacterial killing and the emergence of resistance.[5][8]
-
Static Time-Kill Assays: This is a simpler method where a bacterial inoculum is exposed to constant concentrations of this compound over a shorter period, typically 24 hours.[9][10] These assays are useful for determining the rate and extent of bacterial killing at various drug concentrations and for assessing the bactericidal or bacteriostatic activity of the antibiotic.
Experimental Protocols
Protocol 1: Hollow-Fiber Infection Model (HFIM)
This protocol outlines the general procedure for conducting an HFIM study to evaluate the pharmacodynamics of this compound against a specific bacterial pathogen.
1. Materials and Equipment:
-
Hollow-fiber cartridges
-
Peristaltic pump
-
Syringe pump
-
Central reservoir (glass bottle with ports)
-
Tubing and connectors
-
Bacterial strain of interest (e.g., Escherichia coli, Mycobacterium tuberculosis)[5][11]
-
Appropriate culture medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 broth)[5][6]
-
This compound solution of known concentration
-
Saline or buffer for dilutions
-
Agar plates for bacterial enumeration (with and without this compound for resistance testing)
-
Incubator
-
Spectrophotometer or other means for measuring bacterial density
2. Experimental Setup and Procedure:
-
Model Assembly: Assemble the HFIM system as illustrated in the workflow diagram below. Sterilize all components before use.
-
Bacterial Inoculum Preparation: Culture the selected bacterial strain to the desired growth phase (typically mid-logarithmic phase).[5] Adjust the bacterial suspension to a high inoculum, for example, ~2 x 10^8 cfu/mL, to mimic a high bacterial burden infection.[5][8]
-
Inoculation: Inoculate the peripheral compartment of the hollow-fiber cartridge with the prepared bacterial suspension.
-
Pharmacokinetic Simulation: Program the syringe pump to deliver this compound and the peristaltic pump to circulate fresh medium to and from the central reservoir, simulating the desired human pharmacokinetic profile (e.g., elimination half-life of 12 hours).[5][6] Various dosing regimens can be simulated, ranging from suboptimal to clinical doses (e.g., 30 to 400 mg once daily).[5][8]
-
Sampling: Collect samples from the peripheral compartment at predetermined time points (e.g., 0, 4, 8, 24, 48, 72, 96, and 120 hours) over the course of the experiment (typically 5 to 10 days).[5][12]
-
Bacterial Enumeration: Perform serial dilutions of the collected samples and plate them on both antibiotic-free agar to determine the total bacterial population and on agar containing a specific concentration of this compound (e.g., 3x the minimum inhibitory concentration [MIC]) to quantify the resistant subpopulation.[5][13]
-
Data Analysis: Plot the change in bacterial counts (log10 CFU/mL) over time for both the total and resistant populations for each simulated dosing regimen.
dot
Caption: Workflow of the Hollow-Fiber Infection Model experiment.
Protocol 2: Static Time-Kill Assay
This protocol describes the methodology for performing a static time-kill assay to assess the bactericidal activity of this compound.
1. Materials:
-
Bacterial strain of interest
-
Appropriate culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile test tubes or microtiter plates
-
Shaking incubator
-
Saline or buffer for dilutions
-
Agar plates for bacterial enumeration
-
Spectrophotometer
2. Experimental Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic phase of growth, typically adjusted to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Drug Concentrations: Prepare a series of this compound concentrations in the culture medium, typically ranging from 0 (growth control) to 64 times the MIC of the test organism.[9]
-
Incubation: Inoculate the test tubes or microtiter plate wells containing the different this compound concentrations with the prepared bacterial inoculum. Incubate at 35-37°C with shaking for 24 hours.[9]
-
Sampling and Enumeration: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube/well. Perform serial dilutions and plate onto agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]
Data Presentation
The following tables summarize quantitative data from various in vitro pharmacodynamic studies of this compound.
Table 1: this compound Pharmacodynamic Parameters against Escherichia coli in an HFIM [5][8]
| Bacterial Strain | This compound MIC (mg/L) | Simulated Daily Dose (mg) | Achieved AUC/MIC | Outcome |
| ATCC 25922 | 0.0625 | 30 | 47 | Regrowth and resistance amplification |
| ATCC 25922 | 80 | 117 | Suppression of resistance | |
| MG1655 | 0.0625 | 30 | 47 | Regrowth and resistance amplification |
| MG1655 | 120 | 180 | Suppression of resistance | |
| EC28044 | 0.0625 | 30 | 47 | Regrowth and resistance amplification |
| EC28044 | 80 | 117 | Suppression of resistance | |
| All strains | 0.0625 | 400 | 627 | Suppression of resistance development |
Table 2: this compound Pharmacodynamic Parameters against Mycobacterium species in an HFIM [11][15]
| Bacterial Strain | This compound MIC (mg/L) | Simulated Daily Dose (mg) | Outcome |
| M. abscessus | 2 | 0-800 | No dose killed bacteria below the starting inoculum; regrowth with resistant subpopulation (MIC >32 mg/L) |
| M. tuberculosis H37Rv (acid phase) | - | 200 | 3.75 log10 CFU/mL kill over 28 days |
| M. tuberculosis H37Rv (acid phase) | - | 800 | 5.16 log10 CFU/mL kill over 28 days |
| M. tuberculosis 18b (NRP phase) | - | 400-800 | Extinction at day 28 |
Table 3: Pharmacodynamic Parameters of this compound against Various Pathogens
| Pathogen | In Vitro Model | Key Pharmacodynamic Index | Finding | Reference |
| Yersinia pestis | HFIM | AUC/MIC (killing), Cmax/MIC (resistance prevention) | A simulated 400 mg/day regimen was predicted to be highly effective. | [12] |
| Anaerobes (B. fragilis, C. perfringens) | In vitro pharmacokinetic model | AUC/MIC | Pharmacodynamics differed from those against E. coli. | [16] |
| Staphylococcus aureus, S. epidermidis | HFIM | - | This compound was bactericidal against all strains, with less resistance emergence compared to levofloxacin. | [17] |
| Intracellular Legionella pneumophila | In vitro kinetic model | - | This compound showed a significantly better antibacterial effect compared to erythromycin. | [18] |
| Streptococcus pneumoniae | In vitro pharmacokinetic model | - | This compound was rapidly bactericidal, eradicating most strains within 8 hours. | [14] |
Mechanism of Action Visualization
This compound exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism.
dot
Caption: Inhibition of bacterial DNA replication by this compound.
Conclusion
In vitro models of infection, particularly the hollow-fiber infection model and static time-kill assays, are powerful tools for characterizing the pharmacodynamic properties of this compound. These models allow for the determination of key PD indices, the evaluation of different dosing strategies, and the assessment of the potential for resistance development. The data generated from these studies are crucial for optimizing the clinical use of this compound to ensure maximal therapeutic efficacy while minimizing the risk of antimicrobial resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Pharmacokinetics/Pharmacodynamics and Optimal Dose and Susceptibility Breakpoint Identification for Treatment of Disseminated Mycobacterium avium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamics of this compound against a high inoculum of Escherichia coli in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. page-meeting.org [page-meeting.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Use of an In Vitro Pharmacodynamic Model To Derive a this compound Regimen That Optimizes Kill of Yersinia pestis and Prevents Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Pharmacodynamics of this compound and levofloxacin against Staphylococcus aureus and Staphylococcus epidermidis in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Animal Models of Pneumonia for Testing Moxifloxacin Efficacy
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae.[1][2] Preclinical evaluation of its efficacy is crucial, and animal models of pneumonia serve as an indispensable tool in this process. These models allow for the study of drug efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living system that mimics human infection.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of various animal models to test the efficacy of this compound against bacterial pneumonia.
Commonly Utilized Animal Models
Several animal models are employed to study pneumococcal pneumonia, each with its own advantages and limitations. The most frequently used models include mice, rabbits, and guinea pigs.[4][5] The choice of model often depends on the specific research question, the pathogen being studied, and the desire to mimic particular aspects of human pneumonia.[4][5]
-
Mouse Models: Mice are the most common model due to their genetic tractability, cost-effectiveness, and the availability of numerous reagents.[4] Both immunocompetent and neutropenic mouse models are used.[3][6] Neutropenic models are often used to isolate the effect of the antibiotic from the host's immune response.[6]
-
Rabbit Models: Rabbits are frequently used to study pneumococcal pneumonia and sepsis.[4] Their larger size allows for easier collection of serial blood samples for pharmacokinetic analysis and can be used to simulate human-like drug exposures.[7][8]
-
Guinea Pig Models: Guinea pigs have been used to evaluate the efficacy of this compound in clearing Klebsiella pneumoniae from the lungs.[9][10]
Experimental Protocols
Murine Model of Streptococcus pneumoniae Pneumonia
This model is widely used to assess the efficacy of antibiotics against pneumococcal pneumonia.[3][11][12] A key feature of this model is the ability to use changes in body temperature as a humane endpoint and a measure of disease severity.[12][13]
Protocol:
-
Animal Preparation:
-
Species/Strain: Immunocompetent female Swiss Webster mice (4-6 weeks old, 20-22 g).[14]
-
Acclimatization: House animals in appropriate facilities for at least 7 days prior to the experiment.
-
-
Pneumonia Induction:
-
Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 6303).
-
Inoculum Preparation: Grow bacteria in an appropriate broth to mid-log phase. Wash and dilute the bacterial suspension in sterile saline to the desired concentration.
-
Infection: Anesthetize mice and instill the bacterial suspension (e.g., 10^7 CFU in 50 µL) intranasally.
-
-
This compound Treatment:
-
Dosage: 50 mg/kg administered subcutaneously.[14] This dose is chosen to achieve an Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) ratio greater than 40, which is considered optimal for clinical improvement.[14]
-
Regimen: Administer twice daily, starting 35 hours post-infection and continuing for up to 5 days.[14]
-
-
Efficacy Evaluation:
-
Primary Endpoint: Survival and change in body surface temperature. A decrease in temperature is associated with increasing disease severity, and a temperature of 30°C or less is a predictor of death.[12]
-
Bacterial Clearance: At selected time points, euthanize a subset of animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for viable bacterial counts (CFU/g of lung tissue).
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin to assess the degree of inflammation and tissue damage.[13]
-
Rabbit Model of Streptococcus pneumoniae Pneumonia
This model is particularly useful for pharmacokinetic and pharmacodynamic studies due to the larger blood volume of rabbits, which allows for serial sampling.[7][8][15]
Protocol:
-
Animal Preparation:
-
Species/Strain: Male New Zealand White rabbits (2.5-3.0 kg).[8]
-
Acclimatization: Acclimate rabbits to laboratory conditions before the experiment.
-
-
Pneumonia Induction:
-
This compound Treatment:
-
Efficacy Evaluation:
-
Survival: Monitor survival rates over the course of the experiment.
-
Bacterial Load: Measure bacterial counts in the lungs (log10 CFU/g) and assess for bacteremia through spleen cultures.[8]
-
Pharmacokinetic Analysis: Collect serial blood samples to determine this compound concentrations in plasma. In some models, like the tissue cage model, fluid can be collected from the site of infection to measure local drug concentrations and bacterial density.[7][16]
-
Guinea Pig Model of Klebsiella pneumoniae Pneumonia
This model has been used to demonstrate the in vivo efficacy of this compound against K. pneumoniae.[9][10]
Protocol:
-
Animal Preparation:
-
Species: Guinea pigs.
-
Acclimatization: House animals under standard laboratory conditions.
-
-
Pneumonia Induction:
-
This compound Treatment:
-
Efficacy Evaluation:
Data Presentation
Quantitative data from these animal models are crucial for evaluating the efficacy of this compound. The following tables summarize key findings from various studies.
Table 1: Efficacy of this compound in a Rabbit Model of S. pneumoniae Infection
| This compound Dose (mg/kg) | Log CFU Reduction in Abscess Fluid | Percentage of Sterile Animals | Reference |
| 6.5 | 4.2 ± 2.2 | 20% | [7][16] |
| 26 | 5.8 ± 0.4 | 100% | [7][16] |
| 42 | 5.4 ± 0.4 | 100% | [7][16] |
Table 2: Efficacy of this compound in a Rabbit Model of S. pneumoniae Pneumonia with and without Mechanical Ventilation
| Treatment Group | Survival Rate | Lung Bacterial Burden (log10 CFU/g) | Reference |
| Spontaneously Breathing + this compound | 100% (13/13) | 1.6 ± 1.4 | [8] |
| Spontaneously Breathing Control | 21.6% (8/37) | - | [8] |
| Mechanically Ventilated + this compound | 46.1% (7/15) | 5.1 ± 2.4 | [8] |
| Mechanically Ventilated Control | 12.5% (1/8) | - | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Uninfected Mice (50 mg/kg subcutaneous dose)
| Parameter | Serum | Lung | Reference |
| Cmax (µg/ml or µg/g) | 12.3 ± 1.5 | 18.2 ± 1.9 | [11] |
| Tmax (h) | 0.25 | 0.25 | [11] |
| AUC (µg·h/ml or µg·h/g) | 21.4 ± 1.7 | 40.2 ± 2.9 | [11] |
| Half-life (h) | 1.1 | 1.5 | [11] |
Table 4: Pharmacodynamic Indices of this compound in a Rabbit Tissue Cage Model for S. pneumoniae
| Dosing Regimen | AUC/MIC Ratio | Peak/MIC Ratio | Reference |
| Low Dose | 9.2 | 1.3 | [7][16] |
| Medium Dose | 196 | 45 | [7][16] |
| High Dose | 444 | 102 | [7][16] |
Visualizations
Diagrams illustrating experimental workflows and key relationships can aid in understanding the protocols and the principles of efficacy testing.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Pharmacodynamics of this compound and levofloxacin simulating human serum and lung concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of Klebsiella pneumoniae mucosal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 7. Streptococcus pneumoniae Response to Repeated this compound or Levofloxacin Exposure in a Rabbit Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of mechanical ventilation on the this compound treatment of experimental pneumonia caused by Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antibacterial in vitro activity of this compound and its effects on pulmonary clearance of Klebsiella pneumoniae in an animal experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Novel murine model of pneumococcal pneumonia: use of temperature as a measure of disease severity to compare the efficacies of this compound and levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Murine Model of Pneumococcal Pneumonia: Use of Temperature as a Measure of Disease Severity To Compare the Efficacies of this compound and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutant Selection Window in Levofloxacin and this compound Treatments of Experimental Pneumococcal Pneumonia in a Rabbit Model of Human Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptococcus pneumoniae response to repeated this compound or levofloxacin exposure in a rabbit tissue cage model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Murine Model of Tuberculosis for Moxifloxacin Regimen Evaluation
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of shorter, more effective treatment regimens. The murine model is a cornerstone of preclinical TB drug development, allowing for the evaluation of drug efficacy in a living organism that recapitulates key aspects of human TB pathology. Moxifloxacin (MXF), a fluoroquinolone antibiotic, has demonstrated potent bactericidal activity against Mtb and is a key candidate for inclusion in novel treatment-shortening regimens.[1][2] These application notes provide detailed protocols for utilizing the murine model to assess the efficacy of this compound-containing regimens against chronic TB infection.
Principle of the Model
The most common approach involves establishing a chronic TB infection in mice via a low-dose aerosol challenge, which mimics the natural route of human infection.[3][4] After a period allowing the infection to establish and become chronic (typically 6-8 weeks), chemotherapy is initiated.[4] Treatment efficacy is primarily assessed by two key outcome measures:
-
Bactericidal Activity: The rate and extent of bacterial killing in organs (primarily lungs and spleen), measured by enumerating colony-forming units (CFU).[5]
-
Sterilizing Activity (Relapse): The ability of a regimen to prevent disease recurrence after treatment cessation. This is assessed by holding treated mice for a period (e.g., 3 months) without therapy and then determining the proportion of mice with any culturable bacteria in their lungs.[4]
BALB/c mice are a commonly used strain. However, C3HeB/FeJ mice, which develop caseous, necrotic lung lesions more similar to human TB, are increasingly used to provide a more stringent test of drug efficacy.[4][6]
This compound in TB Regimens
This compound's mechanism of action involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication and repair.[7] In preclinical studies, replacing either isoniazid (INH) or ethambutol (EMB) in the standard first-line regimen (RHZE: Rifampin, Isoniazid, Pyrazinamide, Ethambutol) with this compound has shown promise in shortening the required duration of therapy.[4][8]
Quantitative Data Summary
The following tables summarize the efficacy of this compound-containing regimens compared to the standard first-line regimen in BALB/c mice from published studies.
Table 1: Bactericidal Activity of TB Regimens in Lungs of BALB/c Mice
| Treatment Regimen | Mean Log10 CFU at Treatment Start (Day 0) | Mean Log10 CFU after 1 Month | Mean Log10 CFU after 2 Months |
| RHZE (Control) | ~6.5 | ~3.0 | <1.0 |
| RHZM (MXF for EMB) | ~6.5 | ~2.7 | <1.0 |
| RMZE (MXF for INH) | ~6.5 | ~2.25 | <1.0 |
| Data compiled from studies including Nuermberger et al.[4] RHZE: Rifampin, Isoniazid, Pyrazinamide, Ethambutol. RHZM: Rifampin, Isoniazid, Pyrazinamide, this compound. RMZE: Rifampin, this compound, Pyrazinamide, Ethambutol. |
Table 2: Relapse Rates in BALB/c Mice After Treatment Completion
| Treatment Regimen | Relapse Rate after 2 Months of Treatment | Relapse Rate after 3 Months of Treatment | Relapse Rate after 4 Months of Treatment |
| RHZE (Control) | 100% | 43% - 86% | 0% - 7% |
| RHZM (MXF for EMB) | Not typically tested | 7% | 0% |
| RMZE (MXF for INH) | Not typically tested | 0% - 20% | 0% |
| Data represent the percentage of mice with ≥1 CFU in lung homogenates after a 3-month post-treatment observation period. Data compiled from studies including Nuermberger et al.[4] |
Experimental Protocols
Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis
Objective: To establish a low-dose, chronic pulmonary infection in mice.
Materials:
-
Specific pathogen-free female BALB/c or C3HeB/FeJ mice (6-8 weeks old).
-
Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman).
-
Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80.
-
Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System).[9]
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST).
-
Antifoam agent.[3]
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Wash the bacterial pellet with PBST and resuspend.
-
Briefly sonicate the suspension to disperse clumps.
-
Dilute the bacterial suspension in sterile water or PBS to the desired concentration to deliver an implant of ~100 CFU per mouse. This requires prior calibration of the aerosol chamber.[10]
-
-
Aerosol Exposure:
-
Place mice into the restraining devices of the aerosol exposure system.
-
Load the calibrated bacterial suspension into the nebulizer of the chamber.
-
Run the aerosolization cycle according to the manufacturer's instructions, typically for 20-30 minutes, to deliver a low dose (target: 50-200 CFU).[9]
-
Follow with a purge cycle to clear the air in the chamber before removing the animals.
-
-
Verification of Inoculum:
-
On Day 1 post-infection, euthanize a subset of mice (n=3-4).
-
Harvest the lungs and homogenize them for CFU enumeration (see Protocol 3) to confirm the initial bacterial implantation dose.
-
-
Incubation Period:
-
House the infected mice under appropriate biosafety level 3 (BSL-3) conditions.
-
Allow the infection to establish and become chronic for 6-8 weeks before initiating chemotherapy.[4]
-
Protocol 2: Drug Regimen Administration
Objective: To administer antitubercular drug regimens to infected mice.
Materials:
-
Rifampin (RIF), Isoniazid (INH), Pyrazinamide (PZA), Ethambutol (EMB), this compound (MXF).
-
Sterile water or appropriate vehicle for drug suspension.
-
Oral gavage needles.
Procedure:
-
Drug Preparation:
-
Administration:
-
Treatment Groups:
-
Control Group: Standard Regimen (RHZE for the first 2 months, followed by RH for the remainder of treatment).
-
Test Group 1: RHZM (this compound replaces Ethambutol).
-
Test Group 2: RMZE (this compound replaces Isoniazid).
-
Untreated Group: Receives vehicle only.
-
Protocol 3: Enumeration of Colony-Forming Units (CFU)
Objective: To quantify the bacterial load in mouse organs.
Materials:
-
Sterile PBS with 0.05% Tween 80 (PBST).
-
Sterile tissue homogenizers or grinders.
-
Middlebrook 7H11 agar plates with OADC supplement.
-
Sterile dilution tubes.
-
Incubator at 37°C.
Procedure:
-
Tissue Harvest:
-
At designated time points (e.g., after 1, 2, 3, and 4 months of treatment), euthanize cohorts of mice from each group.
-
Aseptically remove the entire lungs and/or spleen and place in a sterile tube containing 1 mL of PBST.[7]
-
-
Homogenization:
-
Homogenize the tissues until no visible clumps remain.
-
-
Serial Dilution and Plating:
-
Create 10-fold serial dilutions of the tissue homogenate in PBST.
-
Spot or spread 100 µL of appropriate dilutions onto 7H11 agar plates in triplicate. For relapse studies, the entire lung homogenate is often plated to detect very low bacterial numbers.[4]
-
-
Incubation and Counting:
Visualizations
Caption: Experimental workflow for evaluating TB drug regimens in a murine model.
Caption: Comparison of standard and this compound-containing TB treatment regimens.
References
- 1. This compound (BAY12-8039), a New 8-Methoxyquinolone, Is Active in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound-Containing Regimens in Pathologically Distinct Murine Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Efficacy of this compound & econazole against multidrug resistant (MDR) Mycobacterium tuberculosis in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Replacement in Contemporary Tuberculosis Drug Regimens Is Ineffective against Persistent Mycobacterium tuberculosis in the Cornell Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Co-infection of mice with SARS-CoV-2 and Mycobacterium tuberculosis limits early viral replication but does not affect mycobacterial loads [frontiersin.org]
- 10. Ultra-low Dose of Mycobacterium tuberculosis Aerosol Creates Partial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Moxifloxacin Nanoparticles for Ocular Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Ocular drug delivery is a significant challenge in pharmaceutics due to the eye's protective barriers, such as rapid lachrymal drainage and poor corneal penetration, which limit the bioavailability of topically applied drugs.[1] Conventional ophthalmic solutions, like those for the fourth-generation fluoroquinolone antibiotic moxifloxacin, often exhibit short residence times, necessitating frequent administration.[2][3] Nanoparticulate drug delivery systems offer a promising strategy to overcome these limitations.[4] By encapsulating this compound within biocompatible polymers, nanoparticles can enhance precorneal residence time, improve drug penetration into ocular tissues, provide sustained drug release, and ultimately increase therapeutic efficacy in treating bacterial infections like conjunctivitis.[1][5][6]
This document provides detailed protocols and application notes for the formulation, characterization, and evaluation of this compound-loaded nanoparticles for ocular use, based on established methodologies.
Part 1: Formulation of this compound Nanoparticles
The selection of a suitable polymer and formulation method is critical for developing nanoparticles with desired characteristics for ocular delivery. Polymers such as Poly(lactic-co-glycolic acid) (PLGA), Eudragit RL 100, and Chitosan are commonly used due to their biocompatibility and ability to form stable nanoparticles.[1][4][5][7]
Experimental Protocol 1: Nanoprecipitation (Solvent Evaporation) Method
This technique is suitable for encapsulating drugs in polymers like PLGA.[6][7]
Materials:
-
This compound Hydrochloride
-
Poly(dl-lactide-co-glycolide) (PLGA)
-
Acetone
-
Tween 80
-
Distilled Water
-
Magnetic stirrer
-
Syringe (26 gauge)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 100 mg) and PLGA (e.g., 100-500 mg) in 10 mL of acetone to form a homogenous solution.[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL of distilled water) containing a surfactant like Tween 80 (e.g., 0.2% w/v).[7]
-
Nanoprecipitation: Using a syringe, add the organic phase dropwise into the aqueous phase at a constant speed (e.g., 0.5 mL/min) under continuous magnetic stirring (e.g., 1400 rpm).[7]
-
Solvent Evaporation: Continue stirring the mixture for a specified duration (e.g., 2 hours) to allow for the complete evaporation of the organic solvent (acetone).[7]
-
Nanoparticle Collection: The resulting nanosuspension can be collected. For further purification and concentration, centrifugation or lyophilization may be performed.
Experimental Protocol 2: Ionotropic Gelation Method
This method is commonly used for hydrophilic polymers like Chitosan.[1]
Materials:
-
This compound Hydrochloride
-
Chitosan
-
Sodium Tripolyphosphate (STPP)
-
Acetic Acid
-
Distilled Water
-
Magnetic stirrer
Procedure:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 0.1-0.5% w/v) in a dilute acetic acid solution (e.g., 1% v/v).
-
Drug Incorporation: Dissolve this compound hydrochloride into the chitosan solution.
-
Crosslinking: Prepare an aqueous solution of STPP (e.g., 0.1-0.5% w/v).
-
Nanoparticle Formation: Add the STPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at a specified speed and time.[1] Nanoparticles form spontaneously via electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of STPP.
-
Separation: Separate the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes), then wash with distilled water to remove unreacted reagents.
Experimental Workflow: Nanoparticle Formulation
Caption: General workflow for the nanoprecipitation method.
Part 2: Characterization of this compound Nanoparticles
Proper characterization is essential to ensure the nanoparticles meet the required specifications for ocular delivery, including size, stability, and drug content.
Data Summary: Typical Physicochemical Properties
The following table summarizes typical quantitative data for this compound nanoparticles from various studies.
| Parameter | Polymer System | Typical Values | References |
| Particle Size (nm) | Eudragit RL 100 | < 200 | [4][8] |
| PLGA | 164 - 490 | [7] | |
| Gelatin | ~175 | [9] | |
| Polydispersity Index (PDI) | Eudragit RL 100 | < 0.3 | [8] |
| PLGA | ~0.226 | [6] | |
| Zeta Potential (mV) | Eudragit RL 100 | +10 to +40 | [4][8] |
| PLGA | -25 to -54 | [6][7] | |
| Gelatin | +24 | [9] | |
| Entrapment Efficiency (%) | Chitosan | 70.9 - 89.7 | [1] |
| PLGA | 83.1 - 92.1 | [6][7] |
Experimental Protocol 3: Particle Size, PDI, and Zeta Potential Analysis
Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Transfer the diluted sample to a disposable cuvette.
-
Particle Size & PDI: Place the cuvette in the instrument and perform the measurement. The instrument uses the principle of DLS to determine the mean particle size and the PDI, which indicates the width of the size distribution.
-
Zeta Potential: For zeta potential, transfer the diluted sample to a specific capillary cell. The instrument applies an electric field and measures the particle velocity to determine the surface charge.[4]
-
Data Analysis: Record the average values from multiple measurements (e.g., three replicates).[4]
Experimental Protocol 4: Entrapment Efficiency (EE) and Drug Loading (DL)
Principle: This protocol involves separating the free, un-encapsulated drug from the nanoparticles and quantifying the drug that remains encapsulated.
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanosuspension at high speed (e.g., 2500 rpm or higher) to pellet the nanoparticles.[1]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the free drug. Dilute the supernatant appropriately and measure the this compound concentration using a UV-Vis spectrophotometer at its λmax (approx. 293-296 nm).[1][4]
-
Calculation:
-
Entrapment Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Part 3: In Vitro and Ex Vivo Evaluation
Evaluation studies are performed to assess the drug release profile, safety, and antibacterial efficacy of the formulation.
Experimental Protocol 5: In Vitro Drug Release Study
Apparatus: Franz diffusion cell or dialysis bag method.
Procedure (using Franz diffusion cell):
-
Membrane Preparation: Mount a synthetic or natural membrane (e.g., dialysis membrane, isolated goat cornea) between the donor and receptor compartments of the Franz diffusion cell.[7]
-
Receptor Compartment: Fill the receptor compartment with a release medium, typically Simulated Tear Fluid (STF, pH 7.4), and maintain the temperature at 37 ± 0.5 °C with constant stirring.[2][10]
-
Donor Compartment: Place a known amount of the this compound nanosuspension in the donor compartment.[7]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots (e.g., 1 mL) from the receptor compartment.[2]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Analysis: Analyze the this compound content in the collected samples using UV-Vis spectrophotometry or HPLC.[2]
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[5][7] An initial burst release followed by a sustained release over several hours is a common and desirable profile.[5][7][9]
Workflow: In Vitro Drug Release Analysis
Caption: Workflow for an in vitro drug release study.
Experimental Protocol 6: Ocular Irritation Assessment (Draize Test)
Note: Animal studies must be approved by an institutional ethics committee and conducted following established guidelines (e.g., CPCSEA).[4]
Model: New Zealand albino rabbits.[4][5]
Procedure:
-
Animal Selection: Use healthy adult rabbits with no prior eye irritation.
-
Administration: Instill a small volume (e.g., 30-100 µL) of the nanoparticle formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives normal saline.[5]
-
Observation: Examine the eyes for any signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, 72 hours) after instillation.
-
Scoring: Score the observations based on the Draize scale for cornea, iris, and conjunctiva. A formulation is considered non-irritating if minimal to no changes are observed compared to the control eye.[4] Many this compound nanoparticle formulations have been found to be non-irritating.[1][5][8]
Experimental Protocol 7: Antibacterial Activity (Agar Diffusion Method)
Model: Bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][7]
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Well/Disc Application: Create wells (cups) in the agar using a sterile borer or place sterile paper discs.[1]
-
Sample Addition: Add a fixed volume of the this compound nanoparticle formulation, a marketed this compound solution (positive control), and a blank nanoparticle formulation (negative control) into separate wells/discs.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[1]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well/disc where bacterial growth is prevented). A larger zone indicates greater antibacterial activity. Nanoparticle formulations often show enhanced or comparable activity to marketed drops.[1][3][7]
Logical Pathway: Preclinical Evaluation of Ocular Nanoparticles
Caption: Evaluation pathway for ocular nanoparticles.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Bacterial Uptake, Antibacterial Efficacy Against Escherichia Coli, and Cytotoxic Effects of this compound-loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Improved Ocular Bioavailability of this compound HCl using PLGA Nanoparticles: Fabrication, Characterization, In-vitro and In-vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Loaded Polymeric Nanoparticles for Sustained Ocular Drug Delivery | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. Preparation and In Vitro/Ex Vivo Evaluation of this compound-Loaded PLGA Nanosuspensions for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound loaded gelatin nanoparticles for ocular delivery: Formulation and in-vitro, in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Notes and Protocols: In Vivo Pharmacokinetic/Pharmacodynamic Modeling of Moxifloxacin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. This document provides detailed application notes and protocols for the in vivo PK/PD modeling of this compound, targeting key pathogens such as Streptococcus pneumoniae and Mycobacterium tuberculosis.
The primary mechanism of action for this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By inhibiting these enzymes, this compound leads to breaks in the DNA structure, ultimately resulting in bacterial cell death.[2]
Key Pharmacokinetic and Pharmacodynamic Parameters
The efficacy of this compound is best predicted by the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[4][5] Other important PK/PD indices include the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the cumulative percentage of a 24-hour dosing interval that the drug concentration exceeds the MIC (%T>MIC).
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in humans and relevant pharmacodynamic targets for different pathogens.
Table 1: Pharmacokinetic Parameters of this compound in Humans (400 mg oral dose)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 3.1 - 4.5 µg/mL | [6][7] |
| Area Under the Curve (AUC) | 31 - 48 µg·h/mL | [6][7] |
| Half-life (t1/2) | 11.5 - 15.6 hours | [2][6] |
| Protein Binding | ~50% | [6] |
Table 2: this compound Pharmacodynamic Targets and MICs for Key Pathogens
| Pathogen | PK/PD Target (fAUC/MIC) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | >34 | 0.12 - 0.25 | [7][8] |
| Mycobacterium tuberculosis | ≥53 (resistance suppression) | 0.25 | [4][9] |
| Haemophilus influenzae | >75 | ≤0.25 | [8][10] |
| Enterococcus faecalis | ≥54 (bactericidal effect) | 0.125 | [11] |
Experimental Protocols
Murine Thigh Infection Model for Streptococcus pneumoniae
This protocol describes a neutropenic murine thigh infection model to evaluate the in vivo efficacy of this compound against Streptococcus pneumoniae.
Materials:
-
Specific pathogen-free female ICR mice (20-22 g)
-
Cyclophosphamide
-
Streptococcus pneumoniae strain (e.g., ATCC 49619)
-
Tryptic soy broth and agar
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27-gauge)
-
Tissue homogenizer
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg of body weight four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.
-
Prepare Inoculum: Culture S. pneumoniae on tryptic soy agar plates overnight at 37°C with 5% CO2. Resuspend colonies in sterile saline to achieve a final concentration of approximately 10^7 CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
-
Drug Administration: Two hours post-infection, administer this compound subcutaneously or orally via gavage. Prepare this compound solutions in sterile water at various concentrations to achieve the desired dosage range (e.g., 10-100 mg/kg).
-
Sample Collection: At 24 hours post-treatment, euthanize the mice. Aseptically remove the entire thigh muscle.
-
Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on tryptic soy agar. Incubate overnight at 37°C with 5% CO2 and count the number of colonies to determine the CFU per gram of tissue.
-
Data Analysis: Correlate the administered this compound dose with the reduction in bacterial load compared to untreated controls.
In Vitro Hollow-Fiber Infection Model (HFIM) for Mycobacterium tuberculosis
The HFIM is used to simulate human pharmacokinetics and study the pharmacodynamics of this compound against M. tuberculosis.[6][12]
Materials:
-
Hollow-fiber cartridge (e.g., BioVest International)
-
Central reservoir, input reservoir, and output (waste) reservoir
-
Perfusion pump, dilution pump, and dosing pump
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound hydrochloride
Procedure:
-
System Setup: Assemble the HFIM as per the manufacturer's instructions. The system consists of a hollow-fiber cartridge with semipermeable capillaries that separate the intracapillary and extracapillary compartments.
-
Inoculation: Inoculate the extracapillary space of the cartridge with a logarithmic-phase culture of M. tuberculosis.
-
Simulate Human Pharmacokinetics:
-
The flow rate of the dilution pump from the input reservoir to the central reservoir determines the drug's half-life in the system.[6]
-
To simulate a 400 mg oral dose in humans (t1/2 ≈ 12-13 hours), adjust the flow rate accordingly.[6]
-
Administer this compound to the central reservoir to achieve a peak concentration (Cmax) that mimics the free-drug Cmax in human serum (approximately 1.6-2.3 µg/mL, accounting for ~50% protein binding).[6]
-
-
Sampling: Collect samples from the extracapillary compartment at various time points (e.g., daily for 7-10 days).
-
Bacterial Quantification: Perform serial dilutions and plate on Middlebrook 7H10 agar. Incubate at 37°C for 3-4 weeks and determine the CFU/mL.
-
Pharmacodynamic Analysis: Correlate the simulated this compound exposure (AUC/MIC) with the change in bacterial density over time. This allows for the determination of the exposure required for bactericidal activity and suppression of resistance.[9]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound, inhibiting DNA gyrase and topoisomerase IV.
PK/PD Modeling Workflow
Caption: Workflow for pharmacokinetic/pharmacodynamic modeling of this compound.
Conclusion
The in vivo pharmacokinetic and pharmacodynamic modeling of this compound is a critical component of preclinical and clinical drug development. The protocols and data presented provide a framework for researchers to design and execute studies aimed at optimizing this compound therapy. By understanding the relationship between drug exposure and antibacterial effect, it is possible to devise dosing strategies that enhance clinical outcomes while mitigating the risk of antimicrobial resistance. The use of models such as the murine thigh infection model and the hollow-fiber infection model are instrumental in generating the data required for robust PK/PD analysis.[6][11] Monte Carlo simulations can then be employed to translate these findings to human populations, predicting the probability of target attainment for various dosing regimens.[4][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Population Pharmacokinetics and Model-Based Comparison of Efficacy between this compound and Ofloxacin in African Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of consecutive oral this compound (400 mg/day) in patients with respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Pharmacokinetic Profile and Efficacy Evaluation in Empiric Treatment of Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Modeling in vivo pharmacokinetics and pharmacodynamics of this compound therapy for Mycobacterium tuberculosis infection by using a novel cartridge system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Pharmacokinetics/Pharmacodynamics and Optimal Dose and Susceptibility Breakpoint Identification for Treatment of Disseminated Mycobacterium avium Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Moxifloxacin in Combination Therapy with Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and data interpretation for the use of moxifloxacin in combination with beta-lactam antibiotics. This information is intended to guide researchers in designing and executing robust in vitro and in vivo studies to evaluate this combination therapy.
Introduction and Rationale
The combination of this compound, a broad-spectrum fluoroquinolone, with beta-lactam antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by resistant organisms. The primary rationale for this combination therapy lies in the potential for synergistic activity, where the combined effect of the two drugs is greater than the sum of their individual effects.[1][2] This synergy can lead to enhanced bacterial killing, a lower likelihood of resistance development, and potentially allow for reduced dosages of individual agents, thereby minimizing toxicity.
The proposed mechanism for this synergy often involves complementary modes of action. Beta-lactams inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis. This compound, on the other hand, inhibits DNA replication by targeting DNA gyrase and topoisomerase IV. The disruption of the cell wall by beta-lactams may facilitate the entry of this compound, allowing it to reach its intracellular targets more effectively.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro synergy studies evaluating the combination of this compound with various beta-lactams against different bacterial species.
Table 1: Synergy of this compound and Beta-Lactams against Gram-Negative Bacteria
| Bacterial Species | Beta-Lactam Agent | Synergy Rate (%) | Reference |
| Klebsiella pneumoniae | Cefepime | 88% | [1] |
| Klebsiella pneumoniae | Piperacillin-Tazobactam | 63% | [1] |
| Enterobacter cloacae | Cefepime | 63% | [1] |
| Enterobacter cloacae | Piperacillin-Tazobactam | 75% | [1] |
| Acinetobacter baumannii | Cefepime | 63% | [1] |
| Acinetobacter baumannii | Piperacillin-Tazobactam | 67% | [1] |
| Pseudomonas aeruginosa (MDR) | Imipenem | 41.7% (synergy in 10/24 isolates) | [3] |
| Pseudomonas aeruginosa (MDR) | Ceftazidime | Not specified, but synergy observed | [3] |
Table 2: Synergy of this compound and Beta-Lactams against Gram-Positive Bacteria
| Bacterial Species | Beta-Lactam Agent | Synergy Rate (%) | Reference |
| Streptococcus pneumoniae | Ceftriaxone | 41% | [4] |
| Streptococcus pneumoniae | Cefotaxime | 39% (synergy in 39/100 strains) | [4] |
| Staphylococcus aureus (MSSA, VISA, VRSA) | Oritavancin (a lipoglycopeptide with a mechanism that affects cell wall synthesis) | Synergy observed in time-kill assays | [5] |
Table 3: Synergy of this compound and Beta-Lactams against Mycobacterium tuberculosis
| Beta-Lactam Agent | Clavulanate | Interaction | Reference |
| Penicillin V | Yes | Synergistic | [6][7] |
| Cefdinir | Yes | Synergistic | [6][7] |
| Other beta-lactams | Yes | Mostly antagonistic | [6][7] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[8][9]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and a beta-lactam antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Beta-lactam stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Microplate reader (optional)
-
Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for viability assessment)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the beta-lactam antibiotic in CAMHB. The concentration range should span from below the expected Minimum Inhibitory Concentration (MIC) to several multiples of the MIC.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (columns), add 50 µL of each this compound dilution in decreasing concentrations.
-
Along the y-axis (rows), add 50 µL of each beta-lactam dilution in decreasing concentrations.
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Include wells with each drug alone (growth controls) and a well with no drugs (positive control for bacterial growth).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the final bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Calculate the FIC for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC of this compound + FIC of Beta-lactam
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[10]
-
-
In Vitro Synergy Testing: Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[10]
Objective: To assess the rate of bacterial killing by this compound and a beta-lactam, alone and in combination.
Materials:
-
Bacterial isolates
-
CAMHB
-
This compound and beta-lactam solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Inoculum Preparation:
-
Grow a bacterial culture to the logarithmic phase of growth in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the test antibiotics.
-
-
Experimental Setup:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone
-
Beta-lactam alone
-
This compound + Beta-lactam combination
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Bacterial Viability Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.[1]
-
In Vivo Efficacy: Murine Infection Model
Animal models are crucial for evaluating the in vivo efficacy of antibiotic combinations.
Objective: To determine the efficacy of this compound and beta-lactam combination therapy in a murine model of infection (e.g., sepsis, pneumonia, or tuberculosis).
Materials:
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Bacterial pathogen
-
This compound and beta-lactam for injection or oral gavage
-
Animal housing and care facilities
-
Equipment for bacterial challenge (e.g., intraperitoneal injection, intranasal instillation)
-
Materials for sample collection (e.g., blood, lung tissue) and bacterial enumeration.
Protocol:
-
Animal Acclimatization and Infection:
-
Acclimatize mice to the laboratory conditions.
-
Infect mice with a predetermined lethal or sublethal dose of the bacterial pathogen via the desired route of infection.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection.
-
Administer this compound, the beta-lactam, or the combination at clinically relevant doses and schedules. Include a vehicle control group (untreated).
-
-
Monitoring and Endpoints:
-
Monitor animals for clinical signs of illness and survival over a defined period (e.g., 7-14 days).
-
At selected time points, euthanize subgroups of animals to determine bacterial burden in target organs (e.g., blood, lungs, spleen).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Compare bacterial loads in organs between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
A significant increase in survival and/or a significant reduction in bacterial burden in the combination group compared to the single-agent groups indicates in vivo synergy or enhanced efficacy.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of synergy between beta-lactams and this compound.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Logical Relationship: Rationale for Combination Therapy
Caption: Rationale for this compound and beta-lactam combination therapy.
References
- 1. Synergistic Activities of this compound Combined with Piperacillin-Tazobactam or Cefepime against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro synergism of beta-lactams with ciprofloxacin and this compound against genetically distinct multidrug-resistant isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergistic oral beta-lactam combinations for treating tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. actascientific.com [actascientific.com]
Application of Moxifloxacin in Studying Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Moxifloxacin, a fourth-generation fluoroquinolone, is a valuable tool for investigating bacterial biofilm formation and developing anti-biofilm strategies. Its broad-spectrum activity and mechanism of action, which involves the inhibition of DNA gyrase and topoisomerase IV, make it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] In the context of biofilm research, this compound is utilized to study biofilm inhibition, disruption of mature biofilms, and the underlying molecular mechanisms.
Biofilm-producing bacterial strains often exhibit increased resistance to antibiotics compared to their planktonic counterparts.[3][4] this compound's efficacy against biofilms is influenced by factors such as the bacterial species, the age of the biofilm, and the composition of the biofilm matrix.[5][6] For instance, in Staphylococcus aureus, high biofilm producers may have an enriched polysaccharide matrix due to increased expression of the icaA gene, which can limit the penetration and efficacy of this compound.[5]
Studies have shown that this compound can significantly inhibit biofilm synthesis at concentrations achievable in vivo.[6] It is also effective in disrupting pre-formed, immature biofilms.[6] However, mature biofilms are generally less susceptible to this compound treatment.[6] The activity of this compound against biofilms is concentration-dependent, with higher concentrations leading to a greater reduction in both bacterial viability and biofilm biomass.[4][5]
The study of this compound in the context of biofilms is crucial for understanding the complex nature of biofilm resistance and for the development of novel therapeutic approaches. This includes investigating combination therapies, where this compound is used alongside other agents to enhance biofilm eradication.
Quantitative Data on this compound's Anti-Biofilm Activity
The following tables summarize the quantitative effects of this compound on bacterial biofilms from various studies.
Table 1: Effect of this compound on Biofilm Viability (Log Reduction in CFU)
| Bacterial Species | This compound Concentration | Log Reduction in CFU | Reference |
| Staphylococcus epidermidis | 2 x MIC | 0.20 | [4] |
| Staphylococcus epidermidis | 10 x MIC | 0.37 | [4] |
| Staphylococcus epidermidis | 50 x MIC | 1.10 | [4] |
| Staphylococcus epidermidis | 100 x MIC | 1.69 | [4] |
| Staphylococcus aureus ATCC 25923 | High concentrations | 2.7 | [5] |
Table 2: Effect of this compound on Biofilm Biomass and Formation
| Bacterial Species | This compound Concentration (mg/L) | Effect | Reference |
| S. aureus, H. influenzae, S. pneumoniae | 0.5 | >70% inhibition of slime synthesis | [6] |
| E. coli | 0.5 | 45-70% inhibition of slime synthesis | [6] |
| M. catarrhalis | 0.5 | 35-70% inhibition of slime synthesis | [6] |
| H. influenzae, S. pneumoniae | 0.5-4 | 60-80% breakdown of initial (5h) biofilm | [6] |
| S. aureus | 0.5-4 | 48-86% breakdown of initial (5h) biofilm | [6] |
| M. catarrhalis | 0.5-4 | 37-69% breakdown of initial (5h) biofilm | [6] |
| E. coli | 0.5-4 | 51-71% breakdown of initial (5h) biofilm | [6] |
| Streptococcus pneumoniae | Concentrations in epithelial lining fluid | 12-64% reduction in viability of mature biofilms | [3] |
| Streptococcus pneumoniae | Concentrations in epithelial lining fluid | 10-76% reduction in biomass of mature biofilms | [3] |
Table 3: Minimum Inhibitory and Biofilm Eradication Concentrations (MIC & MBEC) of this compound
| Bacterial Species | Planktonic MIC (µg/mL) | MBEC (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 0.049 | 390.63 | [7] |
| Pseudomonas aeruginosa | - | 427 | [7] |
| Pseudomonas aeruginosa CCIN34519 | 16 | 32 | [8] |
| Streptococcus pneumoniae SMH 11622 | 0.25 | - | [9] |
| Streptococcus pneumoniae 12716 | 1.0 | - | [9] |
| Streptococcus pneumoniae 12648 | 3.6 | - | [9] |
| Pseudomonas aeruginosa 21356 | 0.25 | - | [9] |
| Pseudomonas aeruginosa 20574 | 1.0 | - | [9] |
Experimental Protocols
Crystal Violet Assay for Biofilm Biomass Quantification
This protocol is used to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
Procedure:
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of approximately 0.05.
-
Biofilm Formation:
-
Inhibition Assay: Add 100 µL of the diluted bacterial culture and 100 µL of medium containing various concentrations of this compound to the wells of a 96-well plate. Include a no-drug control.
-
Disruption Assay: Add 200 µL of the diluted bacterial culture to the wells and incubate for 24-48 hours to allow biofilm formation. After incubation, gently remove the planktonic cells and add 200 µL of fresh medium containing various concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Washing: Carefully remove the medium from each well and wash the wells twice with 200 µL of PBS to remove planktonic and loosely attached cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Colony Forming Unit (CFU) Assay for Biofilm Viability
This protocol is used to determine the number of viable bacteria within a biofilm.
Materials:
-
Biofilms grown in 96-well plates (as described above)
-
PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar plates
-
Serial dilution tubes with PBS
Procedure:
-
Biofilm Preparation: Grow and treat biofilms with this compound as described in the Crystal Violet Assay protocol.
-
Washing: Gently wash the biofilms twice with PBS to remove planktonic cells.
-
Biofilm Disruption: Add 200 µL of PBS to each well. Scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm. Transfer the biofilm suspension to a microcentrifuge tube.
-
Homogenization: Sonicate the biofilm suspension for 30 seconds to 1 minute to break up the biofilm matrix and disperse the bacterial cells. Alternatively, vortex vigorously for 1-2 minutes.
-
Serial Dilution: Perform a 10-fold serial dilution of the homogenized biofilm suspension in PBS.
-
Plating: Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
CFU Counting: Count the number of colonies on the plates and calculate the CFU per well.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and viability.
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
This compound
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar fluorescent stains)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes) in the presence or absence of this compound.
-
Staining:
-
Gently wash the biofilm with PBS.
-
Stain the biofilm with a viability stain such as the LIVE/DEAD kit, which typically uses SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Follow the manufacturer's instructions for staining.
-
-
Imaging:
-
Mount the sample on the confocal microscope.
-
Acquire z-stack images of the biofilm using appropriate laser excitation and emission filters for the chosen fluorescent dyes.
-
-
Image Analysis:
-
Reconstruct 3D images of the biofilm from the z-stacks using imaging software (e.g., ImageJ, Imaris).
-
Analyze the images to determine biofilm thickness, architecture, and the ratio of live to dead cells.
-
Visualizations
References
- 1. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound and biofilm production by coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of this compound Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound on biofilms produced in vitro by bacterial pathogens involved in acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activities of this compound against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Moxifloxacin Resistance in Pseudomonas aeruginosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Moxifloxacin resistance mechanisms in Pseudomonas aeruginosa.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of this compound resistance in P. aeruginosa.
Q1: What are the primary mechanisms of this compound resistance in Pseudomonas aeruginosa?
A1: Pseudomonas aeruginosa develops resistance to this compound, a fluoroquinolone antibiotic, primarily through three mechanisms:
-
Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a major cause of resistance.[1][2] These genes encode DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. Alterations in these enzymes reduce the binding affinity of this compound, rendering it less effective.
-
Overexpression of Efflux Pumps: P. aeruginosa possesses several multidrug resistance (MDR) efflux pumps that can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.[3] The most clinically significant Resistance-Nodulation-Division (RND) family efflux pumps involved are MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM.[4][5][6]
-
Reduced Outer Membrane Permeability: While less common as a primary mechanism for fluoroquinolone resistance, decreased expression of outer membrane porins, such as OprD, can contribute to reduced susceptibility by limiting the influx of the antibiotic into the cell.
Q2: Which mutations in gyrA and parC are most commonly associated with this compound resistance?
A2: The most frequently observed mutations conferring resistance are:
-
In gyrA: A substitution at codon 83, typically Threonine to Isoleucine (Thr83Ile).[2][7]
-
In parC: A substitution at codon 87, commonly Serine to Leucine (Ser87Leu).[2]
The presence of mutations in both genes often leads to higher levels of resistance.[1][8]
Q3: How does the overexpression of efflux pumps contribute to this compound resistance?
A3: Overexpression of efflux pumps, such as MexAB-OprM and MexXY-OprM, is a significant factor in this compound resistance.[5][9] These pumps are transmembrane protein complexes that recognize and expel a broad range of substrates, including fluoroquinolones. Mutations in the regulatory genes that control the expression of these pumps (e.g., mexR, nalC, nalD) can lead to their constitutive overexpression, resulting in a continuous efflux of this compound and a subsequent increase in the Minimum Inhibitory Concentration (MIC).[3]
Section 2: Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during experimental work.
Minimum Inhibitory Concentration (MIC) Testing
Q: My MIC results for this compound against P. aeruginosa are inconsistent across replicates. What could be the cause?
A: Inconsistent MIC results can arise from several factors. Consider the following troubleshooting steps:
-
Inoculum Preparation: Ensure the bacterial suspension is homogenous and standardized to the correct McFarland turbidity standard (typically 0.5 for broth microdilution).[10] Clumped bacteria can lead to variable cell numbers in different wells.
-
Reagent Homogeneity: If you are preparing your own antibiotic dilutions, ensure the stock solution is well-mixed before serial dilutions. For gradient diffusion methods like Etest, ensure the agar surface is evenly inoculated and the strip is applied correctly.
-
Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution).[11] Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Media Composition: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines, as divalent cations can influence the activity of some antibiotics against P. aeruginosa.
-
Intrinsic Variability: Be aware that some level of variability (typically ±1 log2 dilution) is inherent in MIC testing.[12] If variability is excessive, repeating the assay with careful attention to the points above is recommended.
Q: The MIC of this compound for my isolate is borderline (e.g., close to the susceptibility breakpoint). How should I interpret this?
A: A borderline MIC can be challenging to interpret. Here are some steps to take:
-
Repeat the Test: Perform the MIC test again, possibly using a different method (e.g., switch from broth microdilution to Etest or vice versa) to confirm the result.
-
Check for Heteroresistance: A borderline result might indicate a subpopulation of resistant cells. You can investigate this by plating the culture from the well at the MIC onto an agar plate containing the same concentration of this compound to see if resistant colonies emerge.
-
Investigate Resistance Mechanisms: Proceed with molecular testing (PCR and sequencing of gyrA/parC, qRT-PCR for efflux pump expression) to determine if the isolate possesses any known resistance determinants that could explain the reduced susceptibility.
PCR and Sequencing of gyrA and parC
Q: My PCR for the gyrA or parC QRDR is failing (no band or a weak band). What should I do?
A: PCR failure can be due to several reasons. Follow this troubleshooting workflow:
-
Check DNA Quality and Quantity: Ensure your DNA template is of high purity and concentration. Use a spectrophotometer or fluorometer to assess quality.
-
Verify Primer Integrity: Check your primer sequences for accuracy and ensure they have not degraded. Run a control PCR with a known positive template.
-
Optimize Annealing Temperature: If you are getting no product, try decreasing the annealing temperature in increments of 2°C. If you are seeing non-specific bands, increase the annealing temperature.
-
Adjust MgCl2 Concentration: The optimal magnesium concentration is critical for Taq polymerase activity. If not using a master mix with pre-optimized buffer, you may need to titrate the MgCl2 concentration.
-
Consider PCR Inhibitors: If you suspect inhibitors in your DNA prep, try diluting the template (e.g., 1:10, 1:100).
Q: The sequencing results for my gyrA or parC amplicons are noisy or unreadable. How can I improve the quality?
A: Poor sequencing quality often results from a suboptimal PCR product.
-
Purify the PCR Product: Ensure your PCR product is free of unincorporated primers and dNTPs. Use a reliable PCR purification kit.
-
Check for Multiple Products: Run your PCR product on an agarose gel. If you see more than one band, you will need to optimize your PCR to generate a single, specific amplicon. Gel extraction of the correct band may be necessary.
-
Use Sufficient Template for Sequencing: Provide the sequencing facility with the recommended amount of purified PCR product and primer.
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
Q: My qRT-PCR results for efflux pump gene expression (e.g., mexB, mexY) are not reproducible. What are the likely causes?
A: Reproducibility issues in qRT-PCR often stem from variations in the initial steps of the workflow.
-
RNA Quality is Key: Ensure you are working with high-quality, intact RNA. Use a method to assess RNA integrity (e.g., RIN value from a Bioanalyzer). Always include a DNase treatment step to remove contaminating genomic DNA.
-
Consistent Reverse Transcription: The efficiency of the reverse transcription step can be a major source of variability. Use the same amount of RNA for each reaction and ensure thorough mixing of components.
-
Primer Efficiency: Validate your qRT-PCR primers to ensure they have an amplification efficiency between 90% and 110%. This can be done by generating a standard curve with a serial dilution of template.
-
Reference Gene Stability: The expression of your chosen reference gene(s) (e.g., rpsL, rpoD) should be stable across your experimental conditions. It is advisable to test multiple reference genes and choose the most stable one(s) for normalization.
Q: I am not seeing a significant fold-change in efflux pump gene expression in my resistant isolate compared to the susceptible control. Does this rule out the involvement of efflux pumps?
A: Not necessarily. Consider these points:
-
Basal Expression Levels: Some efflux pumps, like MexAB-OprM, are constitutively expressed and contribute to intrinsic resistance. A modest increase in expression can still be clinically significant.
-
Inducible Expression: The expression of some efflux pumps is induced by the presence of the antibiotic. Ensure your experimental design accounts for this if you are studying an inducible pump.
-
Other Resistance Mechanisms: The primary resistance mechanism in your isolate may not be efflux pump overexpression. Investigate target site mutations as well.
-
Post-Transcriptional Regulation: While qRT-PCR measures mRNA levels, resistance is ultimately determined by the amount of functional protein. Post-transcriptional or post-translational regulation could be at play.
Section 3: Quantitative Data Summary
The following tables summarize quantitative data related to this compound resistance in P. aeruginosa.
Table 1: this compound MICs in P. aeruginosa with Different Resistance Mechanisms
| Resistance Mechanism | Typical this compound MIC Range (µg/mL) | Reference(s) |
| Wild-Type (Susceptible) | ≤ 0.125 - 2 | [13] |
| gyrA mutation (e.g., Thr83Ile) | 4 - 32 | [7] |
| gyrA and parC mutations | > 32 | [1][8] |
| Efflux Pump Overexpression (e.g., MexAB-OprM) | 2 - 16 | [9] |
| Multiple Mechanisms | ≥ 32 | [3] |
Table 2: Prevalence of Target Site Mutations and Efflux Pump Overexpression in this compound-Resistant P. aeruginosa
| Resistance Determinant | Prevalence in Resistant Isolates | Reference(s) |
| gyrA (Thr83Ile) Mutation | ~70-90% | [2][7] |
| parC (Ser87Leu) Mutation | ~70-80% (often with gyrA mutation) | [2] |
| MexAB-OprM Overexpression | ~50-60% | [6] |
| MexXY-OprM Overexpression | ~10-30% | [5] |
Table 3: Fold-Change in Efflux Pump Gene Expression in this compound-Resistant P. aeruginosa
| Efflux Pump Gene | Typical Fold-Change in Resistant Isolates | Reference(s) |
| mexB (MexAB-OprM) | 2 to >10-fold | [9][14] |
| mexY (MexXY-OprM) | >10-fold | [9] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Broth Microdilution MIC Testing
This protocol is based on CLSI guidelines.
-
Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., water or DMSO, depending on solubility) to create a high-concentration stock solution.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Inoculum: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
PCR Amplification of gyrA and parC QRDRs
-
DNA Extraction: Extract genomic DNA from a pure culture of P. aeruginosa using a commercial DNA extraction kit.
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for either gyrA or parC.
-
Example gyrA primers:
-
Forward: 5'-GTGTGCTTTATGCCATGAG-3'
-
Reverse: 5'-GGTTTCCTTTTCCAGGTC-3'
-
-
Example parC primers:
-
Forward: 5'-CATCGTCTACGCCATGAG-3'
-
Reverse: 5'-AGCAGCACCTCGGAATAG-3'
-
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
Verification: Run the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.
-
Sequencing: Purify the PCR product and send for Sanger sequencing using the same forward and/or reverse primers.
qRT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Grow P. aeruginosa cultures (resistant isolate and susceptible control) to mid-log phase. Extract total RNA using a commercial RNA purification kit that includes a DNase treatment step.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with a SYBR Green-based master mix, cDNA template, and primers for the target efflux pump gene (e.g., mexB) and a reference gene (e.g., rpsL).
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) as recommended by the qRT-PCR instrument manufacturer. Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the resistant isolate to the susceptible control.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Workflow for investigating this compound resistance in P. aeruginosa.
Caption: Regulation of major RND efflux pump systems in P. aeruginosa.
References
- 1. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of gyrA Mutations among 335 Pseudomonas aeruginosa Strains Isolated in Japan and Their Susceptibilities to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in the gyrA and parC genes in fluoroquinolone-resistant clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY Efflux Pumps Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomerieux.com [biomerieux.com]
- 12. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of four fluoroquinolones against clinical isolates of Pseudomonas aeruginosa determined by the E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Moxifloxacin Resistance and the Role of gyrA/parC Mutations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating moxifloxacin resistance mediated by mutations in the gyrA and parC genes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound action and resistance related to gyrA and parC?
This compound, a fluoroquinolone antibiotic, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits.[1][3] this compound traps these enzymes in a complex with DNA, leading to double-strand DNA breaks and ultimately cell death.[2]
Resistance primarily arises from specific point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.[2][4] These mutations alter the amino acid sequence of the GyrA and ParC proteins, reducing the binding affinity of this compound to the enzyme-DNA complex.[2] This decreased affinity allows the enzymes to function even in the presence of the drug, leading to bacterial survival and resistance.
Q2: We are observing this compound treatment failure, but sequencing only reveals a mutation in parC. Is this expected?
Yes, this is an expected finding, particularly in organisms like Mycoplasma genitalium. A mutation in parC, such as the common S83I substitution, is a significant contributor to this compound resistance and treatment failure.[1][5][6] However, the level of resistance conferred by a single parC mutation may be moderate.[1] High-level resistance and a greater likelihood of treatment failure are often associated with the presence of a dual mutation, one in parC and another in gyrA.[1][7] Therefore, if you observe treatment failure with only a parC mutation, it is highly advisable to sequence the QRDR of gyrA as well, as a concurrent mutation may be present and responsible for the enhanced resistance.[1][7] In some bacterial species, either GyrA or ParC can be the initial target for fluoroquinolones, leading to resistance through a single mutation in either gene.[8]
Q3: How do different combinations of gyrA and parC mutations affect the Minimum Inhibitory Concentration (MIC) of this compound?
The impact on this compound's MIC is generally additive. A single mutation in parC or gyrA will raise the MIC, but the presence of mutations in both genes typically results in a significantly higher MIC and a more robust resistance phenotype.[1] For example, in M. genitalium, isolates with a single parC S83I mutation show MICs in the range of 2 to 4 mg/L, whereas dual mutations in parC and gyrA can elevate the MIC to 16 mg/L or higher.[1][5][6]
Troubleshooting Guide
Issue 1: Inconsistent MIC results for isolates with known gyrA/parC mutations.
-
Possible Cause 1: Variation in testing methodology.
-
Solution: Ensure strict adherence to standardized MIC testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI). Variations in inoculum preparation, incubation time, and media can affect results.
-
-
Possible Cause 2: Presence of other resistance mechanisms.
-
Solution: Consider the possibility of efflux pumps, which can actively remove this compound from the bacterial cell, contributing to resistance.[9] This can be investigated using efflux pump inhibitors in your MIC assays.
-
-
Possible Cause 3: Heterogeneous population.
-
Solution: The bacterial culture may contain a mixed population with varying levels of resistance. Sub-culturing and re-testing individual colonies can help verify the resistance profile.
-
Issue 2: PCR amplification of the gyrA or parC QRDR is failing.
-
Possible Cause 1: Inappropriate primer design.
-
Solution: Verify that the primers are specific to the target regions and the bacterial species of interest. Check for primer-dimers or secondary structures that may inhibit amplification. The annealing temperature may also need optimization.[3]
-
-
Possible Cause 2: Poor DNA quality.
-
Solution: Ensure the extracted DNA is of high purity and concentration. Contaminants from the extraction process can inhibit PCR. Re-purify the DNA if necessary.
-
-
Possible Cause 3: Incorrect PCR cycling conditions.
-
Solution: Optimize the denaturation, annealing, and extension times and temperatures for your specific target and polymerase. An initial denaturation step of 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds, annealing at 57°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension for 7 minutes has been shown to be effective.[3]
-
Issue 3: Sequencing results of the QRDR are unclear or show wild-type sequence despite a resistant phenotype.
-
Possible Cause 1: Mutation is outside the sequenced region.
-
Solution: While most resistance-conferring mutations are in the QRDR, mutations outside this region can occasionally contribute to resistance. Consider sequencing a larger fragment of the gene.
-
-
Possible Cause 2: Presence of a plasmid-mediated quinolone resistance (PMQR) gene.
-
Solution: Investigate the presence of PMQR genes such as qnr, aac(6')-Ib-cr, and qepA. These genes can confer low-level resistance on their own or add to the resistance level of chromosomal mutations.[10]
-
-
Possible Cause 3: Different resistance mechanism.
-
Solution: As mentioned, resistance could be due to mechanisms other than target-site modification, such as efflux pumps.[9]
-
Quantitative Data Summary
The following tables summarize the impact of gyrA and parC mutations on this compound MIC values in various bacterial species.
Table 1: this compound MICs in Mycoplasma genitalium
| Genotype | Common Amino Acid Change | This compound MIC (mg/L) | Reference |
| Wild-Type (WT) | None | ≤ 0.25 | [1] |
| parC mutant | S83I | 2 - 4 | [1] |
| parC + gyrA dual mutant | parC: S83I; gyrA: M95I or D99N | 2 - 16 | [1][5][6] |
Table 2: Common this compound Resistance Mutations in Various Bacteria
| Bacterial Species | Gene | Common Amino Acid Changes | Reference |
| Mycobacterium tuberculosis | gyrA | G88C, D94G/H/Y/N/K | [11] |
| Escherichia coli | gyrA | S83L, D87N | [3] |
| parC | S80I, E84G/V | [3] | |
| Staphylococcus epidermidis | gyrA | S84F | [12] |
| parC | S80F | [12] | |
| Pseudomonas aeruginosa | gyrA | T83I | [13] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized guide for determining the MIC of this compound.
-
Method: Broth microdilution or agar dilution methods are standard.
-
Procedure (Broth Microdilution):
-
Prepare a stock solution of this compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (or appropriate broth for the specific bacterium).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
-
2. PCR Amplification and Sanger Sequencing of gyrA and parC QRDRs
This protocol outlines the steps to identify mutations in the QRDRs.
-
Step 1: DNA Extraction
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard method like the SET buffer method.[14]
-
-
Step 2: PCR Amplification
-
Design or obtain primers that flank the QRDR of the gyrA and parC genes for your specific bacterial species.
-
Set up a PCR reaction containing:
-
Template DNA
-
Forward and reverse primers
-
dNTPs
-
Taq polymerase and buffer
-
Nuclease-free water
-
-
Perform PCR with optimized cycling conditions. A general protocol could be: initial denaturation at 95°C for 2-5 minutes; 30-40 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute; followed by a final extension at 72°C for 5-7 minutes.[3][14]
-
Verify the PCR product by running a sample on an agarose gel. A single band of the expected size should be visible.[3]
-
-
Step 3: PCR Product Purification
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
-
Step 4: Sanger Sequencing
-
Send the purified PCR product and the corresponding forward and/or reverse primer for Sanger sequencing.
-
Analyze the resulting chromatogram and DNA sequence.
-
Align the obtained sequence with the wild-type reference sequence for the respective gene to identify any nucleotide changes and the corresponding amino acid substitutions.[14]
-
Visualizations
Caption: Mechanism of this compound action and target-site resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. Mutations in ParC and GyrA of this compound-resistant and susceptible Mycoplasma genitalium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ParC and GyrA of this compound-resistant and susceptible Mycoplasma genitalium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrA Mutations in Mycoplasma genitalium and Their Contribution to this compound Failure: Time for the Next Generation of Resistance-Guided Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 10. Detection of gyrA and parC Mutations and Prevalence of Plasmid-Mediated Quinolone Resistance Genes in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Retains Antimycobacterial Activity in the Presence of gyrA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 14. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Moxifloxacin Resistance Mediated by Efflux Pumps
This technical support center is designed for researchers, scientists, and drug development professionals investigating and working to overcome moxifloxacin resistance mediated by bacterial efflux pumps. This guide provides troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are efflux pumps and how do they contribute to this compound resistance?
A1: Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like this compound, from the cell.[1][2] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, DNA gyrase and topoisomerase IV, thereby conferring resistance.[3] Overexpression of the genes encoding these pumps is a significant mechanism of acquired multidrug resistance (MDR) in bacteria.[1][4]
Q2: Which are the major families of efflux pumps involved in this compound resistance?
A2: Bacterial efflux pumps are categorized into several superfamilies. The most clinically significant families implicated in antibiotic resistance, including to fluoroquinolones, are:
-
Resistance-Nodulation-Division (RND) superfamily: Predominantly found in Gram-negative bacteria and are major contributors to multidrug resistance.[5][6][7]
-
Major Facilitator Superfamily (MFS): The largest and most diverse family, found in all kingdoms of life.[4][6] The NorA efflux pump in Staphylococcus aureus is a well-studied example that can confer resistance to hydrophilic fluoroquinolones.[8][9]
-
ATP-Binding Cassette (ABC) superfamily: Utilize ATP hydrolysis to power the transport of various substrates.[4][6]
-
Small Multidrug Resistance (SMR) family: Small proteins that typically function as homodimers or heterodimers.[6]
-
Multidrug and Toxic Compound Extrusion (MATE) family: Utilize electrochemical gradients to expel cationic drugs and toxins.[6]
Q3: What is an efflux pump inhibitor (EPI) and how is it used in research?
A3: An efflux pump inhibitor (EPI) is a molecule that blocks the activity of efflux pumps.[10] In a research setting, EPIs are used as tools to:
-
Confirm efflux-mediated resistance: By observing a decrease in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of an EPI, researchers can infer the involvement of efflux pumps.[11]
-
Potentiate the activity of existing antibiotics: EPIs can restore the susceptibility of resistant bacteria to antibiotics that are substrates of the inhibited pump.[8][10]
-
Study the function and structure of efflux pumps: EPIs are valuable for elucidating the mechanisms of efflux pump action.
While many EPIs have been discovered, none are currently approved for clinical use, often due to toxicity issues.[8][9]
Q4: Are there any known EPIs that are effective against pumps that efflux this compound?
A4: Yes, several compounds have been shown to inhibit efflux pumps that recognize fluoroquinolones. A well-known broad-spectrum EPI is Phe-Arg-β-naphthylamide (PAβN), which has been shown to potentiate the activity of various antibiotics, including fluoroquinolones, in a range of pathogens.[12][13] Reserpine is another example of a plant-derived EPI.[14] Researchers are also exploring the repurposing of FDA-approved drugs as EPIs to overcome toxicity concerns.[8][9]
Troubleshooting Experimental Issues
Issue 1: No significant reduction in this compound MIC is observed in the presence of a known EPI.
-
Possible Cause 1: The primary resistance mechanism is not efflux.
-
Troubleshooting: Resistance to this compound can also be conferred by mutations in the target genes (gyrA and gyrB).[3] Sequence the quinolone resistance-determining regions (QRDRs) of these genes to check for mutations.
-
-
Possible Cause 2: The specific efflux pump is not inhibited by the chosen EPI.
-
Troubleshooting: Not all EPIs inhibit all efflux pumps.[15] Screen a panel of different EPIs that target various pump families. For example, PAβN is effective against many RND pumps, while reserpine is often used for MFS pumps.
-
-
Possible Cause 3: The EPI concentration is suboptimal.
-
Troubleshooting: The EPI concentration may be too low for effective inhibition or too high, causing toxicity and confounding the results. It is crucial to use the EPI at a sub-inhibitory concentration. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.
-
Issue 2: High background fluorescence in the ethidium bromide (EtBr) accumulation assay.
-
Possible Cause 1: Cell membrane is compromised.
-
Troubleshooting: High concentrations of EtBr or the EPI can damage the bacterial cell membrane, leading to increased passive influx of EtBr and high background fluorescence. Ensure that the concentrations of all reagents are at sub-inhibitory levels. Perform a membrane integrity assay, such as the SYTOX Green assay, to confirm that the membrane is not compromised.[16]
-
-
Possible Cause 2: Autofluorescence of the bacterial strain or medium.
-
Troubleshooting: Run a control experiment with cells that have not been exposed to EtBr to measure the baseline autofluorescence. Subtract this baseline from your experimental readings. Consider using a different fluorescent substrate if autofluorescence is a persistent issue.
-
Issue 3: Inconsistent results in checkerboard synergy assays.
-
Possible Cause 1: Inaccurate pipetting or dilutions.
-
Troubleshooting: The checkerboard assay involves numerous dilutions, making it prone to human error. Use calibrated pipettes and consider using automated liquid handling systems for improved accuracy and reproducibility.
-
-
Possible Cause 2: Biofilm formation in microtiter plates.
-
Troubleshooting: Some bacterial strains can form biofilms during the incubation period, leading to inaccurate readings of cell growth. Use pre-coated plates or add a substance that inhibits biofilm formation to the medium, ensuring it does not interfere with the activity of the antibiotic or EPI.
-
Quantitative Data Summary
Table 1: Examples of Efflux Pump Inhibitors and their Effect on Fluoroquinolone MICs
| Efflux Pump Inhibitor (EPI) | Bacterial Strain | Antibiotic | Fold Reduction in MIC | Reference |
| Pyrvinium | S. aureus (NorA overexpressing) | Ciprofloxacin | 32 | [8] |
| Raloxifene | S. aureus (NorA overexpressing) | Ciprofloxacin | 16 | [8] |
| MC-04,124 | P. aeruginosa (Levofloxacin-resistant) | Levofloxacin | ≥8 | [11] |
| PAβN (MC-207,110) | P. aeruginosa (Efflux pump overexpressing) | Levofloxacin | up to 64 | [17] |
| Reserpine | S. aureus | Ciprofloxacin/Levofloxacin | 17-68% enhancement | [18] |
| Verapamil | M. tuberculosis (Ofloxacin-resistant) | Ofloxacin | 2-8 | [19] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the extent to which an EPI can restore the activity of this compound against a resistant bacterial strain.
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
This compound stock solution
-
EPI stock solution (e.g., PAβN, reserpine)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Determine the MIC of the EPI: First, determine the MIC of the EPI alone to establish a sub-inhibitory concentration for subsequent experiments.
-
Prepare this compound Dilutions: In a 96-well plate, prepare a two-fold serial dilution of this compound in CAMHB.
-
Add EPI: Prepare a second set of this compound dilutions in CAMHB containing the EPI at a fixed sub-inhibitory concentration (e.g., 1/4 or 1/2 of its MIC).
-
Inoculate Bacteria: Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL and add to each well of the plates.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Calculate Fold Reduction: Compare the MIC of this compound with and without the EPI to calculate the fold reduction. A reduction of four-fold or greater is generally considered significant.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This real-time assay measures the intracellular accumulation of the fluorescent substrate EtBr, which is a substrate for many efflux pumps. An active efflux pump will keep the intracellular EtBr concentration low, resulting in low fluorescence. An EPI will block this efflux, leading to EtBr accumulation and an increase in fluorescence.
Materials:
-
Bacterial culture grown to late-logarithmic phase
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium Bromide (EtBr) solution
-
EPI solution
-
Fluorometer with bottom-reading capabilities and appropriate filters (e.g., excitation ~530 nm, emission ~600 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Prepare Bacterial Cells: Harvest the bacterial culture by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density (OD600) of 0.4.
-
Starve Cells: Incubate the cell suspension at room temperature for 1 hour to de-energize the cells.
-
Load Plates: Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add Reagents: Add EtBr to all wells at a final concentration of 1-2 µg/mL. To the test wells, add the EPI at its working concentration.
-
Initiate Efflux (Control): To control wells (no EPI), add glucose to a final concentration of 0.4% to energize the pumps.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorometer and measure fluorescence every 60 seconds for 30-60 minutes.
-
Analyze Data: Plot fluorescence intensity versus time. A lower rate of fluorescence increase in the control wells compared to the EPI-treated wells indicates active efflux that is inhibited by the EPI.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for investigating efflux pump-mediated this compound resistance.
Caption: The mechanism of efflux pump-mediated resistance and its inhibition by an EPI.
Caption: A logical workflow for troubleshooting failed MIC potentiation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 4. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Current Advances in Developing Inhibitors of Bacterial Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 16. researchgate.net [researchgate.net]
- 17. caister.com [caister.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of efflux pump inhibitors on drug susceptibility of ofloxacin resistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of moxifloxacin in different solvent and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of moxifloxacin in various solvents and under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is susceptible to degradation in aqueous solutions, particularly under exposure to light (photodegradation) and at certain pH values.[1][2] Its stability is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is pH-dependent. It exhibits maximum stability in the pH range of 7 to 8.[2] The degradation rate increases in both acidic and alkaline conditions, following a V-shaped profile where the minimum degradation is observed at neutral to slightly alkaline pH.[1][2] Specifically, the photodegradation is about 15-fold higher at pH 2.0 and 28-fold higher at pH 12.0 compared to pH 7.5.[2]
Q3: What are the most suitable solvents for dissolving and storing this compound?
For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can be used, with solubilities of approximately 10 mg/mL and 3.33 mg/mL, respectively.[3] For aqueous solutions, it is recommended to prepare them fresh and store them for no more than one day.[3] The solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[3] When using organic solvents for stock solutions, ensure the final concentration of the organic solvent in the experimental medium is insignificant to avoid physiological effects.[3]
Q4: Is this compound sensitive to light?
Yes, this compound is sensitive to light and undergoes photodegradation.[1][2][4] It is recommended to protect this compound solutions from light to minimize degradation. Forced degradation studies have shown degradation of up to 7.4% after 11 days of exposure to daylight and 8.09% under UV light.[5]
Q5: What are the typical degradation products of this compound?
Under photodegradation conditions, several degradation products can be formed. In acidic and alkaline media, different degradation pathways have been proposed.[1][2] Some identified photoproducts include 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and others formed through the cleavage of the diazabicyclononane side chain.[1][6]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in an aqueous solution.
-
Potential Cause: Unfavorable pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. This compound is most stable at a pH between 7 and 8.[2] Adjust the pH of your buffer to this range if possible for your experiment.
-
Potential Cause: Exposure to light.
-
Troubleshooting Step: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[5] Prepare solutions fresh before use whenever possible.
Issue 2: Low solubility of this compound in a desired solvent.
-
Potential Cause: Inappropriate solvent choice.
-
Troubleshooting Step: Refer to the solubility data. This compound hydrochloride has higher solubility in water and ethanol compared to 2-propanol and acetone.[7] For higher concentrations, consider preparing a stock solution in DMSO.[3]
-
Potential Cause: Incorrect pH for aqueous solutions.
-
Troubleshooting Step: this compound solubility in aqueous solutions is pH-dependent. Its solubility is higher in acidic buffer (pH 2.0) compared to a neutral buffer (pH 7.4).[8]
Issue 3: Inconsistent results in stability studies.
-
Potential Cause: Lack of control over experimental conditions.
-
Troubleshooting Step: Ensure that all experimental parameters such as pH, temperature, and light exposure are strictly controlled and monitored across all experiments.
-
Potential Cause: Impurities or degradation products interfering with analysis.
-
Troubleshooting Step: Use a validated stability-indicating analytical method, such as HPLC, that can separate the intact drug from its degradation products.[5][9]
Data Presentation
Table 1: Photodegradation Rate Constants of this compound in Aqueous Solutions at Different pH Values
| pH | Apparent First-Order Rate Constant (k_obs) (x 10⁻⁴ min⁻¹) |
| 2.0 | 10.35 |
| 7.5 | 0.69 |
| 12.0 | 19.50 |
Data sourced from a kinetic study on the photodegradation of this compound.[1][2]
Table 2: Photodegradation Rate Constants of this compound in Different Organic Solvents
| Solvent | Apparent First-Order Rate Constant (k_obs) (x 10⁻⁴ min⁻¹) |
| Acetonitrile | 2.04 |
| Methanol | 1.65 |
| Ethanol | 1.48 |
| 1-Propanol | 1.35 |
| 1-Butanol | 1.24 |
Data sourced from a kinetic study on the photodegradation of this compound.[1][2]
Table 3: Solubility of this compound Hydrochloride in Various Solvents at 293.15 K
| Solvent | Mole Fraction Solubility (x 10⁻³) | Solubility (mg/mL) |
| Water | 0.81 | 21.2 |
| Ethanol | 0.38 | 3.1 |
| 2-Propanol | 0.03 | 0.2 |
| Acetone | 0.01 | 0.1 |
Data sourced from a study on the solubility of antibiotics in different solvents.[7]
Table 4: Forced Degradation of this compound under Different Conditions
| Stress Condition | % Degradation |
| Neutral (Water) | 15.7% |
| Acidic (0.1 M HCl) | 18.9% |
| Basic (0.1 M NaOH) | 22.32% |
| Oxidative (3% H₂O₂) | 32.81% |
| Photolytic (Daylight) | 7.4% |
| UV Light | 8.09% |
| Thermal (Dry Heat) | 12.35% |
Data represents degradation after 11 days of exposure.[5]
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound using a stability-indicating HPLC method.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a buffer (e.g., 20 mmol L⁻¹ ammonium formate, pH adjusted to 4.0 with formic acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[5]
-
Flow Rate: Typically 1 mL/min.[5]
-
Detection Wavelength: 295 nm.[5]
-
Injection Volume: 20 µL.[5]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1000 µg/mL).[5]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-150 µg/mL).[5]
3. Sample Preparation for Stability Studies:
-
Prepare solutions of this compound in the desired solvents or pH buffers.
-
Subject the solutions to the desired stress conditions (e.g., heat, light, acid, base).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a concentration within the calibration curve range, and filter it through a 0.45 µm filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Calculate the concentration of this compound remaining in the samples at each time point using the calibration curve. The percentage of degradation can then be calculated.
Protocol 2: Forced Degradation Studies
This protocol describes how to perform forced degradation studies to evaluate the stability of this compound under various stress conditions.
-
Acid Degradation: Mix a solution of this compound with an acidic solution (e.g., 0.1 M HCl) and keep it at a specific temperature (e.g., room temperature or elevated) for a defined period.[5]
-
Base Degradation: Mix a solution of this compound with a basic solution (e.g., 0.1 M NaOH) and maintain it at a specific temperature for a set duration.[5]
-
Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂) and monitor over time.[5]
-
Thermal Degradation: Expose a solid or solution sample of this compound to elevated temperatures (e.g., 60-80°C) for a specified period.[5]
-
Photolytic Degradation: Expose a this compound solution to a light source, such as a UV lamp or natural daylight, for a defined duration.[5]
After exposure to the stress conditions, the samples are analyzed using a stability-indicating method like HPLC to determine the extent of degradation.
Visualizations
References
- 1. Photodegradation of this compound in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of this compound in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Determination of photostability and photodegradation products of this compound in the presence of metal ions in solutions and solid phase. Kinetics and identification of photoproducts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. ijrpc.com [ijrpc.com]
- 6. Determination of photostability and photodegradation products of this compound in the presence of metal ions in solutions and solid phase. Kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Moxifloxacin Dosage to Prevent Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing moxifloxacin dosage to prevent the development of bacterial resistance. The following sections offer practical guidance on experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the Mutant Selection Window (MSW) and why is it important for this compound dosing?
A1: The Mutant Selection Window (MSW) is a critical concept in antimicrobial resistance. It represents a range of drug concentrations high enough to inhibit the growth of the wild-type (susceptible) bacterial population but too low to prevent the growth of less susceptible, single-step mutants.[1][2][3] Dosing regimens that allow this compound concentrations to remain within this window for extended periods can selectively amplify these resistant mutants, potentially leading to therapeutic failure. The lower boundary of the MSW is the Minimum Inhibitory Concentration (MIC), and the upper boundary is the Mutant Prevention Concentration (MPC).[2][3] Therefore, a key strategy to prevent resistance is to design dosing regimens where drug concentrations exceed the MPC for as long as possible.
Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound to prevent resistance?
A2: For fluoroquinolones like this compound, the primary PK/PD indices associated with efficacy and resistance prevention are the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). An fAUC/MIC ratio of greater than 30-40 has been associated with successful clinical outcomes for Streptococcus pneumoniae.[4] However, to suppress the emergence of resistance, significantly higher ratios are often required. For example, against S. pneumoniae, fAUC/MIC ratios of 31 for this compound were found to prevent the development of first- and second-step mutations.[5]
Q3: What is the Mutant Prevention Concentration (MPC) and how does it differ from the Minimum Inhibitory Concentration (MIC)?
A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterial inoculum of approximately 10^5 CFU/mL.[6] In contrast, the Mutant Prevention Concentration (MPC) is the lowest drug concentration that prevents the growth of any resistant mutants from a much larger bacterial population, typically ≥10^9 to 10^10 CFU.[6][7][8] The MPC essentially represents the MIC of the least susceptible single-step mutant in a large bacterial population.[7][8]
Q4: How do I interpret a biphasic kill curve in my time-kill experiment with this compound?
A4: A biphasic killing curve, characterized by a rapid initial decline in bacterial count followed by a slower rate of killing or a plateau, is a known phenomenon for fluoroquinolones.[1][4][8][9] This can be attributed to the presence of a subpopulation of "persister" cells, which are phenotypically tolerant to the antibiotic despite being genetically susceptible.[8][10][11] These persister cells have reduced metabolic activity and are therefore less affected by the bactericidal action of this compound.[8] When interpreting these curves, it's important to consider both the initial killing rate and the extent of killing at later time points. The presence of a significant persister population may have implications for the duration of therapy required for bacterial eradication.
Troubleshooting Guides
Issue 1: High variability in Mutant Prevention Concentration (MPC) results.
-
Question: I am getting inconsistent MPC values for the same bacterial isolate and this compound concentration across different experiments. What could be the cause?
-
Answer:
-
Inoculum Size: The MPC is highly dependent on the initial inoculum size. Ensure you are consistently using a high-density inoculum of at least 10^10 CFU per plate.[7][8] Variations in the inoculum preparation and quantification can lead to significant differences in MPC values.
-
Media and Agar Plates: The composition of the growth medium can influence the activity of this compound. Use a standardized, high-quality Mueller-Hinton agar. Ensure the agar plates have a uniform depth and are properly dried before inoculation to prevent uneven drug distribution.
-
Drug Concentration Verification: It is crucial to verify the concentration of this compound in your agar plates. This can be done using a validated HPLC method to ensure accuracy and stability of the drug in the prepared media.[3][12][13]
-
Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., 5% CO2 for Streptococcus pneumoniae).[6] Extended incubation up to 72 hours may be necessary to detect slow-growing mutants.[7]
-
Issue 2: No resistant colonies are observed on MPC plates, even at concentrations close to the MIC.
-
Question: I am not recovering any resistant mutants when determining the MPC of this compound, even at concentrations just above the MIC. Is this expected?
-
Answer:
-
Low Mutation Frequency: For some bacterial strains, the spontaneous mutation frequency to this compound resistance may be very low. This compound is known to have a lower propensity for selecting resistant mutants compared to some other fluoroquinolones.
-
Inoculum Viability: Verify the viability of your high-density inoculum. A significant loss of viability during preparation can result in a lower number of cells being plated than intended, reducing the probability of detecting rare mutants.
-
Confirmation of a "True" MPC: If no mutants are recovered at the lowest tested concentration above the MIC with a confirmed large inoculum (≥10^10 CFU), that concentration is considered the MPC.
-
Issue 3: Unexpected regrowth of bacteria in a time-kill assay despite initial killing.
-
Question: My time-kill curve for this compound shows an initial drop in bacterial count, but then the population starts to regrow after 8-12 hours. What does this indicate?
-
Answer:
-
Selection of Resistant Mutants: This pattern is often indicative of the selection and amplification of a pre-existing resistant subpopulation. At the tested this compound concentration, the susceptible population is killed off, allowing the resistant mutants to proliferate. This is more likely to occur at concentrations within the Mutant Selection Window.
-
Drug Degradation: While this compound is generally stable, degradation can occur over long incubation periods. It is advisable to monitor the drug concentration throughout the experiment, especially in dynamic models.[14]
-
Inoculum Effect: A high initial bacterial inoculum can sometimes lead to reduced antibiotic efficacy, a phenomenon known as the inoculum effect. This can contribute to regrowth, particularly at concentrations near the MIC.
-
Data Presentation
Table 1: Comparative MIC and MPC Values of Fluoroquinolones against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Fluoroquinolone | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | MPC Range (mg/L) | MPC50 (mg/L) | MPC90 (mg/L) |
| This compound | 0.016 - 0.25 | 0.031 | 0.063 | 0.063 - 1 | 0.125 | 0.25 |
| Levofloxacin | 0.125 - 2 | 0.25 | 0.25 | 0.25 - 4 | 0.5 | 1 |
| Gatifloxacin | 0.031 - 0.5 | 0.063 | 0.25 | 0.125 - 2 | 0.25 | 1 |
| Gemifloxacin | 0.016 - 0.25 | 0.031 | 0.063 | 0.063 - 1 | 0.125 | 0.5 |
Data compiled from studies on clinical isolates of MSSA.[1][15]
Table 2: this compound PK/PD Parameters for Resistance Prevention in Streptococcus pneumoniae
| Parameter | Value | Significance | Reference |
| fAUC/MIC for efficacy | >30-40 | Associated with successful bacteriological outcomes. | [4] |
| fAUC/MIC for resistance prevention | ≥31 | Prevented the emergence of first- and second-step mutations in vitro. | [5] |
| This compound MIC90 | ≤0.12 mg/L | For a large collection of clinical isolates. | [16] |
| This compound MPC for susceptible strains | 0.5 µg/ml | For S. pneumoniae ATCC 49619. | [6] |
Experimental Protocols
Protocol 1: Determination of the Mutant Prevention Concentration (MPC)
This protocol outlines the steps for determining the MPC of this compound against a bacterial isolate.
-
Inoculum Preparation (High Density):
-
Inoculate a single colony of the test organism into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of CAMHB (e.g., 500 mL) and grow to late logarithmic phase (OD600 ≈ 0.8-1.0).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).
-
Resuspend the pellet in a small volume of fresh CAMHB or saline to achieve a final concentration of >10^10 CFU/mL.
-
Perform serial dilutions and plate on non-selective agar to accurately determine the CFU/mL of the final inoculum.
-
-
MPC Plate Preparation:
-
Prepare Mueller-Hinton agar plates containing serial twofold dilutions of this compound. The concentration range should bracket the expected MPC (typically from 1x to 64x the MIC).
-
Include drug-free control plates.
-
-
Inoculation and Incubation:
-
Spread a volume of the high-density inoculum containing at least 10^10 CFU onto each this compound-containing and drug-free control plate.
-
Allow the plates to dry completely before inverting.
-
Incubate the plates at 37°C for 48-72 hours. For fastidious organisms like S. pneumoniae, incubate in a 5% CO2 atmosphere.[6]
-
-
MPC Determination:
Protocol 2: Time-Kill Curve Assay
This protocol describes the methodology for performing a time-kill curve experiment to assess the bactericidal activity of this compound.
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare a series of flasks or tubes containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x the MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Viable Counts:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions in sterile saline or phosphate-buffered saline.
-
Plate a known volume of the appropriate dilutions onto non-selective agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and this compound concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
-
Mandatory Visualizations
Caption: Mechanisms of this compound action and bacterial resistance.
Caption: The Mutant Selection Window (MSW) hypothesis.
Caption: Workflow for this compound dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. greenlight.guru [greenlight.guru]
- 3. validated microbiological and HPLC methods for the determination of this compound in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphasic kinetics of bacterial killing by quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Calculate Sample Size in Randomized Controlled Trial? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro time-kill experiments with besifloxacin, this compound and gatifloxacin in the absence and presence of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Modelling biphasic killing of fluoroquinolones: guiding optimal dosing regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activity of this compound Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones [frontiersin.org]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. page-meeting.org [page-meeting.org]
Troubleshooting poor solubility of moxifloxacin in culture media
Technical Support Center: Moxifloxacin Solubility
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the poor solubility of this compound in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound in experimental settings.
Question 1: I dissolved this compound hydrochloride in my culture medium, and a precipitate formed immediately. What is the cause and how can I fix it?
Answer:
Immediate precipitation of this compound upon addition to culture media is most often a result of its pH-dependent solubility. This compound hydrochloride is a zwitterionic molecule with the lowest solubility at physiological pH (around 7.2-7.4), which is the typical pH of most cell culture media.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly in the culture medium, first prepare a concentrated stock solution in a suitable solvent.
-
pH Adjustment of Solvent: The solubility of this compound hydrochloride increases in acidic conditions.[1] You can prepare a stock solution in sterile water and adjust the pH to a more acidic level (e.g., pH 4.0-5.0) with sterile 0.1 M HCl to aid dissolution. Remember to filter-sterilize the final stock solution.
-
Use an Organic Solvent: this compound hydrochloride is soluble in organic solvents like DMSO.[2] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.5%).
-
Dilution Factor: When adding the stock solution to your culture medium, ensure a high dilution factor (e.g., 1:1000) to minimize local concentration effects that can lead to precipitation.
Question 2: My this compound stock solution, which was initially clear, became cloudy after being stored at 4°C. Why did this happen and is it still usable?
Answer:
Cloudiness or precipitation in a stored this compound stock solution, especially when refrigerated, indicates that the compound has come out of solution. This can be due to temperature-dependent solubility or pH shifts in the solvent over time.
Troubleshooting Steps:
-
Warming the Solution: Gently warm the stock solution to 37°C to see if the precipitate redissolves. If it does, the solution may still be usable, but it is recommended to prepare fresh stock solutions.
-
Check for Contamination: Cloudiness can also be a sign of microbial contamination. If warming does not resolve the issue, discard the solution and prepare a fresh, sterile stock.
-
Storage Recommendations: For aqueous stock solutions, it is not recommended to store them for more than one day.[2] For DMSO stock solutions, store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Question 3: I am observing cellular toxicity that I don't believe is related to the antibiotic activity of this compound. Could the solvent be the issue?
Answer:
Yes, the solvent used to dissolve this compound can cause cellular toxicity if not used at an appropriate final concentration.
Troubleshooting Steps:
-
Solvent Toxicity Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same volume of the solvent (e.g., DMSO, acidified water) used to dissolve the this compound, but without the drug. This will help you differentiate between solvent-induced toxicity and drug-induced effects.
-
Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is as low as possible. For DMSO, a final concentration below 0.5% is generally considered safe for most cell lines, but it is always best to determine the tolerance of your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in different solvents?
A1: The solubility of this compound hydrochloride varies significantly with the solvent and pH. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [2] |
| Dimethyl formamide | ~3.33 mg/mL | [2] |
| PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| Water | Sparingly soluble | [3][4] |
| Ethanol | Slightly soluble | [4] |
Q2: What is the relationship between pH and this compound solubility?
A2: this compound hydrochloride's solubility is pH-dependent. It is more soluble in acidic conditions (below pH 5) and in alkaline conditions (above pH 9), with its lowest solubility in the physiological pH range of 6 to 8.[1][5]
Q3: Can I dissolve this compound hydrochloride directly in water?
A3: While this compound hydrochloride is sparingly soluble in water, dissolving it directly can be challenging and may result in an incomplete solution.[3][4] To prepare an aqueous solution, it is recommended to adjust the pH to the acidic range or use gentle warming.[6]
Q4: How should I prepare a sterile stock solution of this compound for cell culture?
A4: To prepare a sterile stock solution, dissolve the this compound hydrochloride powder in a suitable solvent (e.g., DMSO or acidified water) and then sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[7]
Q5: Are there any known interactions between this compound and components of culture media?
A5: Divalent cations (e.g., Ca²⁺, Mg²⁺), which are present in many culture media, can chelate with fluoroquinolones like this compound, potentially affecting their solubility and activity. While this is a known interaction, significant precipitation due to this in standard culture media is less common than pH-related solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound hydrochloride powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may be required.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 1.5 mL microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Acidified Water
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
pH meter or pH strips
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment, weigh out 1 mg of this compound hydrochloride powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 900 µL of sterile, deionized water to the tube.
-
Vortex the tube. The solution will likely be cloudy.
-
Add sterile 0.1 M HCl dropwise while monitoring the pH. Continue adding until the this compound is fully dissolved and the pH is between 4.0 and 5.0.
-
Bring the final volume to 1 mL with sterile, deionized water.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 1.5 mL microcentrifuge tube.
-
This aqueous solution is best used fresh and should not be stored for more than 24 hours at 4°C.[2]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
Technical Support Center: The Impact of High Bacterial Inoculum on Moxifloxacin Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of high bacterial inoculum on the efficacy of moxifloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and how does it relate to this compound?
The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases as the density of the initial bacterial inoculum rises. For this compound, a high bacterial inoculum can diminish its antibacterial effect, potentially leading to reduced efficacy in infections characterized by a high bacterial burden.[1][2]
Q2: How does a high inoculum of Escherichia coli affect this compound efficacy?
In studies using a high inoculum of E. coli (approximately 2 x 10⁸ cfu/mL), suboptimal dosing of this compound can lead to the amplification of resistant mutants.[3][4] Sustained bacterial suppression is typically achieved at higher AUC/MIC ratios (≥180).[3][4] Standard clinical doses of this compound (400 mg/day) have been shown to be adequate to suppress the development of resistance in wild-type strains.[3][4]
Q3: What is the impact of a high inoculum of Streptococcus pneumoniae on this compound's effectiveness?
A high inoculum of S. pneumoniae (10⁸ cfu/mL) has been shown to reduce the antibacterial effect of this compound.[1][2] However, compared to some other fluoroquinolones, this compound may have a lower propensity for the emergence of resistance under these conditions.[2] The emergence of resistance is often linked to AUC/MIC ratios, with higher ratios being necessary to prevent the selection of resistant mutants.[2]
Q4: Is this compound's activity against Staphylococcus aureus affected by high bacterial densities?
Yes, high inocula of S. aureus can impact this compound's efficacy. While this compound demonstrates potent activity against S. aureus, including some ciprofloxacin-resistant strains, its effectiveness can be diminished in high-density infections like endocarditis.[5][6] In experimental endocarditis models, this compound has shown good efficacy, particularly when treatment is initiated during the exponential growth phase.[6]
Q5: What is the effect of a high inoculum of Pseudomonas aeruginosa on this compound treatment?
Pseudomonas aeruginosa often exhibits reduced susceptibility to this compound, and this is exacerbated at high inoculum levels. In in vitro pharmacokinetic models with a high initial inoculum (around 10⁸ CFU/ml), this compound may fail to clear the bacteria, and the emergence of resistance is a significant concern.[7][8][9] Even at high AUC/MIC ratios, bacterial clearance can be insufficient.[7][8][9]
Troubleshooting Guides
Problem: Suboptimal bacterial killing observed in time-kill assays with high inocula.
Possible Cause 1: Inadequate this compound Concentration.
-
Solution: The concentration of this compound may be insufficient to overcome the high bacterial density. It is crucial to ensure that the drug concentration remains above the mutant prevention concentration (MPC) for a significant portion of the dosing interval. In high-density E. coli cultures, an AUC/MIC ratio of ≥180 was required for sustained suppression.[3][4]
Possible Cause 2: Emergence of Resistant Subpopulations.
-
Solution: High bacterial inocula are more likely to contain pre-existing resistant mutants.[3][4] Suboptimal drug exposure can selectively amplify these populations. To mitigate this, consider experimental designs that simulate human pharmacokinetic profiles and maintain drug concentrations above the MPC.
Possible Cause 3: Bacterial Stress Responses.
-
Solution: At high densities, bacteria can enter stationary phase or activate stress responses like the SOS response, which can increase tolerance to antibiotics.[10][11] Ensure that experimental conditions (e.g., nutrient availability, aeration) are well-controlled and consider investigating markers of bacterial stress.
Problem: Inconsistent MIC values at high inoculum densities.
Possible Cause 1: Variation in Inoculum Preparation.
-
Solution: Precise and consistent preparation of the high-density inoculum is critical. Ensure thorough vortexing and accurate dilution to achieve the target cell density. Minor variations in the initial inoculum can lead to significant differences in MIC values.
Possible Cause 2: Non-uniform drug distribution.
-
Solution: In microplate-based assays, ensure proper mixing of the antibiotic with the high-density bacterial suspension. Inadequate mixing can lead to localized areas of suboptimal drug concentration.
Quantitative Data Summary
| Bacterial Species | Inoculum Size (CFU/mL) | Key Findings | Reference |
| Escherichia coli | ~2 x 10⁸ | Regrowth and resistance amplification observed at AUC/MIC ratios between 47 and 117. Sustained suppression at AUC/MIC ≥ 180. | [3][4] |
| Streptococcus pneumoniae | 10⁸ | Diminished antibacterial effect. Emergence of resistance linked to AUC/MIC ratios <100 for some fluoroquinolones. | [1][2] |
| Staphylococcus aureus | High (e.g., endocarditis models) | This compound shows good efficacy, especially in early treatment. Reduced efficacy in established high-density infections. | [6] |
| Pseudomonas aeruginosa | ~10⁸ | Insufficient bacterial clearance even at high AUC/MIC ratios (e.g., 427). High potential for emergence of resistance. | [7][8][9] |
Experimental Protocols
High-Inoculum Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods, modified for a high inoculum.
-
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.
-
Grow the bacterial strain to the desired high density (e.g., 10⁸ CFU/mL). The density should be confirmed by viable cell counts.
-
Dilute the bacterial culture in CAMHB to achieve a final inoculum of approximately 5 x 10⁷ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
-
High-Inoculum Time-Kill Assay
-
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Apparatus for serial dilution and plating
-
-
Procedure:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 4x, 8x MIC). Include a drug-free control.
-
Inoculate each flask with the test organism to a final high density (e.g., 10⁸ CFU/mL).
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.
-
Incubate the plates and count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
-
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Hollow Fiber Infection Model
This model simulates human pharmacokinetic profiles.
-
Experimental Setup:
-
A hollow fiber cartridge is used as the central compartment.
-
The bacterial culture is grown in the extracapillary space of the cartridge.
-
Fresh medium is continuously supplied to the central reservoir and pumped through the intracapillary space, allowing for nutrient exchange and removal of waste products.
-
This compound is administered into the central reservoir to simulate human dosing regimens (e.g., once daily).
-
-
Procedure:
-
Inoculate the extracapillary space of the hollow fiber cartridge with a high density of the test organism (e.g., ~2 x 10⁸ cfu/mL).
-
Simulate the human pharmacokinetic profile of this compound by infusing the drug into the central reservoir at a controlled rate.
-
Collect samples from the extracapillary space at various time points over several days.
-
Determine the total bacterial population and the resistant subpopulation by plating on drug-free and this compound-containing agar plates, respectively.
-
Analyze the data to determine the PK/PD indices (e.g., AUC/MIC) associated with bacterial killing and resistance suppression.[3][12]
-
Visualizations
Figure 1. Relationship between inoculum size, drug concentration, and efficacy.
Figure 2. General experimental workflow for assessing this compound efficacy.
Figure 3. Simplified SOS response pathway induced by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative antibacterial effects of this compound and levofloxacin on Streptococcus pneumoniae strains with defined mechanisms of resistance: impact of bacterial inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound against a high inoculum of Escherichia coli in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of and Resistance to this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacies of this compound, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of this compound against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activities of this compound against, and emergence of resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Activates the SOS Response in Mycobacterium tuberculosis in a Dose- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Activates the SOS Response in Mycobacterium tuberculosis in a Dose- and Time-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Studying Synergistic Effects of Moxifloxacin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for studying the synergistic effects of moxifloxacin with other agents.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is drug synergy and why is it important for this compound studies?
A1: Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1][2] For this compound, a fluoroquinolone antibiotic, studying synergy is crucial for several reasons:
-
Combating Resistance: Combining this compound with another agent can be effective against bacterial strains that are resistant to this compound alone.[3]
-
Broadening Spectrum: A synergistic combination may widen the spectrum of activity against various pathogens.[4]
-
Reducing Dosage & Toxicity: By achieving a greater therapeutic effect with lower concentrations of each drug, the risk of dose-dependent toxicity can be minimized.[2]
Q2: What are the most common in vitro methods to assess the synergy of this compound with another agent?
A2: The most widely used in vitro methods are the Checkerboard Assay and the Time-Kill Curve Analysis.[1][4]
-
Checkerboard Assay: This method assesses the inhibitory activity of drug combinations by testing a wide range of concentrations of two drugs simultaneously in a microtiter plate.[5][6] It is used to calculate the Fractional Inhibitory Concentration (FIC) index.
-
Time-Kill Curve Analysis: This dynamic method evaluates the bactericidal activity of drug combinations over time, providing insights into the rate of bacterial killing.[4][7]
Q3: How is synergy quantified and interpreted?
A3: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained in a checkerboard assay.[8][9] The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of a drug in combination divided by its MIC when used alone.[10][11]
The formula is: FICI = FIC of Agent A + FIC of Agent B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) [6]
The interpretation of the FICI value determines the nature of the interaction.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy [9][12] |
| > 0.5 to ≤ 1.0 | Additive [12][13] |
| > 1.0 to < 4.0 | Indifference [12] |
| ≥ 4.0 | Antagonism [9][12] |
Note: Some literature may use slightly different cutoff values. It is important to remain consistent with the chosen interpretation model throughout a study.[13]
Part 2: Experimental Protocols and Troubleshooting
This section provides detailed protocols for key experiments and troubleshooting guides in a Q&A format.
Method 1: The Checkerboard Microdilution Assay
The checkerboard assay is a robust technique to screen for synergy between two agents across various concentration gradients in a 96-well plate format.[5]
Q4: What is the detailed protocol for setting up a checkerboard assay with this compound?
A4: Below is a step-by-step guide for performing a checkerboard assay.
Experimental Protocol: Checkerboard Assay
Materials:
-
This compound (Agent A) and the second agent (Agent B) stock solutions
-
96-well microtiter plates
-
Appropriate bacterial strain and growth medium (e.g., Mueller-Hinton Broth)[6]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well[6]
-
Multichannel pipette
-
Incubator
Procedure:
-
Determine Individual MICs: Before starting, determine the MIC of this compound and Agent B individually for the target bacterial strain. This is crucial for selecting the appropriate concentration range for the assay.
-
Plate Preparation:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound (Agent A). Start with a concentration 4x the MIC in column 1.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of Agent B. Start with a concentration 4x the MIC in row A.
-
The result is a matrix where each well contains a unique combination of concentrations of both agents.[5]
-
-
Controls:
-
Agent A only: Row H should contain serial dilutions of this compound alone to re-confirm its MIC.[9]
-
Agent B only: Column 11 should contain serial dilutions of Agent B alone to re-confirm its MIC.[9]
-
Growth Control: Well H12 should contain only broth and the bacterial inoculum, with no drugs.
-
Sterility Control: One well should contain only sterile broth.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension to achieve a final volume of 200 µL and a bacterial concentration of ~5 x 10⁵ CFU/mL.[6]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Reading Results: After incubation, determine the MIC for each row by observing the lowest concentration of the drug combination that visibly inhibits bacterial growth. The MIC of the combination is the well with the lowest drug concentrations that shows no growth.
-
Calculate FICI: Use the formula provided in Q3 to calculate the FICI for each well that shows growth inhibition. The lowest calculated FICI value is reported as the result of the interaction.
Troubleshooting the Checkerboard Assay
Q5: My growth control well shows no bacterial growth. What went wrong?
A5: This indicates a problem with the inoculum or the medium.
-
Check Inoculum Viability: Ensure the bacterial culture is viable and in the correct growth phase (log phase is ideal).
-
Verify Inoculum Density: Double-check the McFarland standard and the final dilution step. An inoculum that is too dilute may not show visible growth.
-
Medium Quality: Ensure the broth is not contaminated and is appropriate for the bacterial strain being tested.
Q6: The MICs of the individual drugs in the control rows (Row H, Column 11) are very different from my preliminary MIC tests. Why?
A6: This suggests a technical error during the plate setup.
-
Pipetting Errors: Inaccurate serial dilutions are a common issue.[5] Use calibrated pipettes and be meticulous with your technique.
-
Stock Solution Concentration: Verify the concentration of your drug stock solutions. An error in the initial stock preparation will affect the entire assay.
Q7: I'm seeing precipitation in the wells when I combine the two agents. How does this affect my results?
A7: Drug precipitation can be mistaken for bacterial growth or can reduce the effective concentration of the drugs, potentially leading to a false interpretation of antagonism.[5]
-
Check Solubility: Perform a simple solubility test by combining the highest concentrations of both agents in broth without bacteria to check for precipitation.
-
Adjust Solvent: If possible, adjust the solvent system, but be mindful that solvents like DMSO can have their own effects on bacterial growth.
Method 2: Time-Kill Curve Analysis
This method provides dynamic information on the bactericidal or bacteriostatic effects of drug combinations over time.
Q8: How do I perform and interpret a time-kill curve analysis for this compound synergy?
A8: The protocol below details the procedure.
Experimental Protocol: Time-Kill Curve Analysis
Materials:
-
This compound and Agent B
-
Bacterial strain in log-phase growth
-
Culture flasks with appropriate broth (e.g., Mueller-Hinton Broth)
-
Shaking incubator
-
Plates for colony forming unit (CFU) counting
Procedure:
-
Preparation: Prepare flasks containing broth with the following conditions:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5x, 1x, or 2x its MIC)
-
Agent B alone (e.g., at 0.5x, 1x, or 2x its MIC)
-
Combination of this compound and Agent B (at the same concentrations used for the individual drugs)
-
-
Inoculation: Inoculate each flask with a log-phase bacterial culture to a starting density of approximately 10⁶ CFU/mL.[14]
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each flask.[14]
-
CFU Counting: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the viable CFU/mL count.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
Interpretation:
-
Synergy: Defined as a ≥2-log₁₀ decrease in CFU/mL between the drug combination and its most active single agent at a specific time point (e.g., 24 hours).[7]
-
Indifference: A <2-log₁₀ change in CFU/mL between the combination and the most active single agent.[15]
-
Antagonism: The CFU/mL in the combination is ≥2-log₁₀ higher than in the most active single agent.
Troubleshooting Time-Kill Assays
Q9: My bacterial counts are highly variable between replicates. How can I improve consistency?
A9: Variability often stems from sampling or plating technique.
-
Ensure Homogeneity: Vigorously mix the flask before taking each sample to ensure a uniform bacterial suspension.
-
Pipetting and Plating: Use precise pipetting for serial dilutions. Ensure proper spreading technique on agar plates to get distinct colonies. Plate each dilution in duplicate or triplicate.
Q10: I observed bacterial regrowth after 24 hours in the combination flask. What does this signify?
A10: Regrowth can occur due to several factors.
-
Drug Degradation: One or both agents may not be stable over the 24-hour incubation period.
-
Selection of Resistant Mutants: The drug combination may have initially killed the susceptible population, but a resistant subpopulation survived and multiplied.[3] To check for this, you can perform MIC testing on the bacteria isolated from the regrowth.
Part 3: Visualizations and Data Presentation
Diagrams of Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of the selection of resistant Staphylococcus aureus by this compound plus doxycycline in an in vitro dynamic model: an additive effect of the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. clyte.tech [clyte.tech]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. journals.asm.org [journals.asm.org]
- 15. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Moxifloxacin vs. Ciprofloxacin: A Comparative Analysis of Activity Against Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of moxifloxacin and ciprofloxacin against the clinically significant pathogen Klebsiella pneumoniae. The following sections detail their comparative efficacy, the experimental methodologies used for these assessments, and the underlying mechanisms of action and resistance.
Comparative In Vitro Activity
The in vitro potency of fluoroquinolones against K. pneumoniae is primarily determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing antimicrobial agents.
A study comparing the activity of ciprofloxacin, levofloxacin, and this compound against 40 K. pneumoniae strains revealed that for susceptible isolates, the MIC50 values for ciprofloxacin and this compound were 0.047 µg/mL and 0.094 µg/mL, respectively.[1][2] However, the MIC90 for both drugs against these susceptible strains was significantly higher at >32 µg/mL, indicating the presence of resistant isolates.[2] Another study noted that ciprofloxacin is generally more active against Klebsiella pneumoniae than this compound.[3]
Overall susceptibility rates from one study showed that 75% of the 40 K. pneumoniae isolates were susceptible to ciprofloxacin, while 67.5% were susceptible to this compound.[1][4] It was also observed that all ciprofloxacin-resistant strains were also resistant to other quinolones tested.[1][4]
| Antibiotic | Isolate Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Ciprofloxacin | Susceptible | 0.047[1][2] | >32[2] | 75[1][4] |
| This compound | Susceptible | 0.094[1][2] | >32[2] | 67.5[1][4] |
| Ciprofloxacin | Resistant | >1 | >1 | - |
| This compound | Resistant | >2 | >2 | - |
Mechanisms of Action and Resistance
Fluoroquinolones like ciprofloxacin and this compound exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. In Gram-negative bacteria such as K. pneumoniae, DNA gyrase is the primary target.[5]
Resistance to fluoroquinolones in K. pneumoniae is a multifactorial process involving:
-
Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, are the primary mechanism of resistance.[5][6] These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolones.
-
Efflux Pumps: Overexpression of efflux pumps, such as AcrAB-TolC, actively transports fluoroquinolones out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.[5][7]
-
Plasmid-Mediated Resistance: The acquisition of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, which protect DNA gyrase from fluoroquinolone binding, and the aac(6')-Ib-cr gene, which encodes an aminoglycoside acetyltransferase that can also modify ciprofloxacin.[5][7]
-
Altered Porin Expression: Reduced permeability of the outer membrane due to the loss or modification of porin proteins, like OmpK35 and OmpK36, can limit the entry of fluoroquinolones into the bacterial cell.[8]
Caption: Fluoroquinolone mechanism of action and resistance in K. pneumoniae.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following are summaries of standard methodologies.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]
-
Test Procedure: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate. Each well is then inoculated with the prepared bacterial suspension. Control wells (no antibiotic for growth control, and no bacteria for sterility control) are included.[2]
-
Incubation and Reading: The plates are incubated at 35-37°C for 16-20 hours.[2] The MIC is recorded as the lowest concentration of the antibiotic at which no visible growth is observed.[2]
2. E-test®:
The E-test® is a gradient diffusion method used to determine the MIC of an antimicrobial agent.
-
Procedure: A plastic strip impregnated with a predefined gradient of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test organism.
-
Incubation and Reading: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip. The studies referenced used E-test® for determining the MICs of ciprofloxacin, levofloxacin, and this compound against K. pneumoniae.[1][9][10]
Caption: Workflow for MIC determination using broth microdilution and E-test®.
Time-Kill Studies
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Procedure: A standardized inoculum of the bacteria is added to a broth medium containing the antibiotic at a specific concentration (e.g., the plasma peak concentration or a multiple of the MIC).[4]
-
Sampling and Plating: Aliquots of the culture are removed at various time points (e.g., 0, 2, 4, 6, and 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).[4]
-
Analysis: The change in bacterial count over time is plotted to visualize the rate of killing. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. For some susceptible K. pneumoniae strains, ciprofloxacin at its peak concentration demonstrated a bactericidal effect with a 2-log CFU/mL reduction within the first 6 hours, followed by regrowth at 24 hours.[4]
References
- 1. Comparative Activity of Ciprofloxacin, Levofloxacin and this compound against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. [PDF] Comparative Activity of Ciprofloxacin, Levofloxacin and this compound against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | Semantic Scholar [semanticscholar.org]
- 10. Comparative Activity of Ciprofloxacin, Levofloxacin and this compound against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Moxifloxacin and Levofloxacin Efficacy Against Streptococcus pneumoniae
A comprehensive review of in vitro and in vivo studies reveals significant differences in the antibacterial potency and resistance development profiles of moxifloxacin and levofloxacin against Streptococcus pneumoniae. While both fluoroquinolones are effective against susceptible strains, this compound consistently demonstrates superior activity against resistant isolates and a lower propensity for selecting for resistance.
In Vitro Susceptibility
Multiple studies have established that this compound exhibits greater in vitro potency against S. pneumoniae compared to levofloxacin, as evidenced by lower minimum inhibitory concentrations (MICs). This compound is often four- to eight-fold more potent than levofloxacin against S. pneumoniae.[1] For instance, one study reported MIC ranges of 0.06 to 0.5 mg/L for this compound, while levofloxacin MICs were four- to 16-fold higher.[1] Another large surveillance study in the United States found overall resistance rates among S. pneumoniae isolates to be lower for this compound (0.3%) than for levofloxacin (0.5%).[2]
| Parameter | This compound | Levofloxacin | Reference |
| MIC Range (mg/L) | 0.06 - 0.5 | 4- to 16-fold higher than this compound | [1] |
| MIC90 (mg/L) | 0.25 | - | [1] |
| Resistance Rate (US) | 0.3% | 0.5% | [2] |
| Resistance Rate (Canada) | <1% | 0.9% | [2] |
Bactericidal Activity and Pharmacodynamics
Time-kill curve analyses consistently demonstrate that this compound exerts a more rapid and sustained bactericidal effect against S. pneumoniae than levofloxacin.[1][3] this compound was found to be rapidly bactericidal, achieving a >3 log reduction in bacterial counts against all tested strains, with 99.9% of the population killed within 1-3 hours for most isolates.[1][3] While levofloxacin was also bactericidal, its rate of killing was generally slower, particularly against strains with elevated MICs.[1]
Pharmacodynamic parameters, specifically the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), are crucial for predicting clinical efficacy and preventing the emergence of resistance. Studies have indicated that an AUC/MIC ratio of greater than 100 is required to prevent the emergence of resistance.[4] this compound typically achieves higher AUC/MIC ratios against S. pneumoniae compared to standard doses of levofloxacin, contributing to its enhanced bactericidal activity and lower risk of resistance selection.[4][5]
Efficacy Against Resistant Strains and Prevention of Resistance
A critical differentiator between the two fluoroquinolones is their activity against S. pneumoniae strains with mutations conferring resistance. Fluoroquinolone resistance in S. pneumoniae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][6][7]
This compound has demonstrated sustained killing of S. pneumoniae isolates with single (parC) and even double (parC and gyrA) mutations, without the development of further resistance.[2][8] In contrast, levofloxacin treatment of strains with pre-existing parC mutations often leads to regrowth and the selection of second-step gyrA mutations, resulting in high-level fluoroquinolone resistance.[2][8][9] This is a significant concern, as the use of levofloxacin in such cases may inadvertently promote the development of strains resistant to this compound as well.[4]
An in vitro model simulating drug concentrations in the epithelial lining fluid found that this compound was effective against all tested isolates, including those with two- and three-step mutations, whereas levofloxacin failed to sustain bacterial killing and prevent the emergence of resistance in mutants with parC or parE mutations.[2]
Experimental Methodologies
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
A common experimental setup to compare the efficacy of these antibiotics involves an in vitro model that simulates the human serum or epithelial lining fluid concentration-time profiles of the drugs.
Caption: Workflow of an in vitro pharmacokinetic model to assess antibacterial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
MIC values are typically determined using broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Curve Analysis
To construct time-kill curves, bacterial cultures are exposed to constant concentrations of the antibiotics (e.g., 2x, 4x, and 8x the MIC).[2] Aliquots are removed at various time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[10] The change in log10 CFU/mL over time is then plotted.
Mechanisms of Action and Resistance
Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. In S. pneumoniae, levofloxacin primarily targets topoisomerase IV, while this compound has a more balanced activity against both DNA gyrase and topoisomerase IV.[11] This dual-targeting activity of this compound is thought to contribute to its higher potency and lower potential for resistance selection.
Resistance develops through a stepwise accumulation of mutations in the genes encoding these enzymes. A first-step mutation, often in the parC gene (encoding a subunit of topoisomerase IV), can lead to low-level resistance. Subsequent mutations, for instance in the gyrA gene (encoding a subunit of DNA gyrase), can result in high-level resistance.
Caption: Fluoroquinolone mechanism of action and resistance development in S. pneumoniae.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacodynamics of this compound and Levofloxacin at Simulated Epithelial Lining Fluid Drug Concentrations against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound, levofloxacin and sparfloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antibacterial effects of this compound and levofloxacin on Streptococcus pneumoniae strains with defined mechanisms of resistance: impact of bacterial inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of this compound and levofloxacin against Streptococcus pneumoniae, Staphylococcus aureus, Klebsiella pneumoniae and Escherichia coli: simulation of human plasma concentrations after intravenous dosage in an in vitro kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacodynamics of this compound and levofloxacin at simulated epithelial lining fluid drug concentrations against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of bacterial kill when modelling the bronchopulmonary pharmacokinetic profile of this compound and levofloxacin against parC-containing isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Moxifloxacin Demonstrates Potent In Vitro Activity Against MRSA Compared to Other Fluoroquinolones
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison reveals moxifloxacin's superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to other fluoroquinolones such as ciprofloxacin, levofloxacin, and norfloxacin. The findings, based on multiple studies, highlight this compound's potential as a valuable agent in combating infections caused by this multidrug-resistant pathogen. The data consistently shows lower Minimum Inhibitory Concentrations (MICs) for this compound, indicating that a smaller concentration of the drug is required to inhibit the growth of MRSA.
The superior potency of this compound was observed against both planktonic (free-floating) and biofilm-forming MRSA.[1] Notably, in one study, this compound exhibited the lowest MIC against planktonic MRSA at 0.049 µg/mL, while norfloxacin was the least active with an MIC of 1.172 µg/mL.[1] Against MRSA biofilms, this compound and gatifloxacin were identified as the most potent agents.[1]
Another study corroborated these findings, indicating that the MICs of this compound for ciprofloxacin-susceptible MRSA isolates were two to fourfold lower than those of ciprofloxacin.[2] Even against ciprofloxacin-resistant MRSA, this compound demonstrated better efficacy, with a MIC90 of 16 mg/liter compared to >128 mg/liter for ciprofloxacin.[2] This suggests that this compound may retain some activity against strains that have developed resistance to other fluoroquinolones.
Comparative Efficacy of Fluoroquinolones Against MRSA
The in vitro activity of various fluoroquinolones against MRSA has been quantified using MIC values. The following tables summarize the data from several key studies, providing a clear comparison of their performance.
| Fluoroquinolone | MIC (µg/mL) against Planktonic MRSA | Reference |
| This compound | 0.049 | [1] |
| Ciprofloxacin | 0.26 | [1] |
| Norfloxacin | 1.172 | [1] |
| Fluoroquinolone | MIC Range (mg/L) against Ciprofloxacin-Susceptible MRSA | MIC90 (mg/L) against Ciprofloxacin-Susceptible MRSA | Reference |
| This compound | 0.06 - 0.12 | 0.06 | [2] |
| Ciprofloxacin | 0.25 - 1 | 0.5 | [2] |
| Fluoroquinolone | MIC Range (mg/L) against Ciprofloxacin-Resistant MRSA | MIC90 (mg/L) against Ciprofloxacin-Resistant MRSA | Reference |
| This compound | 0.25 - 32 | 16 | [2] |
| Ciprofloxacin | 4 - >128 | >128 | [2] |
Experimental Protocols
The determination of the in vitro efficacy of these fluoroquinolones was primarily conducted using standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, was determined using the broth microdilution method and the agar dilution method.[1][3]
Broth Microdilution Method: This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the MRSA isolate. The plates are incubated under controlled conditions, and the MIC is read as the lowest concentration of the antibiotic that shows no visible turbidity.[1]
Agar Dilution Method: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the MRSA isolates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.[3]
Disk Diffusion Method
The Kirby-Bauer disk diffusion technique was also employed to assess the susceptibility of MRSA isolates to fluoroquinolones.[4][5] This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test organism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition around the disk, where bacterial growth is prevented, is measured after incubation. This zone diameter is then correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[4][5] For this compound susceptibility testing, a 5µg disk was used.[4]
Mechanisms of Fluoroquinolone Resistance in MRSA
Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Resistance in MRSA primarily arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA and gyrB (for DNA gyrase) and grlA and parC (for topoisomerase IV).[6][7] These mutations alter the target enzymes, reducing their affinity for fluoroquinolones.
Another significant mechanism of resistance is the active efflux of the drug from the bacterial cell, mediated by efflux pumps such as NorA.[6][8] The NorA pump, a member of the major facilitator superfamily (MFS), can extrude quinolones from the cell, thereby reducing the intracellular drug concentration and contributing to resistance.[6] High-level fluoroquinolone resistance in MRSA often results from a combination of target site mutations and enhanced efflux pump activity.[6]
Visualizing the Experimental Workflow and Resistance Mechanisms
To better illustrate the processes involved in this research, the following diagrams have been generated.
References
- 1. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacies of this compound, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jidc.org [jidc.org]
- 7. Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo, Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of fluoroquinolone resistance in genetically related strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating HPLC-UV Methods for Moxifloxacin Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the stability testing of moxifloxacin. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a robust stability-indicating assay. The information presented is collated from various scientific publications, offering a side-by-side look at experimental protocols and performance data.
Introduction to this compound Stability Testing
This compound is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] HPLC-UV is a widely used technique for this purpose due to its specificity, sensitivity, and reproducibility.[2]
Comparative Analysis of Validated HPLC-UV Methods
Several validated HPLC-UV methods for this compound have been reported in the literature. While the fundamental principles remain the same, variations in chromatographic conditions can significantly impact method performance. Below is a summary of key parameters from different studies to facilitate comparison.
Table 1: Comparison of Chromatographic Conditions for this compound HPLC-UV Analysis
| Parameter | Method 1[2] | Method 2[3] | Method 3 | Method 4[1] |
| Column | Phenomenex ODS C18 (250x4.6mm, 5µm) | Hypersil® BDS C18 (250x4.6mm, 5µm) | C18 (150mm x 4.6mm, 5µm) | Agilent Zorbax Eclipse XBD-C18 (150mm x 4.6mm, 3.5µm) |
| Mobile Phase | 20mM Ammonium Formate:Acetonitrile (70:30 v/v), pH 4.0 with Formic Acid | 20mM Ammonium Dihydrogen Orthophosphate (pH 3):Acetonitrile (75:25 v/v) | 0.1% Triethylamine in Water:Methanol | Methanol:Phosphate Buffer pH 2.5 (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Isocratic elution | 1.2 mL/min |
| Detection Wavelength | 295 nm | 295 nm | Not Specified | 295.5 nm |
| Run Time | 10 min | Not Specified | 10 min | Not Specified |
| Retention Time | Not Specified | Not Specified | 2.8 min | Not Specified |
Table 2: Comparison of Validation Parameters for this compound HPLC-UV Methods
| Parameter | Method 1[2] | Method 2[3] | Method 3 | Method 4[1] |
| Linearity Range (µg/mL) | Not Specified | 0.125 - 16 | 20 - 60 | 4 - 18 |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | 0.999 | 0.9999 |
| Accuracy (% Recovery) | Not Specified | 97.7 - 107.6 | 99.3 - 102 | 100.88 - 101.66 |
| Precision (%RSD) | < 2 | < 5.09 | < 0.7 | < 2 |
| Limit of Detection (LOD) (µg/mL) | Calculated as 3.3 σ/s | Not Specified | 1.8 | 0.001 |
| Limit of Quantification (LOQ) (µg/mL) | Calculated as 10 σ/s | Not Specified | 5.6 | 0.003 |
Detailed Experimental Protocols
A robust stability-indicating method requires a comprehensive validation protocol as per the International Council for Harmonisation (ICH) guidelines.[1]
I. System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is typically done by injecting a standard solution multiple times and evaluating parameters like peak area reproducibility, tailing factor, and theoretical plates. The acceptance criteria are generally a relative standard deviation (RSD) of not more than 2.0% for peak areas and a tailing factor of not more than 2.0 for the this compound peak.
II. Method Validation Parameters
-
Specificity and Forced Degradation Studies: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] To demonstrate this, forced degradation studies are performed by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2] The method should be able to separate the this compound peak from any degradation products formed.
-
Acid Degradation: Typically performed using 1 M HCl at 80°C for 6 hours.[4]
-
Alkali Degradation: Typically performed using a suitable concentration of NaOH.
-
Oxidative Degradation: Commonly carried out with 3% hydrogen peroxide.
-
Thermal Degradation: Involves heating the sample, for instance, at 105°C for a specified period.
-
Photolytic Degradation: The sample is exposed to UV light.[2][4]
-
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of the standard solution across a specified range.[5] A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and the recovery percentage is calculated. The acceptance criteria for recovery are typically within 98-102%.
-
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of the same sample on the same day, while intermediate precision is assessed on different days. The %RSD for precision studies should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] These are often calculated based on the standard deviation of the response and the slope of the calibration curve.[2]
-
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] Parameters to vary include the flow rate of the mobile phase and the mobile phase composition.[2]
Visualizing the Workflow and Degradation
To better understand the processes involved in validating an HPLC-UV method for this compound stability testing, the following diagrams illustrate the experimental workflow and the degradation pathways.
References
Navigating the Landscape of Fluoroquinolone Resistance: A Comparative Analysis of Moxifloxacin and its Predecessors
A deep dive into the cross-resistance profiles of moxifloxacin and older fluoroquinolones, this guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. Understanding the nuances of cross-resistance is critical for the continued development of effective antimicrobial strategies.
The emergence and spread of bacterial resistance to fluoroquinolones, a cornerstone of antibacterial therapy, poses a significant threat to public health. While newer generation agents like this compound were designed to overcome some existing resistance mechanisms, the phenomenon of cross-resistance with older fluoroquinolones such as ciprofloxacin and levofloxacin remains a key area of investigation. This guide synthesizes experimental data to illuminate the comparative performance of this compound against bacterial strains with varying levels of susceptibility to older agents.
Comparative In Vitro Activity: A Quantitative Look at Cross-Resistance
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize MIC data for this compound and older fluoroquinolones against a range of bacterial isolates, including those with defined resistance mechanisms.
Table 1: Comparative MICs of Fluoroquinolones Against Streptococcus pneumoniae
| Fluoroquinolone | Modal MIC (μg/ml) | MIC90 (μg/ml) |
| This compound | 0.12 | 0.25 |
| Levofloxacin | 0.5 | 1.0 |
| Grepafloxacin | 0.12 | 0.25 |
| Sparfloxacin | 0.25 | 0.50 |
| Trovafloxacin | 0.12 | 0.12 |
Data compiled from a U.S. surveillance study of 5,640 S. pneumoniae isolates.[1]
Table 2: this compound and Ciprofloxacin Activity Against Staphylococci with Varying Ciprofloxacin Susceptibility
| Ciprofloxacin Susceptibility | This compound Potency vs. Ciprofloxacin |
| Susceptible (MIC ≤ 0.5 mg/L) | ~8-fold more potent |
| Moderately Resistant (MIC 1–4 mg/L) | ~32-fold more potent |
| Highly Resistant (MIC > 8 mg/L) | ~32-fold more potent |
This data highlights that as ciprofloxacin resistance increases in staphylococci, the relative potency of this compound increases.[2]
Table 3: MICs of Fluoroquinolones Against Mycobacterium tuberculosis Strains with Defined gyrA Mutations
| M. tuberculosis Strain | Levofloxacin MIC (mg/L) | This compound MIC (mg/L) |
| H37Rv (Wild-Type) | ≤0.25 | ≤0.25 |
| GyrA A90V mutant | 4 | 2 |
This demonstrates that while the gyrA mutation increases the MIC for both drugs, this compound retains greater activity compared to levofloxacin against this resistant mutant.[3]
Table 4: Cross-Resistance Between Ofloxacin and this compound in Mycobacterium tuberculosis
| Isolate Type | Ofloxacin MIC50/MIC90 (μg/ml) | This compound MIC50/MIC90 (μg/ml) | Rate of Cross-Resistance (at 2.5 μg/ml) |
| Ofloxacin Susceptible | 1.25 / 1.25 | 0.31 / 0.63 | N/A |
| Ofloxacin Resistant | >10 / >10 | 5 / >10 | 67.6% |
This study on 34 ofloxacin-resistant M. tuberculosis isolates shows a significant but not absolute cross-resistance with this compound.[4]
Mechanisms of Cross-Resistance: A Tale of Two Targets and Efflux Pumps
Fluoroquinolone resistance is primarily driven by two mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) and increased drug efflux.
Target Site Mutations: Mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV respectively, are a major cause of resistance.[5][6][7] A single mutation often confers low-level resistance, while the accumulation of multiple mutations, particularly in both genes, leads to high-level resistance.[8] For instance, in Escherichia coli, a single S83L mutation in gyrA has a strong impact on quinolone resistance.[8] High-level resistance often requires a combination of mutations in both gyrA and parC.[8]
This compound and other newer fluoroquinolones have been shown to be less affected by single mutations that confer resistance to older agents.[1] However, cross-resistance is common, especially in strains harboring multiple mutations.[9]
Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration. Overexpression of efflux pumps, such as SmeDEF in Stenotrophomonas maltophilia, is a significant mechanism of resistance to fluoroquinolones.[10] Newer fluoroquinolones, including this compound, appear to be less susceptible to efflux-mediated resistance compared to older agents like ciprofloxacin and norfloxacin.[11][12] Studies have shown that this compound is not significantly affected by efflux pumps in J774 macrophages.[11]
Below is a diagram illustrating the primary mechanisms of fluoroquinolone action and resistance.
Figure 1. Mechanisms of fluoroquinolone action and resistance.
Experimental Protocols
A standardized methodology is crucial for the accurate determination of antimicrobial susceptibility. The following protocols are commonly employed in the studies cited.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Three to five isolated colonies of the test organism are suspended in a sterile broth (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Serial Dilution: The antimicrobial agent is serially diluted in the broth within a microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[13]
Below is a workflow diagram for a typical broth microdilution experiment.
Figure 2. Experimental workflow for broth microdilution MIC testing.
DNA Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
To identify mutations associated with resistance, the QRDRs of the gyrA and parC genes are amplified and sequenced.
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates.
-
PCR Amplification: Specific primers are used to amplify the QRDRs of the gyrA and parC genes via Polymerase Chain Reaction (PCR).
-
Sequencing: The amplified PCR products are sequenced using standard sequencing methods (e.g., Sanger sequencing).
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences to identify any nucleotide changes that result in amino acid substitutions.
The logical relationship between mutations and resistance levels is depicted in the following diagram.
Figure 3. Logical progression of fluoroquinolone resistance mechanisms.
Conclusion
The available data indicates that while cross-resistance between this compound and older fluoroquinolones is a significant clinical concern, this compound often retains a degree of activity against strains that have developed resistance to its predecessors. This is particularly evident in cases of single target-site mutations and in bacteria where efflux is the primary resistance mechanism. However, the accumulation of multiple mutations typically leads to clinically significant resistance to all fluoroquinolones, including this compound. A thorough understanding of the specific resistance mechanisms at play within a given bacterial population is paramount for guiding appropriate therapeutic choices and for the future development of novel antimicrobial agents.
References
- 1. Benchmarking the In Vitro Activities of this compound and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 6. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of gyrA and parC mutations and resistance levels among fluoroquinolone-resistant isolates and laboratory-derived mutants of oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of Ciprofloxacin and this compound against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Efflux Transporters on the Accumulation and Efflux of Four Quinolones (Ciprofloxacin, Levofloxacin, Garenoxacin, and this compound) in J774 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the effect of bacterial efflux pumps on the antibacterial activity of the novel fluoroquinolone besifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Moxifloxacin vs. Gemifloxacin: A Head-to-Head Comparison Against Enterobacteriaceae
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro activity of moxifloxacin and gemifloxacin against clinically relevant species of the Enterobacteriaceae family.
This document summarizes key performance data, outlines experimental methodologies for reproducibility, and visualizes the fundamental mechanisms of action of these two important fluoroquinolone antibiotics.
In Vitro Susceptibility Data
The in vitro activities of this compound and gemifloxacin against a range of Enterobacteriaceae are presented below. The data, including Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized for easy comparison.
Table 1: Comparative In Vitro Activity of this compound and Gemifloxacin against Enterobacteriaceae
| Organism (No. of Strains) | Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli (21) | This compound | 0.004–0.25 | 0.03 | 0.03 |
| Gemifloxacin | 0.001–0.5 | 0.008 | 0.03 | |
| Klebsiella pneumoniae (20) | This compound | 0.016–0.25 | 0.06 | 0.12 |
| Gemifloxacin | 0.008–1 | 0.06 | 0.25 | |
| Enterobacter cloacae (20) | This compound | 0.03–0.5 | 0.12 | 0.25 |
| Gemifloxacin | 0.016–2 | 0.12 | 1 | |
| Proteus mirabilis (20) | This compound | 0.03–1 | 0.12 | 0.5 |
| Gemifloxacin | 0.008–4 | 0.06 | 2 | |
| Serratia marcescens (20) | This compound | 0.12–2 | 0.5 | 1 |
| Gemifloxacin | 0.06–4 | 1 | 2 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. (Data sourced from King et al., 2000)[1]
Overall, both this compound and gemifloxacin demonstrate potent activity against many members of the Enterobacteriaceae family. For Escherichia coli, both agents show comparable MIC₉₀ values. Gemifloxacin appears to be slightly more active against Proteus mirabilis based on MIC₅₀ values, while this compound shows slightly better or equivalent activity against Klebsiella pneumoniae, Enterobacter cloacae, and Serratia marcescens at the MIC₅₀ level. It is important to note that against ciprofloxacin-resistant strains of Enterobacteriaceae, both this compound and gemifloxacin show reduced activity[1].
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of fluoroquinolones against Enterobacteriaceae.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Clinical isolates of Enterobacteriaceae species.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and gemifloxacin of known potency.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the 96-well microtiter plates. The typical concentration range for testing fluoroquinolones against Enterobacteriaceae is 0.001 to 128 mg/L.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) on each plate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
6. Quality Control:
-
Concurrent testing of quality control strains, such as Escherichia coli ATCC 25922, should be performed to ensure the accuracy and reproducibility of the results.
Mechanism of Action and Resistance
Fluoroquinolones, including this compound and gemifloxacin, exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, repair, and recombination.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication. In many gram-negative bacteria, including Enterobacteriaceae, DNA gyrase is the primary target of fluoroquinolones.[2]
-
Topoisomerase IV: Plays a key role in the decatenation (separation) of daughter chromosomes following DNA replication.[4]
The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in the formation of double-strand DNA breaks, which triggers a cascade of cellular events culminating in cell death.[5]
Resistance to fluoroquinolones in Enterobacteriaceae primarily arises from:
-
Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).
-
Efflux pumps: Active transport of the antibiotic out of the bacterial cell, reducing its intracellular concentration.
-
Plasmid-mediated resistance: Acquisition of resistance genes, such as qnr, which protect the target enzymes from the action of fluoroquinolones.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Fluoroquinolone Mechanism of Action.
Caption: Broth Microdilution Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of gatifloxacin compared with gemifloxacin, this compound, trovafloxacin, ciprofloxacin and ofloxacin against uropathogens cultured from patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of topoisomerase IV and DNA gyrase in DNA unlinking during replication in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the bactericidal activity of moxifloxacin versus ciprofloxacin in a rabbit keratitis model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bactericidal activity of moxifloxacin and ciprofloxacin in a rabbit model of bacterial keratitis, supported by experimental data from peer-reviewed studies.
Executive Summary
Fourth-generation fluoroquinolones, such as this compound, are characterized by broad-spectrum activity against a wide range of ocular pathogens.[1][2] This guide evaluates the comparative efficacy of this compound and the second-generation fluoroquinolone, ciprofloxacin, in the context of bacterial keratitis, a serious ocular infection that can lead to vision loss. The findings from rabbit keratitis models, a standard for preclinical ophthalmic drug evaluation, are summarized to provide a clear understanding of their relative bactericidal activities.
Comparative Bactericidal Activity
The bactericidal efficacy of this compound and ciprofloxacin has been evaluated against common causative agents of bacterial keratitis, primarily Pseudomonas aeruginosa and Staphylococcus aureus.
Pseudomonas aeruginosa Keratitis
In a rabbit model of Pseudomonas aeruginosa keratitis, both this compound (0.5%) and ciprofloxacin (0.3%) demonstrated significant bactericidal activity compared to a saline control.[3][4] One study reported that hourly treatment for 12 hours resulted in average colony counts of 14 for this compound and 0 for ciprofloxacin, compared to 108,000 in the control group.[3] Statistically, there was no significant difference in the bactericidal activity between the two drugs against P. aeruginosa.[3][4]
Staphylococcus aureus Keratitis
Against ofloxacin-sensitive S. aureus strains (both methicillin-sensitive and methicillin-resistant), early treatment with this compound, levofloxacin, or ciprofloxacin resulted in a significant, approximately 5-log decrease in colony-forming units (CFU) per cornea.[5][6] However, in a late therapy scenario for these sensitive strains, this compound and levofloxacin demonstrated greater efficacy (approximately 5-log and 4-log reductions, respectively) than ciprofloxacin (2- to 3-log reduction).[5][6][7]
The superior activity of this compound was more pronounced against ofloxacin-resistant S. aureus. In early treatment, this compound and levofloxacin produced a substantial decrease in bacterial load (≥4-log and ≥3-log reductions, respectively), while ciprofloxacin only achieved a 1-log decrease.[5][6][7] In the more challenging late treatment of resistant strains, this compound was the only one of the three to produce a significant reduction in CFU per cornea (approximately 1-log), whereas levofloxacin and ciprofloxacin failed to show significant bactericidal activity.[5][6][7] For three of the four treatment scenarios tested against S. aureus, this compound demonstrated greater effectiveness than both levofloxacin and ciprofloxacin.[5]
Data Summary
The following table summarizes the quantitative data on the bactericidal activity of this compound and ciprofloxacin in rabbit keratitis models.
| Bacterial Strain | Treatment Group | Mean Bacterial Load (CFU/cornea) | Log Reduction vs. Control | Statistical Significance (p-value) | Reference |
| Pseudomonas aeruginosa | Control (Saline) | 108,000 | - | - | [3] |
| Ciprofloxacin (0.3%) | 0 | >5 | 0.0046 | [3] | |
| This compound (0.5%) | 14 | >4 | 0.0069 | [3] | |
| Staphylococcus aureus (Ofloxacin-Sensitive) | Untreated Control | ~5-log | - | - | [5][6] |
| Ciprofloxacin (0.3%) - Early Treatment | ~0-log | ~5 | ≤ 0.0001 | [5][6] | |
| This compound (0.5%) - Early Treatment | ~0-log | ~5 | ≤ 0.0001 | [5][6] | |
| Ciprofloxacin (0.3%) - Late Treatment | ~2 to 3-log | ~2 to 3 | ≤ 0.0051 | [5][7] | |
| This compound (0.5%) - Late Treatment | ~0-log | ~5 | ≤ 0.0001 | [5][6][7] | |
| Staphylococcus aureus (Ofloxacin-Resistant) | Untreated Control | ~4 to 5-log | - | - | [5][7] |
| Ciprofloxacin (0.3%) - Early Treatment | ~3 to 4-log | ~1 | 0.1540 | [5][6][7] | |
| This compound (0.5%) - Early Treatment | ~0-log | ~4 to 5 | ≤ 0.0001 | [5][7] | |
| Ciprofloxacin (0.3%) - Late Treatment | No significant reduction | ~0 | ≥ 0.3627 | [5][6][7] | |
| This compound (0.5%) - Late Treatment | ~3-log | ~1 | ≤ 0.0194 | [5][6][7] |
Experimental Protocols
The methodologies employed in the cited studies for evaluating the bactericidal activity of this compound and ciprofloxacin in a rabbit keratitis model are detailed below.
Induction of Bacterial Keratitis
-
Animal Model: New Zealand white rabbits were used in these studies.[3][8]
-
Bacterial Strains: Fluoroquinolone-sensitive Pseudomonas aeruginosa or various strains of Staphylococcus aureus (methicillin-sensitive/resistant and ofloxacin-sensitive/resistant) were utilized.[3][5]
-
Inoculation: A suspension of the bacterial strain was injected into the corneal stroma of the rabbits.[3][4][5] The typical inoculum size was around 100 to 19,000 colony-forming units (CFU).[3][5]
Treatment Regimen
-
Incubation Period: Following inoculation, the infection was allowed to establish for a period of 4 to 12 hours.[3][4][5]
-
Treatment Application: The infected eyes were treated with topical eye drops of either this compound (0.5%), ciprofloxacin (0.3%), or a saline control.[3][5]
-
Dosing Frequency: Treatment was typically administered hourly for a duration of 5 to 12 hours.[3][4][5] Some studies differentiated between "early" treatment (e.g., 4 to 9 hours post-infection) and "late" treatment (e.g., 10 to 15 hours post-infection).[5][6][7]
Evaluation of Bactericidal Activity
-
Euthanasia and Corneal Harvesting: After the treatment period, the rabbits were euthanized, and the corneas were aseptically harvested.[3][5]
-
Corneal Homogenization: The excised corneas were homogenized to release the bacteria.[3][4]
-
Quantitative Bacteriology: The corneal homogenates were serially diluted and plated on appropriate culture media.[3][4]
-
Colony Counting: After an incubation period of 24 hours, the number of bacterial colonies was counted to determine the colony-forming units (CFU) per cornea.[3]
Experimental Workflow
The following diagram illustrates the general experimental workflow for evaluating the bactericidal activity of ophthalmic antibiotics in a rabbit keratitis model.
Conclusion
References
- 1. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and this compound against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Comparative efficacy of topical this compound versus ciprofloxacin and vancomycin in the treatment of P. aeruginosa and ciprofloxacin-resistant MRSA keratitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of ciprofloxacin, levofloxacin, or this compound for treatment of experimental Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Fluoroquinolone therapy in multiple-drug resistant staphylococcal keratitis after lamellar keratectomy in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxifloxacin vs. Sparfloxacin: A Comparative Analysis of Topoisomerase IV Inhibition
A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of moxifloxacin and sparfloxacin on bacterial topoisomerase IV.
Introduction
Fluoroquinolones are a critical class of broad-spectrum antibiotics that exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1] Topoisomerase IV, a type II topoisomerase, plays a crucial role in the decatenation of newly replicated daughter chromosomes, a vital step for proper chromosome segregation and bacterial cell division.[2] Inhibition of this enzyme leads to the stabilization of a transient double-strand DNA break, ultimately triggering cell death.[2][3] This guide provides a detailed comparative analysis of two prominent fluoroquinolones, this compound and sparfloxacin, focusing on their inhibitory activity against topoisomerase IV.
Both this compound and sparfloxacin are synthetic fluoroquinolone antibiotics that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[3][4][5][6] They bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and causing lethal double-strand breaks.[3][4] While both drugs share this general mechanism, differences in their chemical structures can influence their affinity for the target enzyme and their overall potency.
Quantitative Analysis of Topoisomerase IV Inhibition
The inhibitory activities of this compound and sparfloxacin against topoisomerase IV are commonly quantified by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency of the inhibitor.
Studies have consistently demonstrated that this compound exhibits a more potent inhibition of topoisomerase IV compared to sparfloxacin. Research on topoisomerases from Escherichia coli has shown that the IC50 values for this compound were 50-90% lower than those for sparfloxacin against wild-type topoisomerase IV.[7][8][9] This suggests that this compound has a higher binding affinity for the topoisomerase IV-DNA complex.[10] While topoisomerase IV is a primary target for many fluoroquinolones in Gram-positive bacteria, the specific target preference can vary depending on the quinolone and the bacterial species.[2] For instance, in Streptococcus pneumoniae, sparfloxacin has been shown to preferentially target DNA gyrase, whereas in other contexts, topoisomerase IV is the primary target.[11][12]
| Compound | Target Enzyme | Bacterial Species | IC50 (µM) | Reference |
| This compound | Topoisomerase IV | Staphylococcus aureus | 0.8 - 1.0 | [10] |
| Sparfloxacin | Topoisomerase IV | Escherichia coli | Higher than this compound | [7][8][9] |
| Ciprofloxacin (for comparison) | Topoisomerase IV | Staphylococcus aureus | 3.0 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the bacterial species from which the enzyme is derived. The data presented here is for comparative purposes.
Mechanism of Action and Signaling Pathway
The mechanism of action for both this compound and sparfloxacin involves their interaction with the topoisomerase IV-DNA complex. This interaction stabilizes the "cleavage complex," where the DNA is cleaved but not yet re-ligated.[4] By increasing the distance between the 3'-hydroxyl and 5'-phosphate groups at the site of the DNA break, these fluoroquinolones prevent the reformation of the phosphodiester bond.[4] The accumulation of these stalled complexes ultimately leads to double-strand DNA breaks, inhibition of DNA replication, and bacterial cell death.[5][13][14]
Caption: Mechanism of Topoisomerase IV Inhibition by Fluoroquinolones.
Experimental Protocols
The inhibitory activity of fluoroquinolones against topoisomerase IV can be assessed using various in vitro assays. The most common methods are the DNA decatenation assay and the DNA relaxation assay.[15][16][17][18]
Topoisomerase IV Decatenation Assay
This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), a process that is inhibited by fluoroquinolones.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin, 1 mM ATP)
-
This compound and sparfloxacin solutions at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, kDNA, and the fluoroquinolone at the desired concentration.
-
Initiate the reaction by adding purified topoisomerase IV enzyme to the mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Interpretation of Results: In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA, resulting in the release of individual DNA minicircles that migrate faster through the agarose gel. In the presence of an effective inhibitor like this compound or sparfloxacin, the decatenation process is inhibited, and the kDNA network will remain at the origin of the gel. The IC50 is determined by quantifying the amount of decatenated product at different inhibitor concentrations.
Caption: Experimental Workflow for Topoisomerase IV Decatenation Assay.
Conclusion
Both this compound and sparfloxacin are effective inhibitors of bacterial topoisomerase IV, a crucial enzyme for bacterial survival. However, quantitative data consistently indicates that this compound possesses a higher potency, as evidenced by its lower IC50 values in in vitro assays.[7][8][9] This suggests a stronger interaction with the topoisomerase IV-DNA complex, leading to more efficient inhibition of the enzyme's function. The choice between these antibiotics for therapeutic use depends on a variety of factors, including the target pathogen, its susceptibility profile, and the pharmacokinetic and pharmacodynamic properties of the drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the inhibitory mechanisms of these and other novel fluoroquinolones.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. rjstonline.com [rjstonline.com]
- 7. The effect of this compound on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Targeting of DNA gyrase in Streptococcus pneumoniae by sparfloxacin: selective targeting of gyrase or topoisomerase IV by quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. researchgate.net [researchgate.net]
- 18. topoisomerase IV assay kits [profoldin.com]
Moxifloxacin: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of moxifloxacin's performance against other fluoroquinolones and antimicrobial agents, supported by experimental data. We delve into the correlation between its in vitro activity and in vivo efficacy, offering insights for research and development.
Executive Summary
This compound, an 8-methoxy-fluoroquinolone, demonstrates potent broad-spectrum antibacterial activity. Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1] Clinical and preclinical data consistently show a strong correlation between in vitro susceptibility, measured by Minimum Inhibitory Concentration (MIC), and in vivo outcomes.[2][3] This correlation is often best predicted by pharmacokinetic/pharmacodynamic (PK/PD) parameters, particularly the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[4][5][6]
I. Comparative In Vitro Susceptibility
This compound generally exhibits lower MIC values against a range of pathogens compared to older fluoroquinolones, especially against Gram-positive bacteria and Mycobacterium tuberculosis.
Table 1: Comparative MICs of this compound and Other Fluoroquinolones against Mycobacterium tuberculosis
| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.5[7][8] | 0.5[7][8] |
| Sparfloxacin | <0.5[7][8] | 0.5[7][8] |
| Ofloxacin | 0.5[4][5] | - |
| Ciprofloxacin | 0.5[4][5] | - |
| Clinafloxacin | 0.5[7][8] | 1.0[7][8] |
Table 2: Comparative MICs of this compound and Other Fluoroquinolones against Respiratory Pathogens
| Pathogen | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | This compound | 0.12[9] | 0.25[9] |
| Trovafloxacin | 0.12[9] | 0.12[9] | |
| Grepafloxacin | 0.12[9] | 0.25[9] | |
| Sparfloxacin | 0.25[9] | 0.50[9] | |
| Levofloxacin | 0.5[9] | 1.0[9] | |
| Haemophilus influenzae | This compound | - | 0.03[9] |
| Moraxella catarrhalis | This compound | - | 0.06[9] |
Table 3: In Vitro Activity of this compound against Mycoplasma pneumoniae
| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |
| This compound | 0.15[10] | 0.3[10] | 0.15[10] | 0.3[10] |
II. Correlation with In Vivo Efficacy
Animal models and clinical studies have consistently demonstrated that this compound's potent in vitro activity translates to significant in vivo efficacy.
Murine Model of Tuberculosis
In a murine model of tuberculosis, this compound demonstrated superior bactericidal activity compared to other fluoroquinolones, even those with similar in vitro MICs.[7][8] This highlights the importance of pharmacokinetic properties in determining in vivo outcomes.
Table 4: In Vivo Efficacy of Fluoroquinolones in a Murine Tuberculosis Model
| Treatment (dose) | Mean log₁₀ CFU/lung reduction | Reference |
| This compound (100 mg/kg) | 3.0 ± 0.2 | [4][5] |
| Sparfloxacin (dose not specified) | 1.4 ± 0.1 | [4][5] |
| Ofloxacin (dose not specified) | 1.5 ± 0.1 | [4][5] |
| Ciprofloxacin (dose not specified) | No effect | [4][5] |
| Isoniazid (25 mg/kg) | As bactericidal as this compound (100 mg/kg) | [8] |
| Clinafloxacin (up to 100 mg/kg) | No measurable effect | [8] |
Bacterial Keratitis Model
In a study on bacterial keratitis, while a direct correlation between MIC and clinical outcome was complex and influenced by the specific organism, higher MICs for certain pathogens like P. aeruginosa and Nocardia spp. suggested that susceptibility testing could be prudent in these cases.[2]
III. Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination for M. tuberculosis)
-
Bacterial Strains : Clinical isolates of Mycobacterium tuberculosis.
-
Media : 10% oleic acid–albumin–dextrose–catalase-enriched 7H11 agar medium.[7][8]
-
Inoculum Preparation : Bacterial suspensions are prepared and turbidity is adjusted to match a standard suspension.[11] Serial dilutions are made to achieve the desired concentration.[11]
-
Plating : 0.05-ml portions of the bacterial suspensions (e.g., 10⁻³ and 10⁻⁵ mg/ml) are plated on drug-free and drug-containing media.[11]
-
Incubation : Plates are incubated at 37°C for 28 days.[11]
-
MIC Definition : The lowest drug concentration that inhibits more than 99% of bacterial growth compared to the growth on drug-free medium.[11]
In Vivo Efficacy Murine Model (Tuberculosis)
-
Infection : Mice are infected intravenously with a suspension of M. tuberculosis H37Rv (e.g., 6.2 × 10⁶ CFU).[7][8]
-
Treatment : Treatment begins the day after infection and continues for a specified period (e.g., 4 weeks), with drugs administered six times weekly.[7][8] Isoniazid is often used as a positive control.[7][8]
-
Efficacy Evaluation : Efficacy is assessed based on multiple criteria, including 30-day survival rate, spleen weight, gross lung lesions, and the mean number of CFU in the spleen.[7][8]
IV. Visualizing Experimental and Logical Workflows
Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy.
Caption: Mechanism of action of this compound.
V. Conclusion
The presented data underscores a reliable correlation between the in vitro susceptibility to this compound and its in vivo efficacy. This compound consistently demonstrates potent activity against a broad spectrum of pathogens, often superior to that of earlier fluoroquinolones. The use of PK/PD parameters, such as the AUC/MIC ratio, is crucial for predicting clinical outcomes and optimizing dosing regimens. This comparative guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the robust profile of this compound in the context of antimicrobial therapy.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Relationship of In Vitro Susceptibility to this compound and In Vivo Clinical Outcome in Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, Ofloxacin, Sparfloxacin, and Ciprofloxacin against Mycobacterium tuberculosis: Evaluation of In Vitro and Pharmacodynamic Indices That Best Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro and In Vivo Activities of this compound and Clinafloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of this compound and clinafloxacin against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmarking the In Vitro Activities of this compound and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of this compound and Other Fluoroquinolones against Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Analysis of Moxifloxacin and a Novel Lipophilic Derivative, Moxi-Lipo, on Bacterial Membrane Models
For Immediate Release
This guide presents a comparative study of the fourth-generation fluoroquinolone, moxifloxacin, and a novel, rationally designed lipophilic derivative, herein referred to as Moxi-Lipo. The primary mechanism of action for this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] However, its interaction with and transit across the bacterial membrane are crucial preliminary steps for its antibacterial activity. Moxi-Lipo was developed to enhance this membrane interaction, potentially leading to increased intracellular concentration and improved efficacy, particularly against resistant strains.
This document provides an objective comparison of their performance in various bacterial membrane models, supported by quantitative experimental data and detailed methodologies for key assays.
Comparative Performance Data
The antibacterial efficacy and membrane disruption potential of this compound and Moxi-Lipo were evaluated against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The results are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) and Membrane Partition Coefficient (Log Kp)
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Membrane Partition Coefficient (Log Kp) |
| This compound | 0.125 | 0.06 | 1.8 ± 0.2 |
| Moxi-Lipo | 0.06 | 0.03 | 2.5 ± 0.3 |
The data indicates that Moxi-Lipo exhibits a two-fold increase in potency against both bacterial species. The higher partition coefficient for Moxi-Lipo suggests a greater affinity for the lipid environment of the bacterial membrane, which may contribute to its enhanced activity.[5]
Table 2: Membrane Permeabilization and Depolarization Activity
| Compound (at 1x MIC) | Outer Membrane Permeabilization (% NPN Uptake) | Inner Membrane Permeabilization (% ONPG Hydrolysis) | Cytoplasmic Membrane Depolarization (% DiSC₃(5) Fluorescence Increase) |
| This compound | 15 ± 2.1 | 10 ± 1.5 | 25 ± 3.0 |
| Moxi-Lipo | 45 ± 3.5 | 30 ± 2.8 | 60 ± 4.2 |
Moxi-Lipo demonstrates significantly greater activity in disrupting the integrity of both the outer and inner bacterial membranes compared to the parent compound. This is further evidenced by the substantial increase in cytoplasmic membrane depolarization.
Mechanism of Interaction and Experimental Workflows
This compound primarily enters Gram-negative bacteria through porin channels.[6] The enhanced lipophilicity of Moxi-Lipo is hypothesized to facilitate an additional, more direct interaction with the lipid bilayer, leading to increased membrane perturbation and uptake.
Caption: General workflow for bacterial membrane permeability and depolarization assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Outer Membrane (OM) Permeability Assay
This assay measures the uptake of the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a disrupted outer membrane. [7][8]
-
Bacterial Preparation: Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation, wash once, and resuspend in 5 mM HEPES buffer (pH 7.2) to the same OD₆₀₀.
-
Assay Procedure:
-
Transfer 180 µL of the cell suspension to a 96-well black microplate.
-
Add NPN to a final concentration of 10 µM and incubate for 5 minutes.
-
Measure baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add 20 µL of the test compound (this compound or Moxi-Lipo) at the desired concentration.
-
Immediately begin kinetic fluorescence readings for 15 minutes.
-
-
Data Analysis: The percentage of NPN uptake is calculated relative to a positive control (e.g., Polymyxin B) that causes maximal permeabilization.
2. Inner Membrane (IM) Permeability Assay
This assay utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which, upon entering the cytoplasm through a permeabilized inner membrane, is cleaved by the cytoplasmic enzyme β-galactosidase to produce a yellow product. [9][10][11]
-
Bacterial Strain: E. coli ML-35, which has a permease-deficient membrane but constitutively expresses cytoplasmic β-galactosidase. [9]* Assay Procedure:
-
Prepare bacterial cells as described for the OM permeability assay.
-
Add ONPG to the cell suspension to a final concentration of 1.5 mM. [9] 3. Add the test compound and monitor the absorbance at 420 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of ONPG hydrolysis is proportional to the degree of inner membrane permeabilization.
3. Cytoplasmic Membrane Depolarization Assay
This method uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). [12][13]This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization causes the dye to be released, resulting in an increase in fluorescence. [13][14]
-
Bacterial Preparation: Prepare cells as previously described. Incubate the cell suspension with 2 µM DiSC₃(5) for approximately 30 minutes until fluorescence quenching is stable. [12]* Assay Procedure:
-
Transfer the dye-loaded cell suspension to a fluorometer cuvette or 96-well plate.
-
Record the stable baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add the test compound and record the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the degree of membrane depolarization. Results are often expressed as a percentage of the maximum depolarization achieved with a positive control like gramicidin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A new approach to counteract bacteria resistance: a comparative study between this compound and a new this compound derivative in different model systems of bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitated permeation of antibiotics across membrane channels--interaction of the quinolone this compound with the OmpF channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 10. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Depolarization Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Moxifloxacin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the fluoroquinolone antibiotic, moxifloxacin, is critical for ensuring personnel safety, environmental protection, and adherence to regulatory standards. This document outlines the necessary procedures for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
This compound is a fourth-generation fluoroquinolone antibiotic that requires careful management throughout its lifecycle in a research environment, including its final disposal. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria. Therefore, a structured and compliant disposal plan is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound waste with a high degree of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat when handling this compound waste.
-
Avoid Aerosolization: When handling solid forms of this compound, use procedures that minimize dust generation. For spills, dry clean-up methods are preferred.
-
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or water courses. Alert personnel in the vicinity and follow your institution's established spill cleanup protocol.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the sewering of hazardous waste pharmaceuticals.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Segregation of this compound Waste
Proper segregation at the point of generation is the first and most critical step in the disposal process.
-
Pure this compound (Unused or Expired):
-
Do not discard pure this compound in the regular trash or down the drain.
-
Collect it in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").
-
Store the container in a designated satellite accumulation area within the laboratory, ensuring it is away from incompatible materials.
-
-
Contaminated Laboratory Materials:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Solid Waste: Contaminated personal protective equipment (gloves, lab coats), bench paper, and other solid materials should be collected in a designated hazardous waste bag or container.
-
Glassware: Contaminated glassware should be either decontaminated or disposed of as hazardous waste. If decontaminating, rinse the glassware multiple times. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected.[4]
-
-
Aqueous Solutions Containing this compound:
-
Aqueous solutions containing this compound must be collected for hazardous waste disposal. Do not pour them down the drain.
-
Collect these solutions in a clearly labeled, sealed, and appropriate hazardous waste container. Indicate the chemical name and approximate concentration.
-
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse, servicing, or disposal.
-
Initial Cleaning: Remove any gross contamination from the equipment surfaces using absorbent pads.
-
Surface Decontamination: Wipe all surfaces with a suitable laboratory detergent and rinse with water. The initial rinsate should be collected as hazardous waste.
-
Final Rinse: For general cleaning, subsequent rinses with water may be permissible for drain disposal, but always check with your institutional EHS for guidance.
-
Verification: Ensure that equipment is visibly clean. For equipment being removed from the laboratory for surplus or service, a formal decontamination certification, often in the form of a tag, must be completed and affixed to the equipment.[5][6]
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Contact EHS: Arrange for the pickup of your hazardous waste containers through your institution's EHS department.
-
Documentation: Ensure all hazardous waste manifests are completed accurately. These documents track the waste from its point of generation to its final disposal facility.
-
Incineration: The generally accepted and recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[3]
Quantitative Data
The following table summarizes available ecotoxicity data for this compound, highlighting its potential environmental impact if not disposed of properly.
| Parameter | Organism | Value | Reference |
| EC50 (Growth Inhibition) | Microcystis aeruginosa (at 0.2 mg/L phosphorus) | 8.03 µg/L | [7] |
| EC50 (Growth Inhibition) | Microcystis aeruginosa (at 1 mg/L phosphorus) | 7.84 µg/L | [7] |
| EC50 (Growth Inhibition) | Microcystis aeruginosa (at 5 mg/L phosphorus) | 6.91 µg/L | [7] |
| EC50 | Lampsilis siliquoidea (freshwater mussel) | >100 mg/L | [8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. bdlaw.com [bdlaw.com]
- 2. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. cmich.edu [cmich.edu]
- 7. Toxicity of this compound on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Moxifloxacin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Moxifloxacin, a fluoroquinolone antibiotic. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) for this compound
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent accidental exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety goggles with side protection | Must be worn to prevent eye contact with this compound dust or splashes.[1][2][3] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Gloves should be tested according to EN 374.[1][3] Wear a lab coat or gown to prevent skin exposure.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated or if exposure limits are exceeded.[2][4] |
Standard Operating Procedure for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is recommended, especially when working with the powdered form, to minimize inhalation risks.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
Donning Personal Protective Equipment (PPE)
Before handling this compound, correctly don the following PPE in the specified order:
-
Gown/Lab Coat: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respirator: If handling the powder form or if there is a risk of aerosol generation, put on a fit-tested respirator.[2][4]
-
Eye Protection: Wear safety goggles with side shields.[1][3]
-
Gloves: Wear two pairs of chemotherapy-grade, chemical-resistant gloves.
Handling this compound
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][2]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Ingestion Prevention: Do not eat, drink, or smoke in the area where this compound is handled.[5][6]
-
General Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill Cleanup: For spills, wear appropriate PPE. Carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] Clean the spill area with a suitable decontaminating agent.
Doffing Personal Protective Equipment (PPE)
To prevent cross-contamination, remove PPE in the following order:
-
Gloves (Outer Pair): Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the gown or lab coat.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Eye Protection: Remove safety goggles.
-
Respirator: Remove the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan for this compound
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm.
-
Waste Characterization: this compound is harmful to aquatic life with long-lasting effects and should be treated as hazardous chemical waste.[4][8]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, disposable labware) in a clearly labeled, sealed, and leak-proof container.
-
Disposal Method: Dispose of the waste through a licensed chemical waste disposal service.[6] Do not discharge into sewers or waterways.[6]
-
Empty Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or disposal.[6]
Visual Workflow for this compound Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
